molecular formula C9H8O3 B1588371 6-Hydroxy-chroman-4-one CAS No. 80096-64-6

6-Hydroxy-chroman-4-one

Cat. No.: B1588371
CAS No.: 80096-64-6
M. Wt: 164.16 g/mol
InChI Key: HTKPIKIGEYFNBY-UHFFFAOYSA-N
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Description

6-Hydroxy-chroman-4-one is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKPIKIGEYFNBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427765
Record name 6-HYDROXY-CHROMAN-4-ONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80096-64-6
Record name 6-HYDROXY-CHROMAN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Hydroxy-chroman-4-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous naturally occurring and synthetic molecules with significant therapeutic potential. Among these, 6-hydroxy-chroman-4-one and its derivatives have garnered substantial interest within the drug discovery and development landscape. Their diverse biological activities, ranging from anticancer and antimicrobial to antioxidant and neuroprotective, underscore the importance of efficient and versatile synthetic strategies. This in-depth technical guide provides a comprehensive overview of the principal methodologies for the synthesis of this compound and its variously substituted analogues. We will delve into the mechanistic underpinnings of key chemical transformations, offer detailed, field-proven experimental protocols, and explore the structure-activity relationships that guide the design of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of this promising class of compounds.

Introduction: The Significance of the this compound Scaffold

Chroman-4-ones, also known as 2,3-dihydro-1-benzopyran-4-ones, are a class of heterocyclic compounds characterized by a benzene ring fused to a dihydropyranone ring.[1] The absence of the C2-C3 double bond distinguishes them from the related chromones, leading to significant variations in their chemical and biological properties.[1] The this compound core, in particular, is a key structural feature in a variety of bioactive molecules. This phenolic hydroxyl group can act as a crucial hydrogen bond donor/acceptor and is often implicated in the antioxidant properties of these compounds.

The therapeutic relevance of this scaffold is broad and continually expanding. Derivatives of this compound have been investigated for a multitude of applications, including:

  • Anticancer Agents: Exhibiting antiproliferative effects against various cancer cell lines.[1]

  • Antimicrobial and Antifungal Agents: Demonstrating efficacy against a range of pathogenic microorganisms.[2][3]

  • Sirtuin 2 (SIRT2) Inhibitors: Showing potential in the treatment of neurodegenerative diseases and cancer.[4][5]

  • Antioxidants: Scavenging free radicals and mitigating oxidative stress.[6]

  • α-Glucosidase Inhibitors: Offering a potential therapeutic avenue for diabetes.[6]

The versatility of the chroman-4-one skeleton allows for facile structural modifications at various positions (C2, C3, C6, C7, and C8), enabling the fine-tuning of physicochemical properties and biological activity. This guide will focus on the practical synthesis of the core this compound molecule and key derivatives that have shown promise in medicinal chemistry.

Core Synthesis of this compound

The synthesis of the parent this compound can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Two primary and reliable approaches are detailed below.

Strategy 1: Intramolecular Friedel-Crafts Acylation of a Phenoxypropanoic Acid

This classical and robust method involves the cyclization of a 3-(4-hydroxyphenoxy)propanoic acid precursor. The key step is an intramolecular electrophilic aromatic substitution, where the acyl group is directed to the ortho position of the phenolic hydroxyl group.

The synthesis begins with the reaction of hydroquinone with a suitable three-carbon synthon, such as acrylic acid or 3-chloropropionic acid, to form the phenoxypropanoic acid intermediate. The subsequent cyclization is typically promoted by a strong acid catalyst, which activates the carboxylic acid to form an acylium ion electrophile. This electrophile is then attacked by the electron-rich aromatic ring to forge the new carbon-carbon bond, leading to the chroman-4-one ring system.

Diagram: Intramolecular Friedel-Crafts Acylation for this compound Synthesis

G cluster_0 Step 1: Formation of 3-(4-hydroxyphenoxy)propanoic acid cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation Hydroquinone Hydroquinone Intermediate1 3-(4-hydroxyphenoxy)propanoic acid Hydroquinone->Intermediate1 AcrylicAcid Acrylic Acid AcrylicAcid->Intermediate1 Intermediate1_ref 3-(4-hydroxyphenoxy)propanoic acid Product This compound Intermediate1_ref->Product Cyclization Catalyst Polyphosphoric Acid (PPA) or Eaton's Reagent Catalyst->Product

Caption: Synthetic pathway for this compound via intramolecular Friedel-Crafts acylation.

Materials:

  • Hydroquinone

  • Acrylic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

  • Ice

  • Water (deionized)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 3-(4-hydroxyphenoxy)propanoic acid: In a round-bottom flask equipped with a reflux condenser, dissolve hydroquinone (1.0 eq) in an appropriate solvent (e.g., water or toluene). Add acrylic acid (1.1 eq) and a catalytic amount of a suitable base (e.g., sodium hydroxide). Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 3-(4-hydroxyphenoxy)propanoic acid.

  • Intramolecular Friedel-Crafts Cyclization: To a flask containing polyphosphoric acid (PPA) (10-20 times the weight of the starting material), preheated to 70-80 °C, add 3-(4-hydroxyphenoxy)propanoic acid (1.0 eq) portion-wise with vigorous stirring. The reaction is exothermic, and the temperature should be maintained between 80-90 °C. Stir the mixture for 1-2 hours, monitoring the progress by TLC.

  • Work-up and Purification: After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product. The resulting solid is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

  • Catalyst Choice: Polyphosphoric acid and Eaton's reagent are effective dehydrating and protonating agents, facilitating the formation of the acylium ion necessary for the cyclization.[7] Eaton's reagent is often preferred as it is less viscous and easier to handle than PPA.[7]

  • Temperature Control: The cyclization step is typically exothermic. Maintaining the temperature within the specified range is crucial to ensure a controlled reaction rate and prevent unwanted side reactions or degradation of the product.

  • Work-up Procedure: Pouring the reaction mixture onto ice serves to both quench the reaction and hydrolyze the polyphosphoric acid, allowing for the isolation of the product. Thorough washing with water is necessary to remove any residual acid.

Strategy 2: O-Demethylation of 6-Methoxy-chroman-4-one

An alternative and widely used approach is the demethylation of the readily available 6-methoxy-chroman-4-one. This strategy is particularly useful when the methoxy precursor is commercially available or easily synthesized.

The O-demethylation of aryl methyl ethers is a common transformation in organic synthesis. The reaction typically involves the use of strong acids, such as hydrobromic acid (HBr), or Lewis acids like boron tribromide (BBr₃).[8] With HBr, the ether oxygen is first protonated, making the methyl group susceptible to nucleophilic attack by the bromide ion in an SN2 reaction, releasing methyl bromide as a byproduct.[8]

Diagram: O-Demethylation of 6-Methoxy-chroman-4-one

G Start 6-Methoxy-chroman-4-one Product This compound Start->Product O-Demethylation Reagent HBr in Acetic Acid or BBr3 Reagent->Product Byproduct Methyl Bromide Product->Byproduct

Caption: Synthesis of this compound via O-demethylation.

Materials:

  • 6-Methoxy-chroman-4-one

  • Hydrobromic acid (48% aqueous solution or 33% in acetic acid)

  • Acetic acid (glacial)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxy-chroman-4-one (1.0 eq) in glacial acetic acid.

  • Addition of HBr: Add a solution of hydrobromic acid (e.g., 33% HBr in acetic acid, 3-5 eq) to the flask.[9]

  • Heating: Heat the reaction mixture to reflux (typically around 100-120 °C) for 2-4 hours.[9] Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water. Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.

Causality Behind Experimental Choices:

  • Reagent Selection: HBr in acetic acid is a classic and effective reagent for the cleavage of aryl methyl ethers.[9] The acetic acid serves as a solvent and can also participate in the reaction mechanism. Boron tribromide (BBr₃) is a more powerful but also more hazardous and moisture-sensitive alternative that can be used at lower temperatures.[8]

  • Reflux Conditions: The high temperature is necessary to overcome the activation energy for the cleavage of the relatively stable aryl-O-CH₃ bond.

  • Aqueous Work-up with Bicarbonate Wash: The addition to ice water helps to precipitate the product and dilute the acid. The sodium bicarbonate wash is crucial to remove any residual HBr and acetic acid from the organic phase.

Synthesis of this compound Derivatives

The true therapeutic potential of the chroman-4-one scaffold is realized through the synthesis of its derivatives. By strategically introducing various substituents, medicinal chemists can modulate the compound's pharmacological profile.

Synthesis of 2-Substituted Derivatives

Substitution at the C2 position can be achieved through a base-mediated aldol condensation of a 2',5'-dihydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.

Materials:

  • 2',5'-Dihydroxyacetophenone

  • Aliphatic or aromatic aldehyde (e.g., hexanal)

  • Diisopropylamine (DIPA) or another suitable base

  • Ethanol

  • Dichloromethane

  • 1 M Hydrochloric acid

  • 10% Sodium hydroxide solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Mixture: In a microwave-safe vial, prepare a solution of 2',5'-dihydroxyacetophenone (1.0 eq) in ethanol. Add the desired aldehyde (1.1 eq) and diisopropylamine (1.1 eq).[5]

  • Microwave Irradiation: Seal the vial and heat the mixture using microwave irradiation at 160-170 °C for 1 hour.[5]

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.[5]

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the 2-substituted-6-hydroxy-chroman-4-one.

Synthesis of 3-Benzylidene Derivatives

3-Benzylidene-chroman-4-ones are a particularly interesting class of derivatives with reported antioxidant and α-glucosidase inhibitory activities.[6] They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between this compound and a substituted benzaldehyde.

Diagram: Synthesis of 3-Benzylidene-6-hydroxy-chroman-4-one

G Start This compound Product (E)-3-Benzylidene-6-hydroxy-chroman-4-one Start->Product Aldehyde Substituted Benzaldehyde Aldehyde->Product Catalyst Piperidine or Pyrrolidine Catalyst->Product Condensation

Caption: General scheme for the synthesis of 3-benzylidene-6-hydroxy-chroman-4-one derivatives.

Materials:

  • This compound

  • 4-Hydroxybenzaldehyde

  • Piperidine

  • Ethanol

  • Dilute hydrochloric acid

  • Ice water

Procedure:

  • Reaction Setup: A mixture of this compound (1.0 eq), the substituted benzaldehyde (1.2 eq), and a catalytic amount of piperidine (1.2 eq) is heated at 100 °C.[10]

  • Reaction Monitoring: The reaction is monitored by TLC until the starting materials are consumed.

  • Work-up: After cooling, the reaction mixture is diluted with ice water and acidified with concentrated HCl. The precipitated solid is collected by filtration.

  • Purification: The crude product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by silica gel column chromatography to afford the desired 3-benzylidene-chroman-4-one derivative.[10]

Characterization of this compound and Its Derivatives

The structural elucidation and purity assessment of the synthesized compounds are paramount. A combination of spectroscopic techniques is typically employed for this purpose.

Technique Expected Observations for this compound
¹H NMR Signals corresponding to the aromatic protons, with characteristic splitting patterns. A singlet for the phenolic hydroxyl proton. Two triplets for the methylene protons at C2 and C3.
¹³C NMR A signal for the carbonyl carbon (C4) typically in the range of 190-200 ppm. Signals for the aromatic carbons and the methylene carbons at C2 and C3.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the compound (C₉H₈O₃: 164.16 g/mol ).[11]
Infrared (IR) Spectroscopy A strong absorption band for the carbonyl group (C=O) stretching, typically around 1680 cm⁻¹. A broad absorption band for the hydroxyl group (O-H) stretching.

Note: Specific chemical shifts and coupling constants will vary depending on the solvent used and the substitution pattern of the derivatives. For detailed spectral data, refer to databases such as SpectraBase and the Biological Magnetic Resonance Bank.[12][13]

Applications in Drug Discovery and Development

The this compound scaffold and its derivatives have emerged as promising candidates in various therapeutic areas. The following examples highlight their potential and the structure-activity relationships (SAR) that have been elucidated.

Sirtuin 2 (SIRT2) Inhibitors

SIRT2 is a promising target for the treatment of neurodegenerative diseases and cancer. Several studies have identified chroman-4-one derivatives as potent and selective SIRT2 inhibitors.[4][5]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at C2: An alkyl chain with three to five carbons at the C2 position is favorable for high potency.[5]

  • Substitution at C6 and C8: Larger, electron-withdrawing groups at the C6 and C8 positions enhance inhibitory activity.[4] For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC₅₀ of 1.5 µM.[4]

  • Intact Carbonyl Group: The carbonyl group at C4 is crucial for activity.[5]

Antimicrobial Agents

The increasing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Chroman-4-one derivatives have demonstrated promising activity against a range of bacteria and fungi.[2][3]

Structure-Activity Relationship (SAR) Insights:

  • Hydroxyl Group at C7 (or C6): The presence of a phenolic hydroxyl group appears to be important for antimicrobial activity. The addition of alkyl or aryl carbon chains at this position can reduce activity.[2]

  • Substitution on the Benzylidene Moiety (for 3-benzylidene derivatives): The introduction of a catechol (3',4'-dihydroxy) group on the phenyl ring of the benzylidene moiety has been shown to be important for both α-glucosidase inhibition and antioxidant activities.[6]

Conclusion

The synthesis of this compound and its derivatives offers a rich and rewarding field of study for medicinal chemists. The synthetic routes described in this guide, including intramolecular Friedel-Crafts acylation and O-demethylation, provide reliable and adaptable methods for accessing the core scaffold. Furthermore, the facile derivatization at multiple positions allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective modulators of various biological targets. As our understanding of the therapeutic potential of this privileged scaffold continues to grow, the development of novel and efficient synthetic methodologies will remain a critical endeavor in the quest for new medicines.

References

chemical properties and structure of 6-hydroxy-chroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Hydroxy-chroman-4-one: Structure, Properties, and Synthesis

Introduction

The chroman-4-one scaffold is a prominent heterocyclic system recognized as a "privileged structure" in medicinal chemistry and drug discovery.[1][2] These frameworks, consisting of a benzene ring fused to a dihydropyranone ring, are ubiquitous in nature, forming the core of various flavonoids and other bioactive natural products.[3] Their synthetic derivatives have garnered significant attention due to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4]

This guide focuses on a specific, synthetically valuable derivative: This compound . While not as extensively studied for its own bioactivity as some of its isomers, it serves as a critical building block and synthetic intermediate for more complex molecules.[5] Notably, it has been investigated for potential antipsychotic applications and is a precursor in the development of novel antimalarial agents.[5][6] This document provides a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity, thereby establishing a foundation for its application in medicinal chemistry.

Molecular Structure and Physicochemical Properties

Structure Elucidation

This compound is structurally defined by the chroman-4-one core with a hydroxyl (-OH) substituent at the C6 position of the aromatic ring. This substitution pattern dictates its electronic properties and chemical reactivity.

IUPAC Name: 6-hydroxy-2,3-dihydrochromen-4-one[7] CAS Number: 80096-64-6[7][8][9] Molecular Formula: C₉H₈O₃[7][8]

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized below. These parameters are crucial for predicting its solubility, permeability, and behavior in biological systems and for planning synthetic modifications.

PropertyValueSource(s)
Molecular Weight 164.16 g/mol [7][8]
Appearance Off-white to light yellow/bright yellow solid[5][9]
Melting Point 129-131 °C (from benzene/ligroine) or 142-144 °C (from ethyl acetate)[5][9]
Boiling Point 372.4±42.0 °C (Predicted)[5]
Density 1.343±0.06 g/cm³ (Predicted)[5]
pKa 9.58±0.20 (Predicted)[5]
LogP 1.3574[8]
Topological Polar Surface Area (TPSA) 46.53 Ų[8]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Based on its structure, the following spectral features are expected.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should display distinct signals corresponding to the aromatic and aliphatic protons. The three aromatic protons (at C5, C7, and C8) will appear as a complex set of multiplets or doublets in the aromatic region (~6.8-7.8 ppm). The protons on the dihydropyranone ring are diastereotopic and will appear as two triplets around ~4.5 ppm (H2, adjacent to the ether oxygen) and ~2.8 ppm (H3, adjacent to the carbonyl group).[10] The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon (C4) is the most deshielded, appearing around 190 ppm.[10] The six aromatic carbons will resonate between ~110 and 165 ppm, with the carbons directly attached to oxygen (C6, C4a, C8a) appearing further downfield. The two aliphatic carbons, C2 and C3, will appear upfield around ~67 ppm and ~37 ppm, respectively.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups.[11] Expected characteristic absorption bands include a broad O-H stretch for the phenol (~3200-3400 cm⁻¹), a strong C=O stretch for the ketone (~1680 cm⁻¹), C-O stretching for the ether and phenol (~1250 cm⁻¹), and C=C stretching bands for the aromatic ring (~1600 and 1490 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight. In techniques like GC-MS, the molecular ion peak [M]⁺ would be observed at m/z = 164.[7]

Synthesis and Reactivity

Primary Synthetic Protocol: Demethylation of 6-Methoxychroman-4-one

A common and effective method for preparing this compound is through the cleavage of the corresponding methyl ether, 6-methoxychroman-4-one.[5][9] This precursor is often more accessible synthetically. The use of hydrobromic acid in acetic acid is a standard protocol for demethylating aryl methyl ethers.

Causality of Reagent Choice: The mechanism involves the protonation of the ether oxygen by the strong acid, making the methyl group susceptible to nucleophilic attack by the bromide ion (Sₙ2 reaction). The high temperature and acidic conditions facilitate this cleavage.

SynthesisWorkflow start 6-Methoxychroman-4-one step1 Reflux for 1 hour start->step1 reagents + HBr (>40%) + Glacial Acetic Acid reagents->step1 workup1 Aqueous Workup (Extraction with Ethyl Acetate) step1->workup1 workup2 pH Adjustment (KOH then HCl) workup1->workup2 purification Recrystallization (from Ethyl Acetate) workup2->purification product This compound purification->product BiologicalTargets scaffold Chroman-4-one Scaffold target1 Dopamine D2 Receptor (Antipsychotic) scaffold->target1 target2 Sirtuin 2 (SIRT2) (Neurodegeneration, Cancer) scaffold->target2 target3 Microbial Enzymes (Antimicrobial) scaffold->target3 target4 Inflammatory Pathways (Anti-inflammatory) scaffold->target4 target5 Parasitic Proteins (Antimalarial) scaffold->target5

References

An In-depth Technical Guide to the Biological Activities of Chroman-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, is a heterocyclic compound featuring a benzene ring fused to a dihydropyranone ring.[1] This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities.[2][3] Found in numerous natural products, particularly flavonoids (2-phenyl chroman-4-ones), and accessible through various synthetic routes, the chroman-4-one scaffold has garnered significant attention for its therapeutic potential.[4][5][6][7] Its structural versatility allows for modifications at multiple positions, enabling chemists to fine-tune its properties for enhanced potency and selectivity.

This guide provides a comprehensive overview of the major biological activities associated with chroman-4-one derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Key Biological Activities of Chroman-4-one Scaffolds

Derivatives of the chroman-4-one core exhibit a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][4][8]

Anticancer Activity

The development of novel anticancer agents remains a top priority in pharmaceutical research, and chroman-4-one derivatives have emerged as a promising class of compounds.[4] Naturally occurring flavanones and synthesized derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including those of the breast, lung, and colon, as well as leukemia.[4][9][10]

Mechanism of Action

The anticancer effects of chroman-4-ones are often multifactorial, involving the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.

  • Inhibition of Signaling Pathways: A primary mechanism involves the inhibition of critical cell survival pathways, such as the PI3K/Akt/mTOR pathway .[11][12][13] This pathway is frequently over-activated in many cancers, promoting cell growth and resistance to apoptosis.[12][14] Chroman-4-one derivatives can interfere with this cascade, often by inhibiting key kinases like Akt, thereby suppressing tumor cell proliferation and survival.[13][15][16]

  • Induction of Apoptosis: Many chroman-4-one compounds induce programmed cell death (apoptosis) in cancer cells. This can be achieved by increasing the levels of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic pathways.[10]

  • Sirtuin Inhibition: Certain chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cell cycle regulation and tumorigenesis.[2][3][17][18] Inhibition of SIRT2 by these compounds correlates with antiproliferative effects in cancer cell lines.[17][18]

The following diagram illustrates a simplified view of how chroman-4-one derivatives can inhibit the PI3K/Akt pathway, a common mechanism for their anticancer effects.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Chromanone Chroman-4-one Derivative Chromanone->Akt INHIBITS PTEN PTEN PTEN->PIP3 Inhibits

Simplified PI3K/Akt pathway and the inhibitory action of chroman-4-ones.
Structure-Activity Relationship (SAR)

The anticancer potency of chroman-4-one derivatives is highly dependent on their substitution patterns.

  • 3-Benzylidene Group: The introduction of a 3-benzylidene moiety is a common strategy that often enhances cytotoxicity. Substitutions on the benzylidene ring, such as methoxy or chloro groups, can significantly modulate activity.[5][16]

  • Substitutions on the Chroman Ring: Electron-withdrawing groups on the aromatic ring of the chroman scaffold are often crucial for potent inhibitory activity.[17]

  • C2-Position: The nature of the substituent at the C2 position can greatly influence activity. For SIRT2 inhibitors, an alkyl chain of three to five carbons in this position was found to be optimal.[2][3]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the chroman-4-one test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Chroman-4-one derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for new therapeutic agents.[19][20]

Mechanism of Action

The anti-inflammatory effects of these compounds are primarily attributed to their ability to modulate key inflammatory signaling pathways.

  • Inhibition of NF-κB Pathway: The Nuclear Factor kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[21][22][23] Chroman-4-one derivatives can inhibit the activation of the NF-κB pathway.[15] This is often achieved by preventing the degradation of its inhibitory protein, IκBα, which keeps NF-κB sequestered in the cytoplasm and prevents it from translocating to the nucleus to initiate inflammatory gene transcription.[23][24]

  • Modulation of MAPK Pathway: Some derivatives have been shown to suppress inflammation by inhibiting the Toll-Like Receptor 4 (TLR4)/MAPK signaling pathway.[25]

This diagram shows the canonical NF-κB signaling pathway and highlights the inhibitory action of chroman-4-one derivatives.

NFkB_Pathway cluster_nuc Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates Complex IκBα-NF-κB (Inactive Complex) IKK->Complex Proteasome Proteasome Degradation IkB->Proteasome Ubiquitination & NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB->Transcription Binds DNA Complex->IkB Complex->NFkB Chromanone Chroman-4-one Derivative Chromanone->IKK INHIBITS

Inhibition of the NF-κB pathway by chroman-4-one derivatives.
Antimicrobial and Antifungal Activity

With the rise of antimicrobial resistance, there is an urgent need for new anti-infective agents.[1][26] Chroman-4-one derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[1][4][8]

Spectrum of Activity

Studies have shown that these compounds are active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungal species, particularly Candida species.[1][26][27][28]

Mechanism of Action

The exact mechanisms are still under investigation, but potential modes of action include:

  • Enzyme Inhibition: Molecular modeling suggests that some derivatives may target key fungal enzymes essential for virulence and survival, such as HOG1 kinase and Fructose-1,6-bisphosphate aldolase (FBA1) in Candida albicans.[1][8][26]

  • Membrane Disruption: Some compounds may act by dissipating the bacterial membrane potential, which disrupts essential cellular processes and leads to cell death.[27]

Structure-Activity Relationship (SAR)
  • Hydroxyl Groups: The presence and position of hydroxyl groups are critical. For instance, the addition of alkyl or aryl chains to the hydroxyl group at position 7 has been shown to reduce antimicrobial activity.[1][26]

  • Hydrophobic Substituents: In some series, a hydrophobic substituent at the C2-position, along with hydroxyl groups at the 5- and 7-positions, enhanced antibacterial activity.[27]

  • Thiochromanones: Replacing the oxygen atom in the heterocycle with sulfur (to form a thiochroman-4-one) can significantly enhance antifungal activity.[28]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for measuring the in vitro potency of new anti-infective compounds.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized number of microorganisms. The growth is assessed after a defined incubation period.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the chroman-4-one derivative in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the target microorganism (e.g., S. aureus or C. albicans) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth with inoculum and a known antibiotic/antifungal like ampicillin or fluconazole), a negative control (broth only), and a vehicle control (broth with inoculum and the solvent used for the test compound).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a microplate reader.

Antioxidant Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in the pathogenesis of numerous diseases.[4] Chroman-4-one derivatives, particularly those with phenolic hydroxyl groups, are known to be potent antioxidants.[5]

Mechanism of Action

The antioxidant activity of chroman-4-ones is primarily due to their ability to scavenge free radicals. This is typically achieved through a hydrogen atom transfer (HAT) or single electron transfer (SET) mechanism, where the antioxidant molecule donates a hydrogen atom or an electron to neutralize the radical, thus terminating the oxidative chain reaction.[29]

Structure-Activity Relationship (SAR)
  • Hydroxyl Groups: The number and position of hydroxyl groups on the aromatic rings are the most critical factors. A catechol (3',4'-dihydroxy) or pyrogallol (3',4',5'-trihydroxy) system on the B-ring of flavanones significantly enhances radical scavenging activity.[5]

  • C7-Position: A hydroxyl group at the C7 position of the chroman ring is also important for antioxidant capacity.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of compounds.[29][30]

Principle: DPPH is a stable free radical that has a deep violet color in solution with a maximum absorbance around 517 nm.[29] When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the non-radical form, DPPH-H, resulting in a loss of the violet color. The degree of discoloration is proportional to the scavenging activity of the compound.[29]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic acid or Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each test compound dilution to the wells.

  • Initiate Reaction: Add 100 µL of the DPPH working solution to each well. Prepare a control sample containing only methanol and the DPPH solution.

  • Incubation: Mix and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Plot the % inhibition against the sample concentration to determine the IC50 value.

The following diagram outlines the general workflow for the discovery and evaluation of biologically active chroman-4-one scaffolds.

Drug_Discovery_Workflow Synthesis Synthesis & Purification of Chroman-4-one Derivatives Screening Primary In Vitro Screening (e.g., Cytotoxicity, Antimicrobial, Antioxidant) Synthesis->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Mechanism Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Hit_ID->Mechanism Optimization Lead Optimization (Chemical Modification) SAR->Optimization Guides Optimization->Synthesis Feedback Loop InVivo In Vivo Efficacy & Toxicity Testing (Animal Models) Mechanism->InVivo Validates Target Candidate Preclinical Candidate Selection InVivo->Candidate

General workflow for chroman-4-one drug discovery and development.

Summary of Activities and Representative Data

The following table summarizes the key biological activities and provides context for the type of quantitative data generated during evaluation.

Biological ActivityKey Molecular Target(s) / Pathway(s)Common Assay(s) UsedQuantitative MetricTypical Potency Range
Anticancer PI3K/Akt, SIRT2, Apoptosis pathwaysMTT, SRB (cytotoxicity)IC50 (µM)Low to high micromolar
Anti-inflammatory NF-κB, MAPK pathwaysNitric Oxide (NO) assay, Cytokine (ELISA)IC50 (µM)Low to high micromolar
Antimicrobial Bacterial/Fungal enzymes, Cell membraneBroth MicrodilutionMIC (µg/mL)0.39 to >1024 µg/mL
Antioxidant Free radicals (DPPH•, ABTS•+)DPPH, ABTS, FRAP, ORACIC50 (µM) or Trolox EquivalentsVaries widely with structure

Conclusion and Future Perspectives

The chroman-4-one scaffold is undeniably a cornerstone in modern medicinal chemistry. Its inherent structural features and amenability to chemical modification have led to the development of derivatives with potent and diverse biological activities. The research highlighted in this guide demonstrates the vast potential of these compounds in addressing critical therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

Future research will likely focus on several key areas:

  • Improving Selectivity and Potency: Fine-tuning substitutions to enhance selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

  • Elucidating Novel Mechanisms: Deeper investigation into the molecular targets and signaling pathways to uncover new mechanisms of action.

  • Enhancing Pharmacokinetic Properties: Optimizing compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, which is crucial for translating in vitro activity into in vivo efficacy.

  • Combinatorial Approaches: Exploring the use of chroman-4-one derivatives in combination with existing therapies to achieve synergistic effects and overcome drug resistance.

The continued exploration of the chroman-4-one chemical space promises to yield novel and effective therapeutic agents for a wide range of human diseases.

References

natural sources and isolation of 6-hydroxy-chroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Sources, Isolation, and Synthesis of 6-hydroxy-chroman-4-one

Abstract

This compound represents a core heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals. As a derivative of the chromanone family, it serves as a foundational building block for synthesizing a wide array of pharmacologically active compounds.[1] While the broader chromanone and chromone classes are ubiquitous in nature, found in numerous plant and fungal species, this compound itself is not commonly isolated directly.[2][3] This guide provides a comprehensive overview of the natural occurrence of related chromanone structures, outlines robust, field-proven methodologies for their isolation and purification, and presents detailed, validated protocols for the chemical synthesis of the target compound, this compound. By bridging the gap between natural product chemistry and synthetic accessibility, this document serves as a critical resource for researchers aiming to leverage this privileged scaffold in their work.

The Chroman-4-one Scaffold: A Privileged Structure in Medicinal Chemistry

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, diverse biological targets, making it a highly valuable starting point for drug discovery. The chroman-4-one skeleton, a fusion of a benzene ring and a dihydropyran ring, is a quintessential example of such a scaffold.[1][4] Unlike its close relative, chromone, the chroman-4-one structure lacks the C2-C3 double bond, a seemingly minor difference that results in significant variations in conformational flexibility and biological activity.[1]

Compounds built upon this core have demonstrated a remarkable breadth of pharmacological effects, including:

  • Antimicrobial and Antifungal Activity [1][5]

  • Antioxidant Properties [1]

  • Anti-inflammatory Effects [5]

  • Anticancer and Cytotoxic Potential [1][5]

The specific placement of substituents, particularly hydroxyl groups, on the aromatic ring is a key determinant of a derivative's biological profile. The 6-hydroxy moiety, in particular, is a common feature in related natural products like tocopherols (Vitamin E), where it is essential for their antioxidant activity by enabling the donation of a hydrogen atom to quench reactive oxygen species.[6][7] This inherent antioxidant potential makes this compound a highly attractive precursor for developing novel therapeutics targeting diseases with an oxidative stress component.

Natural Occurrence of Chromanones

Chromanones and their chromone counterparts are widely distributed secondary metabolites in the plant and fungal kingdoms.[2][3] They are a significant subclass of oxygen-containing heterocyclic compounds that arise from various biosynthetic pathways, most commonly the acetate-malonate pathway.[8] While a direct and abundant natural source for this compound is not prominently documented, numerous structurally related chromanones have been isolated, providing valuable context for their phytochemical significance.

Compound Name Natural Source Reported Biological Activity Reference
6-(Hydroxymethyl)-2,2-dimethyl-8-(2-oxopropyl)chroman-4-oneCassia pumilaAnti-MRSA Activity[2][3]
2,2,6-Trimethyl-8-(2-oxopropyl)chroman-4-oneCassia pumilaAnti-MRSA Activity[2][3]
7-Hydroxychroman-4-onePrecursor for synthesis, found in various plantsAntimicrobial, Anti-inflammatory[5]
Homoisoflavonoids (Chromanone-derived)Fabaceae, Asparagaceae, Orchidaceae familiesAntidiabetic, Cytotoxic, Anti-inflammatory[5]
Various Chromanone GlycosidesHypericum, Humulus, Aloe speciesAnti-Helicobacter pylori, Anti-inflammatory[8]

The search for new chromanones continues to be a fruitful area of natural product research, with novel structures regularly being isolated from endophytic fungi and previously unexamined plant species.[2][9]

General Strategies for Isolation of Chromanones from Natural Sources

The isolation of chromanones from a natural matrix is a multi-step process that relies on fundamental principles of phytochemistry. The methodology must be systematic and self-validating, ensuring that the final purified compound is well-characterized and free of contaminants. The general workflow is adaptable based on the source material and the specific polarity of the target chromanone.

Experimental Protocol: General Isolation Workflow

This protocol provides a representative, step-by-step methodology for the extraction and purification of chromanones from a plant source.

1. Preparation of Source Material:

  • Collect and identify the plant material (e.g., leaves, stems, roots).
  • Shade-dry the material for 10-15 days to reduce moisture content and prevent enzymatic degradation.[10]
  • Pulverize the dried material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.[10]

2. Solvent Extraction:

  • Rationale: The choice of solvent is critical and depends on the polarity of the target chromanones. A sequential extraction with solvents of increasing polarity (e.g., hexane -> ethyl acetate -> methanol) is often employed to achieve a preliminary separation.
  • Procedure:
  • Pack the powdered plant material (e.g., 1 kg) into a Soxhlet apparatus or a large glass percolator.
  • Exhaustively extract the powder first with a non-polar solvent like hexane to remove lipids and chlorophyll.[11]
  • Following the hexane extraction, extract the same plant material with a solvent of medium polarity, such as ethyl acetate or dichloromethane, which are effective for extracting most chromanones.[11]
  • Concentrate the resulting extract in vacuo using a rotary evaporator to yield a crude ethyl acetate extract.

3. Liquid-Liquid Partitioning (Fractionation):

  • Rationale: This step further purifies the extract by separating compounds based on their differential solubility in immiscible liquids.
  • Procedure:
  • Dissolve the crude ethyl acetate extract in a methanol/water mixture (e.g., 90:10).
  • Transfer the solution to a separatory funnel and partition it against hexane to remove any remaining non-polar impurities.
  • Collect the methanol/water layer and subsequently partition it against a solvent like ethyl acetate. The chromanones will typically partition into the ethyl acetate phase.
  • Evaporate the final ethyl acetate fraction to dryness.

4. Chromatographic Purification:

  • Rationale: Column chromatography is the primary method for isolating individual compounds from a complex mixture.
  • Procedure:
  • Column Chromatography:
  • Prepare a silica gel (70-230 mesh) column packed in a suitable non-polar solvent (e.g., hexane).[10]
  • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the column.
  • Elute the column with a solvent gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane:EtOAc 95:5 -> 90:10 -> ... -> 0:100).
  • Collect fractions and monitor them using Thin Layer Chromatography (TLC). Combine fractions that show similar TLC profiles.
  • Preparative HPLC:
  • For final purification, subject the semi-purified fractions to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water).

5. Structural Elucidation:

  • Confirm the identity and purity of the isolated compound using standard spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Infrared (IR) Spectroscopy.[5][12]

Visualization: Isolation Workflow

Isolation_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis plant Powdered Source Material extract Crude Solvent Extract plant->extract Solvent Extraction fractions Partitioned Fractions (e.g., EtOAc) extract->fractions Liquid-Liquid Partitioning cc Column Chromatography fractions->cc hplc Preparative HPLC cc->hplc pure Pure Chromanone hplc->pure elucidation Structural Elucidation (NMR, MS) pure->elucidation

Caption: General workflow for the isolation and purification of chromanones.

Synthesis of this compound

Given the lack of abundant direct natural sources, chemical synthesis provides the most reliable and scalable route to obtain this compound for research and development. A highly efficient and well-documented method involves the demethylation of a readily available precursor, 6-methoxy-chroman-4-one.

Experimental Protocol: Synthesis via Demethylation

This protocol is adapted from established procedures for aryl-methyl ether cleavage.[13]

Reaction: 6-methoxy-chroman-4-one → this compound

Materials:

  • 6-methoxy-chroman-4-one (starting material)

  • Glacial Acetic Acid

  • Hydrobromic Acid (HBr, >40%)

  • Ethyl Acetate (EtOAc)

  • Potassium Hydroxide (KOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 6-methoxy-chroman-4-one (e.g., 2.9 g, 0.0163 mol).

  • Acid Addition: Sequentially add glacial acetic acid (20 mL) and hydrobromic acid (>40%, 20 mL) to the flask.

  • Reflux: Stir the reaction mixture and heat it to reflux for 1 hour. Monitor the reaction progress using TLC.

  • Work-up - Extraction:

    • After cooling, transfer the reaction mixture to a separatory funnel.

    • Adjust the pH of the solution to 10-11 using a KOH solution to neutralize the acids and deprotonate the product's phenol group, moving it to the aqueous layer.

    • Wash the aqueous layer with ethyl acetate to remove any non-phenolic impurities. Discard the organic layer.

  • Work-up - Isolation:

    • Carefully acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid. This will protonate the phenolic product, making it less water-soluble.

    • Extract the acidified aqueous layer multiple times with ethyl acetate.

    • Combine all the organic (ethyl acetate) layers.

  • Purification:

    • Dry the combined organic layer over anhydrous Na₂SO₄.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure.

    • Cool the concentrated solution to induce precipitation of the product.

    • Recrystallize the resulting solid from ethyl acetate to yield pure this compound as bright yellow crystals.[13]

Expected Yield: ~81%[13]

Visualization: Synthesis Pathway

Synthesis_Workflow reactant 6-methoxy-chroman-4-one reagents 1. HBr, Acetic Acid 2. Reflux, 1h 3. Aqueous Work-up 4. Recrystallization reactant->reagents product This compound reagents->product

Caption: Synthesis of this compound via demethylation.

Summary and Future Perspectives

This compound stands as a valuable scaffold for the development of new therapeutic agents, largely due to the proven pharmacological versatility of the chromanone core. While it is not a commonly reported direct isolate from nature, the broader chromanone family is richly represented in plants and fungi. This guide provides a robust framework for researchers, detailing the general protocols necessary to isolate these related compounds from natural sources.

Crucially, the challenges of natural isolation are effectively bypassed through reliable chemical synthesis. The provided demethylation protocol offers a high-yield, straightforward path to obtaining pure this compound, empowering researchers to readily access this compound for further derivatization and biological screening. Future research should focus on exploring the synthetic derivatization of the 6-hydroxy position to create libraries of novel compounds for high-throughput screening against various disease targets, including cancer, microbial infections, and inflammatory disorders.

References

Spectroscopic Analysis of 6-Hydroxy-Chroman-4-One: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Hydroxy-Chroman-4-One

This compound belongs to the chromanone class of heterocyclic compounds, which are integral scaffolds in numerous natural products and synthetic molecules.[1] The chroman-4-one framework, consisting of a benzene ring fused to a dihydropyranone ring, serves as a versatile building block in medicinal chemistry and materials science. The position and nature of substituents on this core structure profoundly influence its physicochemical properties and biological activity. Therefore, precise and unambiguous structural characterization is a cornerstone of any research involving this compound. This guide provides a comprehensive technical overview of the primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound, with conventional atom numbering, is presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Framework: Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment; protons near electronegative atoms are "deshielded" and appear at a higher chemical shift (downfield).[2] The integration of a signal corresponds to the number of protons it represents. Furthermore, spin-spin coupling between non-equivalent neighboring protons causes signals to split into multiplets, revealing the connectivity of the hydrogen framework.[3]

Predicted ¹H NMR Data for this compound:

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-5~7.70d~8.8Ortho coupling to H-7. Deshielded by the adjacent carbonyl group.
H-7~7.05dd~8.8, ~2.5Ortho coupling to H-5 and meta coupling to H-8.
H-8~6.95d~2.5Meta coupling to H-7.
6-OH5.0 - 9.0br s-Phenolic proton, chemical shift is concentration and solvent dependent.
H-2~4.50t~6.5Triplet due to coupling with two H-3 protons. Deshielded by the ether oxygen.
H-3~2.80t~6.5Triplet due to coupling with two H-2 protons.
¹³C NMR Spectroscopy: Mapping the Carbon Framework

Theoretical Framework: Carbon-13 NMR (¹³C NMR) provides information on the carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal intensity, resulting in a spectrum where each unique carbon atom appears as a single line.[4] The chemical shift of a carbon is highly sensitive to its electronic environment.

Predicted ¹³C NMR Data for this compound:

Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-4~192.0Carbonyl carbon, highly deshielded.
C-8a~158.0Aromatic carbon attached to the ether oxygen.
C-6~155.0Aromatic carbon attached to the hydroxyl group.
C-5~128.0Aromatic CH.
C-4a~120.0Quaternary aromatic carbon adjacent to the carbonyl.
C-8~118.0Aromatic CH.
C-7~115.0Aromatic CH.
C-2~67.0Aliphatic carbon attached to the ether oxygen.
C-3~37.0Aliphatic carbon adjacent to the carbonyl group.
Experimental Protocol: Acquiring High-Quality NMR Spectra

The integrity of NMR data is critically dependent on meticulous sample preparation and proper instrument setup.

G Figure 2. Standard Workflow for NMR Analysis A 1. Sample Preparation ~10-20 mg in 0.6 mL deuterated solvent B 2. Transfer to NMR Tube Filter to remove particulates A->B C 3. Instrument Insertion Place sample in the spectrometer's magnet B->C D 4. Locking and Shimming Stabilize and homogenize the magnetic field C->D E 5. Parameter Setup Define pulse sequence and acquisition time D->E F 6. Data Acquisition Collect the Free Induction Decay (FID) E->F G 7. Data Processing Fourier Transform, phasing, and baseline correction F->G

Caption: A step-by-step workflow for obtaining NMR spectra.

  • Sample Preparation: Dissolve 5-20 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] The choice of solvent is critical as it must dissolve the compound without its own signals obscuring those of the analyte.

  • Filtration and Transfer: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6]

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to compensate for any magnetic field drift. "Shimming" is the process of adjusting the magnetic field to maximize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.[5]

  • Data Acquisition: Standard ¹H and ¹³C spectra are acquired using appropriate pulse programs. For ¹³C NMR, a larger number of scans is typically required due to the lower sensitivity.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Framework: IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that acts as a molecular "fingerprint".[7]

Key IR Absorption Bands for this compound:

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Intensity
3200-3600O-H stretchPhenolic -OHBroad, Strong
3000-3100C-H stretchAromatic C-HMedium
2850-2960C-H stretchAliphatic C-HMedium
~1680C=O stretchKetoneStrong
~1600, ~1475C=C stretchAromatic RingMedium
~1250C-O stretchAryl EtherStrong

The broadness of the O-H stretch is a result of intermolecular hydrogen bonding.[8] The strong absorption around 1680 cm⁻¹ is a clear indicator of the conjugated ketone carbonyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for analyzing solid samples with minimal preparation.[9]

G Figure 3. ATR-FTIR Analysis Workflow A 1. Clean ATR Crystal Use a suitable solvent (e.g., isopropanol) B 2. Collect Background Spectrum Accounts for atmospheric H₂O and CO₂ A->B C 3. Apply Sample Place a small amount of solid on the crystal B->C D 4. Apply Pressure Ensure good contact between sample and crystal C->D E 5. Collect Sample Spectrum Data is automatically ratioed against the background D->E

Caption: The straightforward process for ATR-FTIR analysis.

  • Background Collection: Before analyzing the sample, a background spectrum is collected. This measures the ambient environment (air) and is automatically subtracted from the sample spectrum.

  • Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal (commonly diamond).

  • Pressure Application: A pressure arm is engaged to ensure intimate contact between the sample and the crystal surface.

  • Spectrum Acquisition: The IR spectrum is then collected.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Framework: Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. In the most common technique, Electron Ionization (EI), high-energy electrons bombard the molecule, causing it to lose an electron to form a molecular ion (M⁺•).[10] This ion, along with fragments formed from its decomposition, are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum for this compound:

  • Molecular Ion (M⁺•): The molecular formula of this compound is C₉H₈O₃, giving a molecular weight of 164.047 g/mol .[11] The mass spectrum should show a prominent molecular ion peak at m/z = 164.

  • Fragmentation: Chromanones are known to undergo characteristic fragmentation pathways, most notably a retro-Diels-Alder (RDA) reaction. This involves the cleavage of the dihydropyranone ring. The loss of a neutral CO molecule is also a common fragmentation pathway for carbonyl-containing compounds.

G Figure 4. Proposed Key Fragmentation Pathways in EI-MS M [M]⁺• m/z = 164 RDA_fragment [C₇H₆O₂]⁺• m/z = 122 M->RDA_fragment - C₂H₂O (RDA) CO_loss [C₈H₈O₂]⁺• m/z = 136 M->CO_loss - CO

Caption: Simplified representation of expected major fragmentation routes.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like this compound.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent such as ethyl acetate or dichloromethane.[12]

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column. The column separates the analyte from any impurities based on their boiling points and interactions with the column's stationary phase.

  • Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by EI), fragmented, and detected.

Conclusion

The synergistic application of NMR, IR, and MS provides a powerful and definitive approach to the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, IR spectroscopy provides a rapid confirmation of essential functional groups, and mass spectrometry confirms the molecular weight and offers valuable structural insights through fragmentation analysis. The methodologies and interpretative frameworks detailed in this guide are intended to provide researchers with a robust and reliable system for the comprehensive analysis of this important chemical entity.

References

structural diversity of 6-hydroxy-chromanols and chromenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Diversity of 6-Hydroxy-Chromanols and Chromenols

Authored by: Gemini, Senior Application Scientist

Foreword: The 6-hydroxy-chromanol and -chromenol scaffolds represent a cornerstone in natural product chemistry and medicinal chemistry. From the essential antioxidant functions of Vitamin E to the development of novel therapeutic agents, the structural nuances of these bicyclic heterocycles dictate their biological destiny. This guide provides a comprehensive exploration of their structural diversity, the biosynthetic and synthetic strategies that generate this diversity, and the profound implications for their function. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the chemical versatility of this important class of molecules.

The Core Architecture: A Foundation for Diversity

At the heart of this molecular family are two parent structures: the 6-hydroxy-chromanol and the 6-hydroxy-chromenol. The fundamental difference lies in the saturation of the heterocyclic pyran ring.

  • 6-Hydroxy-chromanol: Characterized by a saturated dihydropyran ring fused to the hydroquinone moiety. The parent structure is 2-methyl-3,4-dihydro-2H-chromen-6-ol.[1][2] This core is the basis for tocopherols (e.g., Vitamin E) and related compounds.

  • 6-Hydroxy-chromenol: Features an unsaturated pyran ring, creating a 2-methyl-2H-chromen-6-ol core.[1][2] This structure is found in tocotrienols and other derivatives like sargachromenols.[2][3]

The defining feature of both scaffolds is the phenolic hydroxyl group at the C-6 position. This group is the epicenter of their renowned antioxidant activity, capable of donating a hydrogen atom to quench reactive oxygen species (ROS), forming a stabilized phenoxyl radical.[1][4] The stability of this radical is paramount and is influenced by the substitution pattern on the aromatic ring.

Core_Structures cluster_0 Core Scaffolds cluster_1 Key Loci of Structural Variation Chromanol 6-Hydroxy-chromanol (2-methyl-3,4-dihydro-2H-chromen-6-ol) R_Ring Ring Substituents (R1, R2, R3) Chromanol->R_Ring Methylation Pattern R_SideChain Side Chain (R4 at C-2) Chromanol->R_SideChain Isoprenoid Chain (Length, Saturation) C2_Stereo Stereocenter (C-2) Chromanol->C2_Stereo Chirality (R/S) Chromenol 6-Hydroxy-chromenol (2-methyl-2H-chromen-6-ol) Chromenol->R_Ring Chromenol->R_SideChain

Figure 1: Core chromanol and chromenol structures and key points of diversification.

Sources of Structural Diversity

The remarkable array of over 230 known naturally occurring chromanols and chromenols arises from variations at specific positions on the core scaffold.[1][5][6] This diversity can be systematically categorized.

Aromatic Ring Substitution: The Methylation Code

The number and position of methyl groups on the aromatic portion of the chroman/chromenol ring are primary classifiers. This pattern significantly impacts antioxidant potency by influencing the stability of the phenoxyl radical formed after hydrogen donation. The four main classes, widely recognized from the Vitamin E family, are:

  • Alpha (α): Trimethylated (5,7,8-trimethyl)

  • Beta (β): Dimethylated (5,8-dimethyl)

  • Gamma (γ): Dimethylated (7,8-dimethyl)

  • Delta (δ): Monomethylated (8-methyl)

In general, increased methylation enhances antioxidant activity, with the α-form being the most potent radical scavenger in vitro.[4]

The C-2 Side Chain: A Playground of Isoprenoids

The greatest structural variability is introduced via the side chain attached at the C-2 position.[1][6] This lipophilic tail is crucial for anchoring the molecule within cellular membranes.

  • Saturation: The most fundamental distinction is between the fully saturated phytyl tail of tocopherols (chromanols) and the unsaturated isoprenoid chain with three double bonds found in tocotrienols (chromenols).

  • Length and Modification: Nature extends beyond the common C16 side chain of Vitamin E. Variations include shorter hemiterpenes, sesquiterpenes, and longer chains like the C45 solanesyl group found in plastochromanol-8.[1] Furthermore, this side chain can undergo extensive metabolic modifications, including oxidation to form alcohols, aldehydes, ketones, and carboxylic acids.[1] These modifications often result in metabolites with distinct biological activities, including potent anti-inflammatory and anti-carcinogenic properties.[2]

Stereochemistry at C-2: The Chiral Gatekeeper

The C-2 position of the chromanol ring is a chiral center. In nature, the biosynthesis of tocopherols is highly stereospecific, yielding exclusively the R-configuration at C-2.[1] Synthetic preparations, unless controlled, will produce a racemic mixture of all possible stereoisomers. This is of profound biological importance, as cellular transport proteins, such as the α-tocopherol transfer protein (α-TTP), exhibit high specificity for the natural (2R)-stereoisomer of α-tocopherol, effectively filtering out other forms.

Biosynthesis: Nature's Blueprint for Chromanols

The natural production of tocochromanols in photosynthetic organisms provides insight into the origin of their core structure. The pathway is a convergence of two major metabolic routes:

  • Shikimate Pathway: Produces p-hydroxyphenylpyruvate (HPP), which is converted to homogentisic acid (HGA). HGA forms the aromatic head group of the molecule.

  • Isoprenoid Pathway (DOXP Pathway): Generates the isoprenoid side chains, such as phytyl diphosphate (for tocopherols) or geranylgeranyl diphosphate (for tocotrienols).

A key enzymatic step involves the condensation of HGA with the isoprenoid diphosphate, followed by cyclization catalyzed by a tocopherol cyclase to form the chromanol ring.[1] Subsequent methylation steps determine whether the final product is the α, β, γ, or δ form.

Biosynthesis_Workflow HPP p-Hydroxyphenylpyruvate (from Shikimate Pathway) HGA Homogentisic Acid (HGA) HPP->HGA Condensation Condensation & Prenylation HGA->Condensation DOXP Isoprenoid Precursors (from DOXP Pathway) Phytyl_DP Phytyl Diphosphate DOXP->Phytyl_DP Phytyl_DP->Condensation Intermediate Prenylated Quinone Intermediate Condensation->Intermediate Cyclization Cyclization (Tocopherol Cyclase) Intermediate->Cyclization Gamma_T γ-Tocopherol (2R-config) Cyclization->Gamma_T Methylation Methylation Gamma_T->Methylation Alpha_T α-Tocopherol Methylation->Alpha_T

Figure 2: Simplified biosynthetic pathway for α-tocopherol formation.

Synthetic Strategies: Engineering Novel Chromanols

While nature provides a vast library, synthetic chemistry is essential for accessing novel structures with tailored properties for drug development. Stereoselective synthesis is a critical challenge, aiming to mimic the stereopurity of natural compounds.[7][8]

Key Synthetic Challenge: Controlling the C-2 Stereocenter

Creating the chiral chroman ring with high enantioselectivity is a central goal. Transition metal catalysis and organocatalysis are powerful strategies to achieve this.[9] A domino Michael/hemiacetalization reaction is a particularly elegant approach.[10]

Experimental Protocol: Organocatalytic Domino Synthesis of a Chiral Chroman Core

This protocol describes a general method for the stereoselective synthesis of a functionalized chroman, inspired by established organocatalytic methodologies.[10] The causality behind this choice is the ability of chiral organocatalysts to create a specific chiral environment, guiding the reactants to form one enantiomer preferentially.

Objective: To synthesize a cis-3,4-disubstituted chroman derivative with high diastereoselectivity and enantioselectivity.

Materials:

  • (E)-2-(2-nitrovinyl)phenol (Substrate A)

  • An aliphatic aldehyde (e.g., propanal) (Substrate B)

  • Modularly Designed Organocatalyst (MDO): Cinchona alkaloid derivative (e.g., quinidine-derived amine) and an amino acid (e.g., L-proline)

  • Toluene (Anhydrous)

  • Dichloromethane (DCM, Anhydrous)

  • Triethylsilane (Et3SiH)

  • Boron trifluoride diethyl etherate (BF3·OEt2)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Methodology:

  • Catalyst Preparation (Self-Assembly):

    • In a dry, inert atmosphere flask, dissolve the cinchona alkaloid derivative (10 mol%) and the amino acid co-catalyst (10 mol%) in anhydrous toluene.

    • Stir the mixture for 30 minutes at room temperature to allow for the self-assembly of the modular organocatalyst. Rationale: This pre-formation ensures the active catalytic species is present before the introduction of reactants.

  • Domino Michael/Hemiacetalization Reaction:

    • To the catalyst solution, add the (E)-2-(2-nitrovinyl)phenol (1.0 equivalent).

    • Add the aliphatic aldehyde (1.5 equivalents) dropwise over 5 minutes.

    • Stir the reaction vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: The chiral amine catalyst activates the aldehyde to form an enamine, which then undergoes a stereoselective Michael addition to the nitrovinylphenol. The subsequent intramolecular hemiacetalization is also guided by the catalyst, setting the two adjacent stereocenters.

  • Work-up and Isolation of Hemiacetal Intermediate:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the transient hemiacetal product (a dihydroxylated chroman derivative). Self-Validation: Characterize the intermediate by ¹H NMR to confirm the cis-diastereoselectivity based on coupling constants.

  • Dehydroxylation to Final Chroman Product:

    • Dissolve the purified hemiacetal intermediate in anhydrous DCM under an inert atmosphere and cool to 0 °C.

    • Add triethylsilane (3.0 equivalents) followed by the slow, dropwise addition of boron trifluoride diethyl etherate (2.0 equivalents). Rationale: This is a reductive dehydroxylation step that removes the hemiacetal hydroxyl group to yield the stable chroman ring while preserving the stereochemistry established in the domino reaction.[10]

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Quench the reaction carefully by adding saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification and Characterization:

    • Purify the final product by flash column chromatography.

    • Self-Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

Synthesis_Workflow Start Starting Materials: - (E)-2-(2-nitrovinyl)phenol - Aliphatic Aldehyde Reaction Domino Michael/ Hemiacetalization Start->Reaction Catalyst Chiral Organocatalyst (Cinchona Alkaloid + Amino Acid) Catalyst->Reaction Catalyzes Intermediate Diastereoselective Hemiacetal Intermediate Reaction->Intermediate Reduction Reductive Dehydroxylation (Et3SiH, BF3·OEt2) Intermediate->Reduction Product Enantioenriched Chroman Product Reduction->Product Analysis Purification & Analysis (Chromatography, NMR, HPLC) Product->Analysis

Figure 3: Workflow for the stereoselective synthesis of a chroman derivative.

Structure-Activity Relationships and Therapeutic Potential

The structural diversity of 6-hydroxy-chromanols and -chromenols translates directly into a wide spectrum of biological activities, making them attractive lead structures in drug discovery.[2][5]

Class/ModificationKey Structural FeaturePrimary Biological ActivityExample
Tocopherols Saturated phytyl tailAntioxidant, radical scavenging[1][4]α-Tocopherol
Tocotrienols Unsaturated isoprenoid tailAnti-inflammatory, anti-cancer, neuroprotective[1]γ-Tocotrienol
Sargachromanols Modified diterpenoid side chainPotent anti-inflammatory[2]Sargachromanol G
Redox-Silent Analogs Esterification/etherification at C-6 OHPro-apoptotic, anti-cancer (non-antioxidant mechanism)[1][11]α-Tocopheryl succinate
Side-Chain Metabolites Carboxylated side chainAnti-inflammatory, modulation of nuclear receptors[2]α-Carboxyethyl-hydroxychroman (α-CEHC)
Synthetic Derivatives Novel substitutionsVaried; e.g., CETP inhibition for cardiovascular disease[12]Chromanol CETP Inhibitor (e.g., 19b from study)[12]

Table 1: Correlation of Structural Features with Biological Activity in Chromanol/Chromenol Derivatives.

The key insight for drug development is that the molecule's function can be deliberately shifted. By blocking the C-6 hydroxyl group (e.g., through succinylation), the antioxidant capacity is removed, but this "redox-silent" analog gains potent pro-apoptotic activity against cancer cells, acting through signaling pathways rather than radical scavenging.[11] This demonstrates that the chroman scaffold is not merely an antioxidant carrier but a versatile signaling molecule whose function can be tuned by precise chemical modification.[2][5]

Conclusion and Future Outlook

The is a testament to the elegance of natural product evolution and the power of modern synthetic chemistry. From the fundamental antioxidant role of Vitamin E to the targeted anti-cancer activity of its synthetic derivatives, the relationship between structure and function is exquisitely defined. Future research will undoubtedly focus on exploring new regions of this chemical space by creating novel side-chain architectures and ring substitution patterns. The development of more efficient and scalable stereoselective synthetic methods will be crucial to unlocking the full therapeutic potential of these remarkable compounds, enabling the precise design of next-generation agents for treating inflammatory diseases, cancer, and neurodegenerative disorders.

References

biosynthetic pathways of 6-hydroxy-chromanols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biosynthetic Pathways of 6-Hydroxy-Chromanols

Prepared by: Gemini, Senior Application Scientist

Abstract

6-Hydroxy-chromanols, a class of lipophilic antioxidants colloquially known as vitamin E, are indispensable for both plant and animal life. This technical guide provides a comprehensive exploration of the intricate biosynthetic pathways leading to the formation of these vital compounds, including tocopherols and tocotrienols. We will dissect the metabolic origins of the two primary structural moieties—the aromatic chromanol head and the isoprenoid tail—originating from the shikimate and methylerythritol phosphate (MEP) pathways, respectively. The guide details the core enzymatic steps, from the initial condensation reaction to the final methylation events that determine the specific isoform (α, β, γ, or δ). Furthermore, this document offers field-proven methodologies for the extraction, quantification, and analysis of these compounds, designed for researchers, scientists, and drug development professionals seeking to understand and manipulate these critical metabolic networks.

Chapter 1: Introduction to 6-Hydroxy-Chromanols

6-Hydroxy-chromanols are a family of bicyclic heterocyclic compounds distinguished by a polar chromanol ring and a hydrophobic polyprenyl side chain.[1][2] This amphipathic nature dictates their localization within biological membranes, where they perform their primary function as potent lipid-soluble antioxidants.[3] The family is broadly divided into two main classes based on the saturation of the isoprenoid tail:

  • Tocopherols: Possess a saturated phytyl tail.

  • Tocotrienols: Feature an unsaturated geranylgeranyl tail.[1][4]

Within each class, four natural isoforms exist—alpha (α), beta (β), gamma (γ), and delta (δ)—differentiated by the number and position of methyl groups on the chromanol ring.[2][4] Of these, α-tocopherol exhibits the highest biological activity in humans.[4] While photosynthetic organisms like plants and algae can synthesize these compounds, mammals must acquire them through their diet, making them essential vitamins.[2] Beyond their role in scavenging free radicals, tocochromanols are involved in intracellular signaling, gene expression regulation, and maintaining membrane stability.[1]

Chapter 2: The Biosynthetic Backbone: Precursor Pathways

The synthesis of 6-hydroxy-chromanols is a masterful example of metabolic convergence, drawing precursors from two distinct and highly regulated primary metabolic routes. The final structure is a chimera of an aromatic ring and an isoprenoid tail, each with its own unique origin story within the plant cell.

The Aromatic Head Group: The Homogentisate (HGA) Pathway

The chromanol ring of all tocochromanols is derived from homogentisic acid (HGA).[4] The synthesis of HGA begins with the amino acid L-tyrosine, a product of the shikimate (SK) pathway .[5][6] The conversion proceeds in two critical enzymatic steps:

  • L-Tyrosine to 4-hydroxyphenylpyruvate (HPP): This transamination is catalyzed by tyrosine aminotransferase (TAT) .[5]

  • HPP to Homogentisate (HGA): The key conversion is mediated by p-hydroxyphenylpyruvate dioxygenase (HPPD) , an enzyme that represents a significant regulatory point and a common target for biofortification strategies.[1][5]

The availability of HGA is a major limiting factor in tocochromanol production.[5] Its metabolic fate is a critical branch point; besides serving as a precursor for vitamin E, HGA can also be shunted towards the synthesis of plastoquinones, essential components of the photosynthetic electron transport chain, or be catabolized for central metabolism.[1][7]

The Isoprenoid Tail: Sources of Prenyl Diphosphates

The hydrophobic tail is a C20 isoprenoid, but its saturation state and origin differ for tocopherols and tocotrienols. The fundamental building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are produced primarily via the methylerythritol 4-phosphate (MEP) pathway within the plastids of higher plants.[6][8]

  • For Tocotrienols: The tail is geranylgeranyl diphosphate (GGDP) . GGDP is synthesized in the MEP pathway and serves as a precursor for carotenoids, chlorophylls, and tocotrienols.[4][9] The enzyme geranylgeranyl diphosphate synthase (GGDPS) catalyzes the formation of this C20 isoprenoid.[10][11][12]

  • For Tocopherols: The tail is the saturated phytyl diphosphate (PDP) . PDP can be generated through two distinct routes:

    • De Novo Synthesis: GGDP from the MEP pathway is reduced by the enzyme geranylgeranyl reductase (GGDR) to form PDP.[13]

    • Chlorophyll Recycling: During chlorophyll degradation, the phytol tail is cleaved and can be salvaged for tocopherol synthesis.[5][14][15] This salvage pathway involves two sequential phosphorylation steps catalyzed by phytol kinase (VTE5) and phytyl-phosphate kinase (VTE6) to yield PDP.[5][14][16] This recycling pathway is essential, especially during senescence.[14][17]

The interplay between these pathways is visualized in the comprehensive biosynthetic map below.

Tocopherol_Biosynthesis_Overview cluster_shikimate Shikimate Pathway cluster_mep MEP Pathway cluster_chloro Chlorophyll Recycling cluster_core Core Tocochromanol Synthesis pathway_node pathway_node precursor_node precursor_node intermediate_node intermediate_node enzyme_node enzyme_node product_node product_node Shikimate Shikimate Tyrosine Tyrosine Shikimate->Tyrosine multiple steps HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP TAT HGA Homogentisate (HGA) HPP->HGA HPPD (PDS1) MPBQ MPBQ HGA->MPBQ HPT (VTE2) MGGBQ MGGBQ HGA->MGGBQ HGGT MEP DOXP/MEP IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP multiple steps GGDP GGDP IPP_DMAPP->GGDP GGPPS PDP PDP GGDP->PDP GGDR GGDP->MGGBQ PDP->MPBQ Chlorophyll Chlorophyll Phytol Phytol Chlorophyll->Phytol Chlorophyllase, PPH Phytyl_P Phytyl-P Phytol->Phytyl_P VTE5 Phytyl_P->PDP VTE6 DMPBQ DMPBQ MPBQ->DMPBQ VTE3 delta_T δ-Tocopherol MPBQ->delta_T TC (VTE1) gamma_T γ-Tocopherol DMPBQ->gamma_T TC (VTE1) beta_T β-Tocopherol delta_T->beta_T γ-TMT (VTE4) alpha_T α-Tocopherol gamma_T->alpha_T γ-TMT (VTE4) DMGGBQ DMGGBQ MGGBQ->DMGGBQ VTE3 delta_T3 δ-Tocotrienol MGGBQ->delta_T3 TC (VTE1) gamma_T3 γ-Tocotrienol DMGGBQ->gamma_T3 TC (VTE1) beta_T3 β-Tocotrienol delta_T3->beta_T3 γ-TMT (VTE4) alpha_T3 α-Tocotrienol gamma_T3->alpha_T3 γ-TMT (VTE4)

Caption: Overview of 6-Hydroxy-Chromanol Biosynthesis.

Chapter 3: The Core Tocochromanol Synthesis Pathway

Once the precursor molecules—HGA and a C20 prenyl diphosphate—are available in the plastid, a conserved series of enzymatic reactions constructs the final tocochromanol structures. This core pathway consists of condensation, cyclization, and methylation steps.

The Committed Step: Prenylation of HGA

This is the first irreversible step dedicated to tocochromanol synthesis, where the aromatic head group is joined to the isoprenoid tail. The specific enzyme used dictates whether a tocopherol or a tocotrienol will be formed.

  • Tocopherol Synthesis: Homogentisate Phytyltransferase (HPT) , also known as VTE2, catalyzes the condensation of HGA and PDP to form 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ).[1][5] Plants lacking a functional VTE2 gene are completely deficient in tocopherols, highlighting this as a critical and often rate-limiting step.[1]

  • Tocotrienol Synthesis: In plants that produce tocotrienols (primarily in the seeds of monocots), a distinct enzyme, Homogentisate Geranylgeranyl Transferase (HGGT) , condenses HGA with GGDP to form 2-methyl-6-geranylgeranyl-1,4-benzoquinol (MGGBQ).[18][19][20] Interestingly, under conditions of high GGDP availability, HPT can exhibit promiscuous activity and utilize GGDP as a substrate, leading to an alternative route for tocotrienol synthesis.[21]

Cyclization and Methylation Events

Following the initial condensation, the resulting benzoquinol intermediates undergo a series of modifications to form the final products.

  • First Methylation: The intermediate MPBQ (or MGGBQ) can be methylated by MPBQ/MSBQ methyltransferase (VTE3) to form 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ) or its geranylgeranyl equivalent (DMGGBQ).[4][13] This step is crucial for the eventual synthesis of α- and β-isoforms.

  • Chromanol Ring Formation: Tocopherol cyclase (TC) , or VTE1, is the enzyme responsible for creating the characteristic bicyclic chromanol ring.[1] It acts on both the unmethylated and methylated intermediates:

    • TC converts MPBQ to δ-tocopherol .

    • TC converts DMPBQ to γ-tocopherol .[1][4] The same enzyme catalyzes the analogous reactions for the tocotrienol pathway intermediates.

  • Final Methylation: The final step, which determines the most biologically active isoform, is catalyzed by γ-tocopherol methyltransferase (γ-TMT) , or VTE4.[5] This enzyme adds a methyl group to the chromanol ring:

    • It converts γ-tocopherol to α-tocopherol .

    • It converts δ-tocopherol to β-tocopherol .[1][4] Mutants lacking VTE4 accumulate high levels of γ-tocopherol but are deficient in α-tocopherol, confirming its essential role.[1]

Enzyme Gene (A. thaliana) Substrate(s) Product(s) Pathway Step
p-Hydroxyphenylpyruvate DioxygenasePDS1 / HPPD4-HydroxyphenylpyruvateHomogentisate (HGA)HGA Synthesis
Geranylgeranyl ReductaseGGDRGeranylgeranyl-DP (GGDP)Phytyl-DP (PDP)PDP Synthesis (de novo)
Phytol KinaseVTE5PhytolPhytyl-phosphatePDP Synthesis (Recycling)
Phytyl-phosphate KinaseVTE6Phytyl-phosphatePhytyl-DP (PDP)PDP Synthesis (Recycling)
Homogentisate PhytyltransferaseVTE2 / HPTHGA + PDP2-Methyl-6-phytyl-1,4-benzoquinol (MPBQ)Committed Step (Tocopherol)
Homogentisate Geranylgeranyl TransferaseHGGTHGA + GGDP2-Methyl-6-geranylgeranyl-1,4-benzoquinol (MGGBQ)Committed Step (Tocotrienol)
MPBQ MethyltransferaseVTE3MPBQ2,3-Dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ)Methylation
Tocopherol CyclaseVTE1 / TCMPBQ, DMPBQδ-Tocopherol, γ-TocopherolCyclization
γ-Tocopherol MethyltransferaseVTE4 / γ-TMTγ-Tocopherol, δ-Tocopherolα-Tocopherol, β-TocopherolFinal Methylation

Chapter 4: Methodologies for Studying Biosynthetic Pathways

Elucidating and quantifying the components of the 6-hydroxy-chromanol pathways require robust analytical and biochemical techniques. This section provides validated protocols and insights for accurate analysis.

Analytical Quantification: HPLC Protocol

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is the gold standard for separating and quantifying tocopherol and tocotrienol isomers due to its high sensitivity and specificity.[22]

HPLC_Workflow step_node step_node qc_node qc_node output_node output_node start 1. Sample Collection (e.g., Leaf, Seed) homogenize 2. Homogenization (Freeze-dry & Grind) start->homogenize spike 3. Add Internal Standard (e.g., Tocopherol Acetate) homogenize->spike extract 4. Solvent Extraction (e.g., Hexane/Ethyl Acetate) spike->extract concentrate 5. Evaporate & Reconstitute extract->concentrate inject 6. HPLC Injection concentrate->inject separate 7. Chromatographic Separation (Normal-Phase Column) inject->separate detect 8. Fluorescence Detection (Ex: 290 nm, Em: 330 nm) separate->detect quantify 9. Data Analysis (Peak Integration vs. Standards) detect->quantify

Caption: Experimental Workflow for Tocochromanol Analysis.

Detailed Experimental Protocol: HPLC Analysis of Tocopherols

  • 1. Sample Preparation and Extraction:

    • a. Accurately weigh ~100 mg of lyophilized and finely ground plant tissue into a screw-cap tube.

    • b. (Self-Validation): Add a known quantity of an internal standard, such as α-tocopheryl acetate. This is critical for correcting variations in extraction efficiency and injection volume.[23]

    • c. Add 2 mL of hexane containing 0.01% butylated hydroxytoluene (BHT). BHT is included as an antioxidant to prevent degradation of the target analytes during sample processing.

    • d. Vortex vigorously for 1 minute, then sonicate for 10 minutes.

    • e. Centrifuge at 3,000 x g for 5 minutes to pellet debris.

    • f. Carefully transfer the supernatant to a new glass tube. Repeat the extraction (steps c-e) twice more, pooling the supernatants.

    • g. Evaporate the pooled solvent to dryness under a gentle stream of nitrogen.

    • h. Reconstitute the dried extract in 1 mL of the HPLC mobile phase.

  • 2. Chromatographic Conditions:

    • a. System: HPLC with a fluorescence detector.

    • b. Column: Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size). (Causality): Normal-phase chromatography is superior for separating the structurally similar α, β, and γ isomers, which differ mainly in the polarity of the chromanol ring.[24][25]

    • c. Mobile Phase: An isocratic mixture of n-hexane and ethyl acetate (e.g., 97:3 v/v).[25] The exact ratio should be optimized to achieve baseline separation of β- and γ-tocopherol.

    • d. Flow Rate: 1.5 mL/min.

    • e. Injection Volume: 20 µL.

    • f. Detector Settings: Excitation wavelength at 290 nm and emission wavelength at 330 nm. These settings provide maximum sensitivity for the native fluorescence of the chromanol ring.[24][25]

  • 3. Quantification:

    • a. Prepare a calibration curve using certified standards of α-, β-, γ-, and δ-tocopherol.

    • b. Identify peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • c. Calculate the concentration of each isomer based on its peak area relative to the calibration curve, corrected using the recovery of the internal standard.

Chapter 5: Conclusion and Future Directions

The are a well-characterized yet fascinating area of plant metabolism. The convergence of the shikimate and MEP pathways provides the essential building blocks, while a dedicated suite of core enzymes—HPT/HGGT, VTE3, VTE1, and VTE4—meticulously assembles the final tocopherol and tocotrienol products. Understanding these pathways, their key enzymes, and their regulatory chokepoints is not merely an academic exercise. It forms the foundation for targeted metabolic engineering and biofortification of crops.[4]

Future research will likely focus on the transcriptional regulation of the VTE genes, the role of substrate availability (HGA and PDP/GGDP pools), and the potential for creating novel tocochromanol structures through enzyme engineering. By manipulating key enzymes like HPPD or γ-TMT, researchers have already demonstrated the feasibility of significantly enhancing the vitamin E content of staple crops, a promising strategy to address nutritional deficiencies worldwide.[1][19]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Chroman-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chroman-4-one Scaffold as a Privileged Structure

The chroman-4-one framework is a cornerstone of heterocyclic chemistry, representing a privileged structural motif in a vast array of natural products and pharmacologically active molecules.[1][2] This oxygen-containing heterocycle is the core of flavanones (2-phenylchroman-4-ones), a major class of flavonoids with diverse biological activities.[1][3] The inherent versatility and biological relevance of the chroman-4-one scaffold have established it as a critical building block in medicinal chemistry and drug discovery, with derivatives exhibiting properties ranging from anticancer and antimicrobial to potent and selective enzyme inhibition.[3][4][5][6]

This guide provides an in-depth exploration of robust and contemporary synthetic protocols for accessing substituted chroman-4-ones. Moving beyond a simple recitation of steps, we will dissect the mechanistic underpinnings of each method, providing researchers with the causal logic required to adapt and troubleshoot these syntheses for their specific molecular targets. The protocols described herein are selected for their reliability, scalability, and versatility, covering classical cyclization strategies and modern radical-based approaches.

Methodology 1: One-Pot Synthesis via Base-Mediated Aldol Condensation and Intramolecular Oxa-Michael Addition

This method provides a highly efficient and convergent route to 2-substituted and 2,3-unsubstituted chroman-4-ones. The reaction proceeds via a base-promoted crossed aldol condensation between a 2'-hydroxyacetophenone and an appropriate aldehyde, which is immediately followed by a tandem intramolecular oxa-Michael addition to form the heterocyclic ring.[7] The use of microwave irradiation can dramatically accelerate the reaction, often reducing reaction times from hours to minutes.[7]

Mechanistic Rationale: The reaction is initiated by the deprotonation of the 2'-hydroxyacetophenone's methyl ketone to form an enolate. This enolate then acts as a nucleophile, attacking the aldehyde in a classic aldol addition. The resulting aldol product rapidly dehydrates to form a chalcone-like intermediate (an α,β-unsaturated ketone). The key cyclization step involves the intramolecular conjugate addition of the phenolic hydroxyl group to the enone system, a process known as an oxa-Michael reaction, which closes the pyranone ring.[6] The choice of base is critical; a hindered, non-nucleophilic base like diisopropylamine (DIPA) is often preferred to minimize side reactions.[5][7]

G cluster_0 Aldol Condensation & Dehydration cluster_1 Intramolecular Oxa-Michael Addition A 2'-Hydroxy- acetophenone C Enolate A->C Base (DIPA) B Aldehyde (R-CHO) D Aldol Adduct B->D Aldol Addition C->D Aldol Addition E Chalcone Intermediate D->E - H2O F Cyclized Enolate E->F Intramolecular Attack G 2-Substituted Chroman-4-one F->G Protonation

Caption: One-pot synthesis of 2-substituted chroman-4-ones.

Detailed Protocol: Microwave-Assisted Synthesis of 2-Pentylchroman-4-one

This protocol is adapted from a procedure used for the synthesis of SIRT2 inhibitors.[5][7]

Materials:

  • 2'-Hydroxyacetophenone

  • Hexanal (or other desired aldehyde)

  • Diisopropylamine (DIPA)

  • Ethanol (EtOH), absolute

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Microwave synthesis vial

Procedure:

  • Reaction Setup: In a microwave synthesis vial, prepare a 0.4 M solution of 2'-hydroxyacetophenone in absolute ethanol. For an 8.31 mmol scale, this would be 1.00 mL of 2'-hydroxyacetophenone in approximately 21 mL of EtOH.[7]

  • Reagent Addition: To the solution, add the aldehyde (e.g., hexanal, 1.1 equivalents) followed by DIPA (1.1 equivalents).[7]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 160–170 °C for 1 hour with a fixed hold time.[5][7] Causality Note: Microwave heating provides rapid, uniform energy transfer, significantly accelerating the condensation and cyclization steps while minimizing byproduct formation compared to conventional heating.

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane. Transfer the solution to a separatory funnel.

  • Aqueous Washes: Wash the organic layer sequentially with 10% NaOH (aq), 1 M HCl (aq), water, and finally brine.[5][7] Trustworthiness Note: The acid and base washes are crucial for removing unreacted starting materials and the DIPA catalyst, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using 5% ethyl acetate in heptane as the eluent) to obtain the pure 2-pentylchroman-4-one as a pale yellow liquid.[7]

Data Summary:

Entry2'-Hydroxyacetophenone SubstituentAldehydeYield (%)Reference
1UnsubstitutedHexanal55[7]
26,8-DibromoHexanal88[7]
36,8-DimethylHexanal17[7]
46-MethoxyHexanal17[7]

Insight: Electron-withdrawing groups on the 2'-hydroxyacetophenone generally lead to higher yields, as they can suppress self-condensation of the aldehyde, which is a common side reaction. Conversely, electron-donating groups may lead to lower yields and more complex purification.[7]

Methodology 2: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a classic and highly reliable method for constructing the chroman-4-one core, particularly for derivatives that are not easily accessible through condensation routes. The strategy involves the cyclization of a 3-phenoxypropanoic acid or its corresponding acyl chloride.

Mechanistic Rationale: The reaction requires a strong protic acid (like polyphosphoric acid, PPA) or a Lewis acid (like trifluoromethanesulfonic acid) to activate the carboxylic acid (or acyl chloride).[4][8] This generates a highly electrophilic acylium ion intermediate. The electron-rich aromatic ring of the phenol ether then acts as a nucleophile, attacking the acylium ion in an electrophilic aromatic substitution reaction. The subsequent loss of a proton re-aromatizes the system and yields the cyclized chroman-4-one. The regioselectivity of the cyclization is directed by the activating effect of the ether oxygen, favoring attack at the ortho position.

G A 3-Phenoxypropanoic Acid C Acylium Ion Intermediate A->C Activation B Lewis Acid (e.g., TfOH) B->C Activation D Sigma Complex (Wheland Intermediate) C->D Intramolecular Electrophilic Attack E Chroman-4-one D->E - H+ (Rearomatization)

Caption: Intramolecular Friedel-Crafts acylation pathway.

Detailed Protocol: Synthesis of 7-Hydroxychroman-4-one

This protocol involves a two-step sequence starting from resorcinol.[4]

Step 1: Friedel-Crafts Acylation to form the acyclic precursor

Materials:

  • Resorcinol

  • 3-Bromopropionic acid

  • Trifluoromethanesulfonic acid (TfOH)

Procedure:

  • Reaction Setup: Combine resorcinol and 3-bromopropionic acid.

  • Acid Addition: Slowly add trifluoromethanesulfonic acid, a potent Lewis acid, to the mixture to catalyze the acylation of the electron-rich resorcinol ring.

  • Reaction: Stir the mixture until the reaction is complete (monitored by TLC) to yield 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.

Step 2: Intramolecular Cyclization

Materials:

  • 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one (from Step 1)

  • 2 M Sodium hydroxide (NaOH) solution

Procedure:

  • Base Treatment: Dissolve the crude product from Step 1 in 2 M NaOH solution and stir.

  • Cyclization: The basic conditions facilitate the deprotonation of the phenolic hydroxyl group, which then acts as an intramolecular nucleophile, displacing the bromide in an Sₙ2 reaction to form the chroman-4-one ring.[4]

  • Isolation: The resulting 7-hydroxychroman-4-one often precipitates from the reaction mixture and can be isolated by filtration, frequently without the need for rigorous chromatography.[4]

Methodology 3: Synthesis of Flavanones via Chalcone Cyclization

Flavanones (2-phenylchroman-4-ones) are a prominent subclass of chroman-4-ones. A widely used and dependable synthesis involves the cyclization of a 2'-hydroxychalcone intermediate. This is typically a two-step process but can sometimes be performed in one pot.

Mechanistic Rationale:

  • Claisen-Schmidt Condensation: A 2'-hydroxyacetophenone is condensed with a substituted aromatic aldehyde under basic or acidic conditions to form the corresponding 2'-hydroxychalcone.

  • Intramolecular Michael Addition: The chalcone is then treated with a base (e.g., sodium acetate) in a protic solvent like ethanol.[3] The base promotes the intramolecular conjugate addition of the phenoxide ion onto the α,β-unsaturated ketone system, leading to the formation of the flavanone ring.[9]

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclization A 2'-Hydroxy- acetophenone C 2'-Hydroxychalcone A->C Base/Acid Catalysis B Aromatic Aldehyde B->C Base/Acid Catalysis D Phenoxide Intermediate C->D Base (e.g., NaOAc) E Cyclized Enolate D->E Intramolecular Michael Addition F Flavanone E->F Protonation

Caption: Two-step synthesis of flavanones from chalcones.

Detailed Protocol: Synthesis of a Heteroaryl Flavanone

This protocol is based on a general procedure for synthesizing flavanones with heterocyclic B-rings.[3]

Materials:

  • 2'-Hydroxyacetophenone (0.01 mol)

  • Heterocyclic aldehyde (e.g., Furan-2-carbaldehyde, 0.01 mol)

  • Ethanol

  • Aqueous potassium hydroxide (KOH) solution

  • Sodium acetate

  • Water

Procedure:

  • Chalcone Synthesis:

    • Dissolve 2'-hydroxyacetophenone and the heterocyclic aldehyde in ethanol in a flask.

    • Cool the mixture to 10-15 °C in an ice bath.

    • Slowly add aqueous KOH solution while stirring, maintaining the temperature.

    • Continue stirring for several hours until the reaction is complete (TLC).

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Collect the precipitated 2'-hydroxychalcone by filtration, wash with water, and dry.

  • Flavanone Cyclization:

    • Take the dried 2'-hydroxychalcone in a mixture of ethanol and water.

    • Add a catalytic amount of sodium acetate.

    • Reflux the mixture for several hours. Causality Note: The combination of a weak base and a protic solvent system is ideal for promoting the reversible conjugate addition while allowing for proton transfer to complete the cyclization.

    • Monitor the reaction by TLC until the chalcone starting material is consumed.

    • Cool the reaction mixture. The flavanone product often crystallizes upon cooling.

    • Isolate the product by filtration, wash with cold ethanol/water, and dry. Recrystallize if necessary.

Methodology 4: Modern Approaches via Radical Cascade Reactions

Recent advances in synthetic methodology have introduced powerful radical-based strategies for constructing chroman-4-one scaffolds, offering novel pathways for installing complex substituents, particularly at the C3-position.[10][11] These reactions often proceed under mild, metal-free conditions and exhibit high functional group tolerance.[11]

Mechanistic Rationale: A common strategy involves the use of a 2-(allyloxy)arylaldehyde as the radical acceptor. The reaction is initiated by the generation of a radical species from a suitable precursor (e.g., an alkoxycarbonyl radical via decarboxylation of an oxalate).[12] This radical adds to the alkene of the allyl group. The newly formed alkyl radical then undergoes a 6-exo-trig cyclization by attacking the aldehyde carbonyl carbon. The resulting oxygen-centered radical can then be trapped or undergo a hydrogen atom transfer (HAT) to furnish the 3-substituted chroman-4-one product.

G A Radical Precursor (e.g., Oxalate) C Primary Radical (R•) A->C Generation B Initiator (e.g., (NH4)2S2O8) B->C Generation E Adduct Radical C->E Radical Addition D 2-(allyloxy)aryl- aldehyde D->E Radical Addition F Cyclized Radical E->F 6-exo-trig Cyclization G 3-Substituted Chroman-4-one F->G HAT / Oxidation

Caption: General mechanism for radical cascade synthesis.

Detailed Protocol: Metal-Free Synthesis of Ester-Containing Chroman-4-ones

This protocol describes a cascade radical cyclization using oxalates as the source of the ester functionality.[12]

Materials:

  • 2-(Allyloxy)arylaldehyde (1.0 equiv)

  • Dialkyl oxalate (e.g., dimethyl oxalate, 3.0 equiv)

  • Ammonium persulfate ((NH₄)₂S₂O₈, 3.0 equiv)

  • 1,2-Dichloroethane (DCE)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To an oven-dried reaction tube, add the 2-(allyloxy)arylaldehyde, dialkyl oxalate, and ammonium persulfate.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 100 °C and stir for the specified time (e.g., 12 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired methyl 2-(4-oxochroman-3-yl)acetate derivative.

Data Summary:

EntryArylaldehyde SubstituentRadical PrecursorYield (%)Reference
1UnsubstitutedDimethyl oxalate75[12]
26-FluoroDimethyl oxalate72[12]
38-ChloroDimethyl oxalate65[12]
47-ChloroDimethyl oxalate68[12]
57-BromoDimethyl oxalate61[12]

Insight: This radical-based method demonstrates excellent tolerance for halogen substituents on the aromatic ring, which can be valuable handles for further synthetic diversification.[12]

References

Application Notes and Protocols for Utilizing 6-hydroxy-chroman-4-one in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Chromanones in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance presents one of the most significant challenges to global health. This escalating crisis necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action.[1][2][3] Chroman-4-ones, a class of heterocyclic compounds characterized by a benzene ring fused to a dihydropyranone system, have emerged as a promising scaffold in medicinal chemistry.[3][4][5] These compounds, found in various natural products and also accessible through synthetic routes, exhibit a broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and notably, potent antimicrobial and antifungal effects.[3][4][5][6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 6-hydroxy-chroman-4-one, in antimicrobial susceptibility testing. We will explore the scientific rationale behind key experimental choices, provide step-by-step protocols for established assays, and offer guidance on data interpretation and presentation.

Scientific Foundation: Understanding the Antimicrobial Potential

The antimicrobial activity of the chroman-4-one scaffold is influenced by the substitution patterns on its rings.[7] Structure-activity relationship (SAR) studies have revealed that the presence and position of hydroxyl groups can be a determining factor for antibacterial and antifungal efficacy.[7] While specific research on this compound is part of a broader investigation into this class, studies on its isomer, 7-hydroxychroman-4-one, have demonstrated inhibitory effects against both bacteria and fungi, particularly Candida species.[1][2][4]

Proposed Mechanisms of Action

The precise mechanisms by which this compound exerts its antimicrobial effects are a subject of ongoing research. However, molecular modeling studies on structurally related chromanones suggest several potential cellular targets in fungi like Candida albicans:[1][2][4]

  • Enzyme Inhibition: One proposed mechanism is the inhibition of essential enzymes. For instance, some derivatives are predicted to target cysteine synthase, a key enzyme in amino acid metabolism, or Fructose-1,6-bisphosphate aldolase (FBA1), which is crucial for glycolysis.[1][2][4]

  • Stress Response Pathways: Another potential target is the High-Osmolarity Glycerol (HOG) pathway, a critical signaling cascade for fungal adaptation to osmotic and other environmental stresses.[4][8] Inhibition of kinases like HOG1 could render the fungal cells vulnerable and unable to survive within a host.[1][2][4]

It is plausible that the antibacterial mechanism involves dissipation of the bacterial membrane potential and subsequent inhibition of macromolecule biosynthesis, as has been observed with other 4-chromanone derivatives.[7]

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

To rigorously evaluate the antimicrobial properties of this compound, standardized and reproducible methods are essential. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and have been adapted for the evaluation of a novel compound.[9][10]

Prerequisite: Preparation of this compound Stock Solution

Accurate preparation of the test agent is the foundation of any susceptibility assay.

  • Determine Physicochemical Properties: this compound has a molecular weight of approximately 164.16 g/mol .[11][12] Its solubility should be empirically determined. It is predicted to be sparingly soluble in water but should be soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol.

  • Solvent Selection: Use the highest purity grade of a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be kept to a minimum (typically ≤1% v/v) to avoid any intrinsic antimicrobial effects. A solvent toxicity control must be included in all experiments.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve it in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL).

    • Ensure complete dissolution, using gentle warming or vortexing if necessary.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15] This quantitative method is crucial for comparing the potency of new compounds.[14]

G cluster_prep Preparation Phase cluster_exec Execution & Incubation cluster_analysis Analysis Phase P1 Prepare 0.5 McFarland Inoculum Suspension E1 Inoculate wells with standardized microbial suspension P1->E1 P2 Prepare Serial Dilutions of this compound in 96-well plate P2->E1 P3 Prepare Controls: - Growth Control - Sterility Control - Solvent Control - Positive Control (Std. Antibiotic) P3->E1 E2 Incubate plate at optimal conditions (e.g., 37°C for 16-20h) E1->E2 A1 Visually inspect for turbidity or use plate reader (OD600) E2->A1 A2 Determine MIC: Lowest concentration with no visible growth A1->A2

Caption: Workflow for MIC determination using broth microdilution.

  • Microorganism Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[8]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[13]

    • Dilute this standardized suspension in the appropriate test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13] This dilution must be done within 15 minutes of standardization.[16]

  • Plate Preparation (96-well plate):

    • Dispense 50 µL of sterile broth into wells of columns 2 through 12.

    • In column 1, add 100 µL of the this compound working solution (prepared from the stock to be twice the highest desired final concentration).

    • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard the final 50 µL from column 10.

    • Column 11 will serve as the growth control (broth and inoculum only).

    • Column 12 will serve as the sterility control (broth only). Additional wells should be designated for a solvent control and a positive control antibiotic.

  • Inoculation:

    • Add 50 µL of the diluted microbial inoculum (prepared in Step 1) to wells in columns 1 through 11. Do not add inoculum to the sterility control wells (column 12).

    • The final volume in each test well will be 100 µL.

  • Incubation:

    • Seal the plate with a breathable film or cover.

    • Incubate at 35-37°C for 16-20 hours for most aerobic bacteria.[13] Incubation conditions (time, temperature, atmosphere) must be optimized for the specific microorganism being tested.

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[14]

    • Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀).

Protocol 2: Kirby-Bauer Disk Diffusion Assay

The disk diffusion test, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[17][18][19] It is a valuable preliminary screening tool.[19]

G cluster_prep Preparation Phase cluster_exec Execution & Incubation cluster_analysis Analysis Phase P1 Prepare 0.5 McFarland Inoculum Suspension E1 Inoculate MH plate with a sterile swab to create a uniform lawn P1->E1 P2 Impregnate sterile paper disks with known amount of This compound E2 Place impregnated disks on the agar surface P2->E2 P3 Prepare Mueller-Hinton (MH) agar plates P3->E1 E1->E2 E3 Incubate plates inverted at 37°C for 16-18h E2->E3 A1 Measure the diameter of the zone of inhibition in millimeters (mm) E3->A1 A2 Interpret results based on zone size (Susceptible, Intermediate, Resistant) A1->A2

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

  • Disk and Plate Preparation:

    • Prepare sterile filter paper disks (6 mm in diameter).

    • Impregnate each disk with a specific volume and concentration of the this compound solution. Allow the solvent to evaporate completely in a sterile environment. A solvent-only disk must be prepared as a negative control.

    • Use Mueller-Hinton agar (MHA) plates with a standardized depth of 4 mm.[20]

  • Inoculum Preparation and Plating:

    • Prepare a standardized 0.5 McFarland inoculum suspension as described in the broth microdilution protocol.

    • Within 15 minutes of preparation, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate uniformly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure complete coverage.[16]

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Disk Application and Incubation:

    • Using sterile forceps, place the impregnated disks onto the agar surface, ensuring firm contact.

    • Disks should be spaced at least 24 mm apart from center to center and not too close to the edge of the plate.[19][20]

    • Within 15 minutes of applying the disks, invert the plates and place them in an incubator at 35-37°C for 16-18 hours.[21]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm) using a ruler or calipers.

    • The size of the inhibition zone indicates the susceptibility of the microorganism to the compound.[21] For a novel compound, interpretive criteria (Susceptible, Intermediate, Resistant) are not pre-defined and must be established through correlation with MIC data.

Data Presentation and Management

Systematic data recording is essential for analysis and comparison. The following table provides a template for summarizing MIC results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram Stain/TypeThis compound MIC (µg/mL)Positive ControlPositive Control MIC (µg/mL)
Staphylococcus aureus ATCC 25922Gram-positive[Insert Data]Vancomycin[Insert Data]
Escherichia coli ATCC 25922Gram-negative[Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosa ATCC 27853Gram-negative[Insert Data]Ciprofloxacin[Insert Data]
Candida albicans ATCC 90028Fungus (Yeast)[Insert Data]Fluconazole[Insert Data]
Aspergillus brasiliensis ATCC 16404Fungus (Mold)[Insert Data]Amphotericin B[Insert Data]

Trustworthiness and Self-Validation

To ensure the reliability and trustworthiness of the results, every assay must incorporate a robust system of controls:

  • Sterility Control: Broth or agar without inoculum should show no growth, confirming the sterility of the medium and aseptic technique.

  • Growth Control: Microorganisms in broth without the test compound must exhibit vigorous growth, confirming the viability of the inoculum and suitability of the growth medium.

  • Solvent Control: The concentration of the solvent (e.g., DMSO) used to dissolve the compound should be tested alone and must not inhibit microbial growth.

  • Positive Control: A standard, well-characterized antibiotic or antifungal agent with known activity against the test strains must be run in parallel. The resulting MIC or zone diameter must fall within the established quality control ranges, validating the entire test system.[22]

  • Reproducibility: Key experiments should be performed in triplicate and repeated on different days to ensure the consistency and reproducibility of the findings.

By adhering to these rigorous standards and detailed protocols, researchers can confidently and accurately assess the antimicrobial potential of this compound, contributing valuable data to the critical search for new anti-infective agents.

References

Application Notes & Protocols: The Role and Evaluation of Chroman-4-one Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Chroman-4-one Scaffold as a Privileged Structure in Cancer Drug Discovery

The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, skeleton represents a "privileged structure" in medicinal chemistry and drug discovery.[1][2][3] This heterocyclic scaffold is a core component of numerous naturally occurring compounds, most notably flavonoids such as flavanones and isoflavanones, which are abundant in fruits, vegetables, and medicinal plants.[2][3][4][5][6][7] The structural versatility of the chroman-4-one ring system allows for extensive synthetic modification, giving rise to a vast library of derivatives with a wide spectrum of biological activities. Among these, the anticancer potential of both natural and synthetic chroman-4-one derivatives has garnered significant attention.[2][8][9]

These compounds exert their anticancer effects through diverse and often multi-targeted mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical pro-survival signaling pathways.[8][10][11] This guide serves as a comprehensive resource for researchers in the field, providing an in-depth overview of the key mechanisms of action of chroman-4-one derivatives and presenting detailed, field-proven protocols for their synthesis and biological evaluation. The methodologies described herein are designed to be self-validating, providing a robust framework for investigating novel chroman-4-one-based therapeutic candidates.

Core Anticancer Mechanisms of Chroman-4-one Derivatives

The efficacy of chroman-4-one derivatives in cancer research stems from their ability to modulate multiple cellular processes that are fundamental to tumor growth and survival. Understanding these mechanisms is crucial for designing rational screening funnels and interpreting experimental outcomes.

Induction of Apoptosis

A primary mechanism by which many cytotoxic agents, including chroman-4-one derivatives, eliminate cancer cells is through the induction of apoptosis. This process is often mediated by the intrinsic (mitochondrial) pathway. Certain derivatives have been shown to alter the delicate balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[12] This shift disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. This event triggers the activation of a caspase cascade (e.g., caspase-9 and caspase-3), culminating in the execution phase of apoptosis, characterized by DNA fragmentation and cell death.[11]

cluster_0 Mitochondrion cluster_1 Bax Bax (Pro-apoptotic) Mito Mitochondrial Membrane Bax->Mito Disrupts Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mito Stabilizes CytC_out Cytochrome c Mito->CytC_out CytC_in Cytochrome c Chromanone Chroman-4-one Derivative Chromanone->Bax Upregulates Chromanone->Bcl2 Downregulates Apoptosome Apoptosome CytC_out->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 Activates Casp3_active Active Caspase-3 Apoptosis Apoptosis Casp3_active->Apoptosis

Caption: Intrinsic apoptosis pathway modulated by chroman-4-one derivatives.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Chroman-4-one derivatives can intervene in this process by inducing cell cycle arrest, effectively halting the division of cancer cells.[11] Arrest is commonly observed at the G1/S or G2/M checkpoints.[10][13] This effect is often the result of the compound's influence on the expression or activity of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs).[10] By preventing cells from progressing through the cell cycle, these derivatives can inhibit tumor growth and sensitize cells to other therapeutic agents.

Inhibition of Pro-Survival Signaling Pathways

The survival and proliferation of cancer cells are heavily dependent on aberrantly activated signaling pathways. Chroman-4-one derivatives have been identified as inhibitors of several of these critical networks.

  • SIRT2 Inhibition: Sirtuin 2 (SIRT2) is a protein deacetylase that is overexpressed in several cancers and has been implicated in promoting cell proliferation. Certain chroman-4-one derivatives have been developed as potent and selective inhibitors of SIRT2.[13][14] Inhibition of SIRT2 can lead to the hyperacetylation of its substrates, such as α-tubulin, which can disrupt microtubule dynamics and induce cell cycle arrest, ultimately resulting in an antiproliferative effect.[13]

  • PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its dysregulation is a frequent event in many types of cancer. Specific chromenone derivatives have been shown to exert their anticancer effects by down-regulating the activation of the Akt/mTOR signaling pathway, thereby inhibiting cell proliferation and inducing apoptosis.[15]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Chromanone Chroman-4-one Derivative Chromanone->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by chroman-4-one derivatives.

Data Summary: Anticancer Activity of Representative Chroman-4-one Derivatives

The following table summarizes the cytotoxic activities of select chroman-4-one derivatives against various human cancer cell lines, as reported in the literature. This data provides a comparative baseline for newly synthesized compounds.

Compound Class/DerivativeCancer Cell LineAssayReported Activity (IC₅₀)Reference
3-Benzylidene Chroman-4-oneMCF-7 (Breast)MTT AssayAntiproliferative[11][16]
Chroman-2,4-dione (Cpd. 13)MOLT-4 (Leukemia)MTT Assay24.4 ± 2.6 µM[16][17]
Chroman-2,4-dione (Cpd. 13)HL-60 (Leukemia)MTT Assay42.0 ± 2.7 µM[17]
Chroman-2,4-dione (Cpd. 11)MCF-7 (Breast)MTT Assay68.4 ± 3.9 µM[17]
6-Bromo-8-chloro-chroman-4-oneA549 (Lung)SRB AssayStrong inhibitory effect[13]
6-Bromo-8-chloro-chroman-4-oneMCF-7 (Breast)SRB AssayStrong inhibitory effect[13]

Experimental Application Notes and Protocols

This section provides detailed, step-by-step protocols for the synthesis and evaluation of chroman-4-one derivatives.

Workflow for Synthesis and In Vitro Evaluation

The investigation of a new chemical series typically follows a structured workflow, from chemical synthesis to biological characterization.

A Synthesis of Chroman-4-one Derivative B Structural Characterization (NMR, MS) A->B C In Vitro Cytotoxicity Screening (MTT Assay) B->C D Determination of IC₅₀ Value C->D E Mechanism of Action Studies D->E F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis E->G H Western Blot (Target Proteins) E->H I Lead Compound Identification F->I G->I H->I

Caption: General workflow for the evaluation of anticancer chroman-4-ones.

Protocol 1: General Synthesis of 3-Benzylidene-Chroman-4-ones

Principle: A common and effective method for synthesizing the chroman-4-one scaffold is through a base-promoted Aldol condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, which is followed by an intramolecular oxa-Michael ring closure reaction.[13]

Materials:

  • Substituted 2'-hydroxyacetophenone

  • Substituted benzaldehyde

  • Ethanol (EtOH)

  • N,N-diisopropylamine (DIPA) or other suitable base (e.g., Piperidine)

  • Microwave reactor or conventional reflux apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave-safe vial, combine the 2'-hydroxyacetophenone (1.0 eq), the desired benzaldehyde (1.1 eq), and ethanol.

  • Base Addition: Add the base, such as DIPA (2.0 eq), to the mixture.

  • Reaction: Seal the vial and heat the reaction mixture in a microwave reactor (e.g., at 170°C for 1-2 hours).[13] Alternatively, the mixture can be refluxed in ethanol for several hours.

    • Rationale: Microwave irradiation often accelerates the reaction, leading to shorter reaction times and potentially higher yields compared to conventional heating.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-benzylidene-chroman-4-one derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Chroman-4-one derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO or other suitable solubilizing agent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Rationale: This allows the cells to adhere and enter the logarithmic growth phase before treatment.

  • Compound Treatment: Prepare serial dilutions of the chroman-4-one derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

    • Rationale: During this incubation, only viable cells will convert the MTT into formazan crystals, which appear as purple precipitates.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol 3: Analysis of Apoptosis by Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic).

Materials:

  • Cells treated with the chroman-4-one derivative (at its IC₅₀ concentration)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Rationale: Incubation in the dark is critical as the fluorochromes are light-sensitive.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Expected Results:

      • Annexin V (-) / PI (-): Viable cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells (often due to mechanical damage)

References

Application Notes and Protocols for Evaluating the Antioxidant Activity of Chromanones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Antioxidant Potential of Chromanones

Chromanones, a class of heterocyclic compounds characterized by a benzo-γ-pyrone backbone, have garnered significant scientific interest for their diverse biological activities, particularly their antioxidant properties.[1][2] These compounds are widely distributed in the plant kingdom and are integral to many traditional medicines.[1] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals, making the evaluation of the antioxidant activity of chromanones a critical step in drug discovery and development.[1]

This guide provides a comprehensive overview of the primary methods for evaluating the antioxidant activity of chromanones, offering detailed protocols, the scientific rationale behind experimental choices, and guidance on data interpretation.

Understanding the Antioxidant Mechanisms of Chromanones

The antioxidant action of chromanones is primarily attributed to their chemical structure, which enables them to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it and halting the damaging cascade of oxidative reactions.[1] The specific arrangement and number of hydroxyl groups on the chromanone scaffold are crucial determinants of their antioxidant capacity.[3]

There are two main mechanisms by which antioxidants like chromanones can exert their effects:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it. The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT-based method.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, reducing it. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are based on the SET mechanism.[4]

It is important to note that a single assay is often insufficient to fully characterize the antioxidant profile of a compound.[4] Therefore, a battery of tests employing different mechanisms is recommended for a comprehensive evaluation.[5]

Part 1: In Vitro Antioxidant Assays

In vitro assays are rapid, cost-effective, and reproducible methods for screening the antioxidant activity of a large number of compounds. The following are the most commonly employed assays for evaluating chromanones.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is one of the most widely used methods for assessing free radical scavenging activity.[6] DPPH is a stable free radical with a deep violet color that shows a maximum absorbance at approximately 517 nm.[7] When a chromanone or another antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[8] The degree of discoloration, measured as a decrease in absorbance, is proportional to the antioxidant's scavenging ability.[7]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Solution R1 Mix Sample/Control with DPPH Solution P1->R1 P2 Prepare Chromanone Samples (Serial Dilutions) P2->R1 P3 Prepare Positive Control (e.g., Ascorbic Acid) P3->R1 R2 Incubate in the Dark R1->R2 A1 Measure Absorbance at ~517 nm R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3 ABTS_Mechanism cluster_reactants cluster_products ABTS•+ ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS•+->ABTS + e- (from Chromanone) Chromanone Chromanone-OH Chromanone_Radical Chromanone-O• Chromanone->Chromanone_Radical - H• CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis C1 Seed Cells in a 96-well Plate C2 Culture to Confluency C1->C2 T1 Treat with Chromanone and DCFH-DA C2->T1 T2 Incubate T1->T2 T3 Wash Cells T2->T3 T4 Add AAPH to Induce Oxidative Stress T3->T4 M1 Measure Fluorescence Kinetically T4->M1 M2 Calculate AUC M1->M2 M3 Determine CAA Value M2->M3

References

Application Notes & Protocols: In Vitro and In Vivo Analysis of Chroman Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Chroman Scaffold

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged heterocyclic structure found in a variety of natural products and synthetic molecules of significant medicinal interest.[1][2] This core structure is a key feature in complex compounds such as vitamin E (tocopherols and tocotrienols), as well as in pharmaceutical agents like the oral contraceptive Ormeloxifene and the Alzheimer's drug Nebivolol.[1][3] Chroman derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects.[3][4][5][6] The versatility of the chroman ring system allows for extensive chemical modification, making it a fertile ground for the discovery of novel therapeutic agents.[7]

This comprehensive guide provides detailed application notes and protocols for the preclinical evaluation of novel chroman derivatives, covering essential in vitro and in vivo analysis techniques. As a Senior Application Scientist, the aim is to provide not just a set of instructions, but a framework for rigorous scientific investigation, emphasizing the rationale behind experimental choices and the importance of self-validating protocols.

Part 1: In Vitro Analysis of Chroman Derivatives

In vitro assays are fundamental to the initial characterization of chroman derivatives, providing crucial information on their biological activity, potency, and mechanism of action at the cellular and molecular level.

Assessment of Cytotoxicity and Cell Viability

A primary step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability. This is critical for identifying a therapeutic window where the compound exhibits the desired biological activity without causing undue harm to healthy cells. Tetrazolium reduction assays are a common and reliable method for this purpose.[8]

Scientific Rationale: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce tetrazolium salts (like MTT, XTT, or MTS) to a colored formazan product. The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells.[8][9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability.[9][10]

Materials:

  • Chroman derivative stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chroman derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the compound stock) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[9] Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm (or 590 nm) using a multi-well spectrophotometer.[9][10] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay. A key advantage is that the resulting formazan product is water-soluble, eliminating the need for a solubilization step.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate cell viability as described for the MTT assay.

Data Presentation: Cytotoxicity of Chroman Derivatives

Chroman DerivativeCell LineAssayIncubation Time (h)IC₅₀ (µM)
Derivative AMCF-7 (Breast Cancer)MTT4815.2
Derivative BMCF-7 (Breast Cancer)MTT4828.7
Derivative CA549 (Lung Cancer)XTT488.9
Derivative DA549 (Lung Cancer)XTT4845.1
Enzyme Inhibition Assays

Many chroman derivatives exert their therapeutic effects by inhibiting specific enzymes.[11][12] For example, some have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases.[13] Enzyme inhibition assays are crucial for determining the potency and mechanism of action of these compounds.[14][15]

Scientific Rationale: These assays measure the rate of an enzymatic reaction in the presence and absence of an inhibitor. By varying the concentrations of the substrate and inhibitor, one can determine the inhibitor's potency (IC₅₀) and its mode of inhibition (e.g., competitive, non-competitive).[15][16]

This protocol provides a general framework that can be adapted for various enzymes where the reaction produces a change in absorbance.

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Chroman derivative stock solution

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well microplate (UV-transparent if necessary)

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and chroman derivative in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Chroman derivative at various concentrations (or vehicle for control)

    • Enzyme solution

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows for the binding of the inhibitor to the enzyme to reach equilibrium.[14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance over time at a specific wavelength using the kinetic mode of the microplate reader. The rate of the reaction is determined from the initial linear portion of the absorbance versus time curve.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the chroman derivative compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • To determine the mechanism of inhibition, the assay can be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or Michaelis-Menten plots.[15]

Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_components Add Buffer, Chroman Derivative, and Enzyme to 96-well plate prep_enzyme->add_components prep_substrate Prepare Substrate Solution start_reaction Initiate reaction with Substrate prep_substrate->start_reaction prep_inhibitor Prepare Chroman Derivative Dilutions prep_inhibitor->add_components pre_incubate Pre-incubate (10-15 min) add_components->pre_incubate pre_incubate->start_reaction measure_kinetics Measure Absorbance kinetically start_reaction->measure_kinetics calc_inhibition Calculate % Inhibition measure_kinetics->calc_inhibition plot_dose_response Plot Dose-Response Curve calc_inhibition->plot_dose_response determine_ic50 Determine IC50 plot_dose_response->determine_ic50

Caption: General workflow for a spectrophotometric enzyme inhibition assay.

Antioxidant Capacity Assays

The chroman ring is a core component of potent antioxidants like vitamin E. Therefore, evaluating the antioxidant capacity of novel chroman derivatives is a key step in their characterization.

Scientific Rationale: Antioxidant assays measure the ability of a compound to neutralize free radicals. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) assays. DPPH is a stable free radical that changes color from violet to yellow upon reduction by an antioxidant.[17][18] The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[19][20]

Materials:

  • Chroman derivative stock solution

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, add 100 µL of various concentrations of the chroman derivative (dissolved in methanol) to the wells. Include a vehicle control (methanol) and a positive control.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well. Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[17]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [ (A_control - A_sample) / A_control ] * 100

    • Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the chroman derivative.

    • Plot the percentage of scavenging against the logarithm of the compound concentration to determine the EC₅₀ value (the concentration at which 50% of the DPPH radicals are scavenged).

Materials:

  • Chroman derivative stock solution

  • Fluorescein sodium salt solution (fluorescent probe)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical generator)

  • Phosphate buffer (e.g., 75 mM, pH 7.4)

  • Positive control (Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Step-by-Step Methodology:

  • Assay Setup: In a black 96-well plate, add 25 µL of various concentrations of the chroman derivative, Trolox standards, or buffer (for blank) to the wells.

  • Fluorescein Addition: Add 150 µL of the fluorescein solution to each well.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes in the plate reader.

  • Reaction Initiation: Add 25 µL of the AAPH solution to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength is typically 485 nm, and the emission wavelength is 520 nm.

  • Data Analysis:

    • Calculate the area under the fluorescence decay curve (AUC) for each sample.

    • Subtract the AUC of the blank from the AUC of the samples.

    • Plot a standard curve of the net AUC for the Trolox standards.

    • Express the ORAC values of the chroman derivatives as Trolox equivalents (TE) per concentration (e.g., µmol TE/µmol compound).

Part 2: In Vivo Analysis of Chroman Derivatives

Following promising in vitro results, in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of chroman derivatives in a whole-organism context. The choice of animal model is critical and should be based on the intended therapeutic application.[21][22]

Pharmacokinetic (PK) Studies

Scientific Rationale: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. This information is vital for understanding its bioavailability, half-life, and appropriate dosing regimen for subsequent efficacy studies.

Materials:

  • Chroman derivative formulation (e.g., in a solution or suspension for oral or intravenous administration)

  • Rodents (e.g., mice or rats)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical instrumentation for quantifying the compound in plasma (e.g., LC-MS/MS)

Step-by-Step Methodology:

  • Animal Acclimation and Dosing: Acclimate animals to the housing conditions. Administer the chroman derivative via the desired route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the chroman derivative in the plasma samples using a validated analytical method like LC-MS/MS.

  • Data Analysis: Plot the plasma concentration versus time curve. Calculate key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).

In Vivo Efficacy Models

The selection of an appropriate animal model of disease is crucial for demonstrating the therapeutic potential of a chroman derivative.[23]

This is a widely used and well-characterized model of acute inflammation.[24][25]

Scientific Rationale: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates potential anti-inflammatory activity.[24]

Step-by-Step Methodology:

  • Animal Grouping and Dosing: Divide animals into groups (e.g., vehicle control, positive control like indomethacin, and different doses of the chroman derivative). Administer the compounds orally or intraperitoneally 1 hour before inducing inflammation.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

This model is used to screen for compounds that may be beneficial in treating cognitive deficits, such as those seen in Alzheimer's disease.[26]

Scientific Rationale: Scopolamine is a muscarinic receptor antagonist that induces transient memory impairment in rodents, mimicking some of the cognitive symptoms of neurodegenerative diseases.[26] The ability of a compound to reverse or attenuate these deficits suggests nootropic or neuroprotective effects.

Step-by-Step Methodology:

  • Animal Grouping and Dosing: Group animals and administer the chroman derivative or controls for a specified period (e.g., daily for 7 days).

  • Induction of Amnesia: On the day of testing, administer scopolamine (e.g., 1 mg/kg, intraperitoneally) to induce amnesia, typically 30 minutes before the behavioral test.

  • Behavioral Testing: Assess cognitive function using behavioral tests such as the Morris water maze, Y-maze, or passive avoidance test.[27] For example, in the Y-maze, measure the percentage of spontaneous alternations as an indicator of spatial working memory.

  • Data Analysis: Compare the performance of the chroman derivative-treated groups to the scopolamine-treated control group. A significant improvement in performance indicates a potential cognitive-enhancing effect.

Workflow for In Vivo Efficacy Study

G cluster_prep Pre-Study Phase cluster_study Study Execution cluster_analysis Post-Study Phase animal_acclimation Animal Acclimation group_assignment Group Assignment (Vehicle, Positive Control, Test Article) animal_acclimation->group_assignment dosing Compound Administration group_assignment->dosing disease_induction Induction of Disease Model (e.g., Carrageenan, Scopolamine) dosing->disease_induction assessment Efficacy Assessment (e.g., Paw Volume, Behavioral Test) disease_induction->assessment data_collection Data Collection & Compilation assessment->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation

Caption: A generalized workflow for an in vivo efficacy study.

Conclusion

The systematic in vitro and in vivo analysis of chroman derivatives is a critical pathway for the discovery and development of new therapeutic agents. By employing a logical progression of assays, from initial cytotoxicity and target engagement studies to comprehensive in vivo efficacy and pharmacokinetic evaluations, researchers can build a robust data package to support the advancement of promising candidates. The protocols and rationales provided in this guide are intended to serve as a foundation for these efforts, promoting scientific rigor and reproducibility in the exciting field of chroman-based drug discovery.

References

Topic: High-Purity Isolation of 6-Hydroxy-chroman-4-one for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the purification of 6-hydroxy-chroman-4-one, a key heterocyclic intermediate in medicinal chemistry and drug development.[1] The protocols detailed herein are designed for researchers and scientists requiring high-purity material (>99%) for applications such as biological screening, analytical standard preparation, and synthetic intermediate use. We move beyond simple step-by-step instructions to explain the underlying chemical principles that govern each purification choice, ensuring robust and reproducible outcomes. The primary methods covered include optimized liquid-liquid extraction for initial cleanup, high-efficiency recrystallization for bulk purification, and preparative chromatography for achieving the highest purity standards. Each protocol is a self-validating system, incorporating in-process controls and final purity assessment techniques.

Introduction: The Importance of Purity

This compound is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules.[2][3] Its synthesis, often achieved through methods like the Fries rearrangement or intramolecular cyclizations, can yield a crude product containing a variety of impurities.[4][5] These may include unreacted starting materials (e.g., hydroquinone derivatives), regioisomers, and polymeric byproducts. For meaningful pharmacological studies and consistent synthetic outcomes, the removal of these impurities is not merely recommended; it is critical. This guide provides the technical foundation and practical protocols to achieve this goal.

Foundational Physicochemical Properties

Understanding the molecule's properties is paramount to designing an effective purification strategy. The interplay between the polar phenolic hydroxyl group and the moderately polar chromanone ring system dictates its solubility and chromatographic behavior.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₈O₃ [6]
Molecular Weight 164.16 g/mol [1][6]
Appearance Bright yellow to off-white crystalline solid [7][8]
Melting Point 142-144 °C [7][8]
IUPAC Name 6-hydroxy-2,3-dihydrochromen-4-one [6]
Polarity Moderately polar Inferred from structure

| Solubility | Soluble in ethyl acetate, acetone, methanol; sparingly soluble in water and non-polar solvents like hexane. | Inferred from structure & protocols |

The presence of the acidic phenolic proton (pKa ~8-10) is a key feature that can be exploited for selective extraction.

Overall Purification Strategy

The choice of purification technique depends on the initial purity of the crude material and the final purity required. A multi-step approach is often the most effective.

crude Crude Synthetic Product (<85% Purity) extraction Protocol 1: pH-Modulated L-L Extraction crude->extraction Remove acidic/ basic impurities recrystallization Protocol 2: Recrystallization extraction->recrystallization Bulk Purification (85-98% Purity) purity_check Purity Assessment (TLC, HPLC, MP) recrystallization->purity_check chromatography Protocol 3: Flash Column Chromatography hplc Protocol 4: Preparative HPLC chromatography->hplc Highest Purity Needed (>99.5%) chromatography->purity_check hplc->purity_check purity_check->chromatography Impurities Remain final_product Purified Product (>99%) purity_check->final_product Purity OK

Caption: General purification workflow for this compound.

Protocol 1: pH-Modulated Liquid-Liquid Extraction

Principle: This technique leverages the acidic nature of the phenolic hydroxyl group. By converting the phenol into its water-soluble phenoxide salt with a base, it can be separated from non-acidic organic impurities. Subsequent re-acidification regenerates the pure compound. This method is highly effective for removing non-polar and neutral impurities from the crude product.[9]

Methodology:

  • Dissolution: Dissolve the crude this compound (10 g) in ethyl acetate (200 mL).

  • Basic Extraction: Transfer the solution to a separatory funnel. Add 100 mL of a 1 M sodium hydroxide (NaOH) aqueous solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

    • Causality: The NaOH deprotonates the phenolic hydroxyl group, forming the sodium phenoxide salt, which is highly soluble in the aqueous phase. Neutral organic impurities remain in the ethyl acetate layer.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Repeat the extraction of the organic layer with another 50 mL of 1 M NaOH to ensure complete recovery. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2-3 (verify with pH paper). A precipitate of the purified product should form.[7][8]

    • Causality: Re-protonation of the phenoxide regenerates the neutral, water-insoluble this compound, causing it to precipitate out of the aqueous solution.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake with cold deionized water (2 x 50 mL) to remove residual salts.

  • Drying: Dry the purified solid under vacuum at 40-50 °C to a constant weight.

Protocol 2: Recrystallization from Ethyl Acetate

Principle: Recrystallization is a powerful technique for purifying crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a minimal amount of hot solvent and allowing it to cool slowly, the compound will crystallize out, leaving impurities behind in the solvent.[10][11]

Methodology:

  • Solvent Selection: Place the product from the previous step (or crude material if reasonably pure) into an Erlenmeyer flask. Ethyl acetate is a confirmed solvent for this compound.[7][8]

  • Dissolution: Add a minimal amount of ethyl acetate and heat the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of ethyl acetate until the solid is completely dissolved.

    • Causality: Using the minimum amount of solvent is crucial for maximizing yield. Oversaturation upon cooling is the driving force for crystallization.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

    • Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer as they exclude impurities from their lattice structure more effectively.

  • Crystallization: For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes to complete the crystallization process.

  • Isolation & Washing: Collect the bright yellow crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethyl acetate to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40-50 °C. The expected melting point should be sharp and within the 142-144 °C range.[7][8]

Table 2: Alternative Solvents for Recrystallization

Solvent System Rationale Expected Outcome
Ethanol/Water Good solubility in hot ethanol, poor in cold water. May require careful adjustment of the solvent ratio.

| Acetone/Hexane | High solubility in acetone (polar), low in hexane (non-polar). | Good for precipitating the product by adding hexane as an anti-solvent. |

Protocol 3: Flash Column Chromatography

Principle: This is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a liquid mobile phase.[12][13] Less polar compounds travel down the column faster, while more polar compounds are retained longer. This is ideal for separating the target compound from impurities of different polarities.[14]

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample prep_sample Prepare Sample (Dry Loading) elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate

Caption: Workflow for flash column chromatography purification.

Methodology:

  • TLC Analysis: First, analyze the crude mixture using Thin-Layer Chromatography (TLC) with different ratios of Hexane:Ethyl Acetate to determine the optimal mobile phase. Aim for an Rf value of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in hexane. Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Pre-adsorb the crude compound onto a small amount of silica gel (~2-3 times the sample weight). To do this, dissolve the compound in a suitable solvent (e.g., acetone), add the silica, and evaporate the solvent completely. Carefully layer the resulting free-flowing powder on top of the packed column.

    • Causality: Dry loading ensures a narrow starting band, leading to better separation and resolution compared to liquid loading.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Monitoring: Spot fractions onto a TLC plate to monitor the separation. Fractions containing the pure compound (as determined by a single spot at the correct Rf) are combined.

  • Isolation: Evaporate the solvent from the pooled pure fractions using a rotary evaporator to yield the purified this compound.

Table 3: Typical Parameters for Flash Column Chromatography

Parameter Recommended Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Hexane:Ethyl Acetate (e.g., 9:1 to 7:3)
Sample Load 1g crude material per 50-100g silica

| Target Rf | 0.25 - 0.35 |

Purity Assessment

Verifying the purity of the final product is a mandatory final step.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of water and acetonitrile (often with 0.1% formic acid) is typically used. Purity is determined by integrating the peak area.

  • Melting Point: A sharp melting point range that matches the literature value (142-144 °C) indicates high purity.[7][8] Impurities typically broaden and depress the melting range.

References

analytical methods for the quantification of 6-hydroxy-chroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantitative Analysis of 6-Hydroxy-chroman-4-one

Introduction

This compound is a heterocyclic compound belonging to the chromanone family, structurally related to flavonoids, which are renowned for their diverse biological activities.[1] As a key intermediate in organic synthesis, a potential metabolite of more complex flavonoids, or a bioactive agent in its own right, the accurate and precise quantification of this compound is paramount in pharmaceutical research, metabolic studies, and quality control settings.[2] Its molecular structure (C₉H₈O₃, M.W. 164.16 g/mol ) features a polar phenolic group and a chromanone core, which dictates the optimal analytical strategies for its measurement.[3][4]

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound in various matrices. We will explore three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

I. Analytical Strategy Overview: Choosing the Right Tool

The selection of an analytical method is contingent upon the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

  • HPLC-UV: A robust and widely accessible technique ideal for quantifying higher concentrations of the analyte in relatively clean samples, such as in reaction monitoring or quality control of bulk material. Its moderate sensitivity may be a limitation for trace-level detection.

  • LC-MS/MS: The gold standard for trace-level quantification in complex biological matrices (e.g., plasma, urine, tissue extracts).[5] Its exceptional sensitivity and selectivity, derived from monitoring specific precursor-to-product ion transitions, minimize matrix interference.[6][7]

  • GC-MS: A powerful technique for volatile compounds. Due to the low volatility and polar nature of this compound, a chemical derivatization step is mandatory to convert it into a thermally stable and volatile analogue suitable for GC analysis.[8][9] This adds a step to sample preparation but can provide excellent sensitivity and structural confirmation.[10]

II. Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

This method employs reversed-phase HPLC (RP-HPLC) to separate this compound from other components in the sample mixture.[8] The separation occurs on a nonpolar stationary phase (C18) with a polar mobile phase. The analyte is retained on the column and then eluted by a gradient of increasing organic solvent. Quantification is achieved by measuring the analyte's absorbance of UV light at its wavelength of maximum absorbance (λmax), which is then compared against a calibration curve constructed from standards of known concentrations.

Experimental Protocol

1. Sample Preparation (General Purpose) a. Accurately weigh and dissolve the sample in methanol or acetonitrile to achieve an estimated concentration within the calibration range. b. Vortex for 1 minute to ensure complete dissolution. c. Filter the solution through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial to remove particulate matter that could damage the column.

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
  • Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase A: Water with 0.1% Formic Acid. The acid improves peak shape and resolution.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • UV Detection: Monitor at the λmax of this compound (approx. 275 nm, verification with a standard is recommended).
  • Gradient Elution: | Time (min) | % Mobile Phase B | |------------|------------------| | 0.0 | 10 | | 15.0 | 90 | | 17.0 | 90 | | 17.1 | 10 | | 20.0 | 10 |

3. Calibration and Quantification a. Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.[8] b. Working Standards: Perform serial dilutions of the stock solution with the mobile phase (at initial conditions) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). c. Calibration Curve: Inject each standard in triplicate and plot the mean peak area against the concentration. Perform a linear regression to obtain the calibration curve and ensure the correlation coefficient (r²) is >0.99. d. Sample Analysis: Inject the prepared samples. Determine the concentration by interpolating their measured peak areas against the calibration curve.[8]

Typical Performance Characteristics
ParameterTypical Value
Linearity Range1 - 100 µg/mL (r² > 0.99)
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL
Precision (RSD%)< 5%
Accuracy (Recovery %)95 - 105%

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Smp Dissolve in Methanol/ACN Sample->Dissolve_Smp Standard Weigh Standard Dissolve_Std Create Stock (1 mg/mL) Standard->Dissolve_Std Filter Syringe Filter (0.22 µm) Dissolve_Smp->Filter Dilute Serial Dilutions for Calibration Curve Dissolve_Std->Dilute Vial_Smp Transfer to HPLC Vial Filter->Vial_Smp Vial_Std Transfer to HPLC Vials Dilute->Vial_Std Autosampler Inject 10 µL Vial_Smp->Autosampler Vial_Std->Autosampler Calibration Construct Calibration Curve (Peak Area vs. Conc.) Column C18 Column Separation (Gradient Elution) Autosampler->Column Detector UV Detection (λmax ≈ 275 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Integration->Calibration Quantification Calculate Sample Conc. Integration->Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

III. Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method

This ultra-sensitive method couples the separation power of LC with the high selectivity of tandem mass spectrometry (MS/MS). After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI). The first quadrupole (Q1) isolates the protonated molecule (precursor ion). This ion is then fragmented in the collision cell (Q2), and a specific, stable fragment (product ion) is monitored by the third quadrupole (Q3). This specific precursor-to-product ion transition is called Multiple Reaction Monitoring (MRM) and provides exceptional selectivity, virtually eliminating matrix interference.[11]

Experimental Protocol

1. Sample Preparation (Biological Matrix - e.g., Plasma) The goal is to remove proteins and phospholipids that interfere with ionization.[12] a. To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound, if available, or a structurally similar compound). b. Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid). This step performs protein precipitation.[13] c. Vortex vigorously for 2 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4 °C. e. Carefully transfer the supernatant to a clean tube, avoiding the protein pellet. f. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C. g. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[14] h. Vortex and transfer to an LC-MS vial.

2. Instrumentation and LC-MS/MS Conditions

  • LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
  • Analytical Column: A high-efficiency C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Column Temperature: 40 °C.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Gradient Elution: A rapid gradient is typical, e.g., 5% B to 95% B in 3 minutes.
  • Mass Spectrometry Conditions:
  • Ionization Mode: ESI Positive (ESI+). The phenolic proton and carbonyl oxygen are sites for protonation.
  • MRM Transitions (Hypothetical - requires optimization):
  • Analyte: Q1: 165.1 m/z ([M+H]⁺) → Q3: (e.g., 137.1 m/z, 121.1 m/z). The exact product ions must be determined by infusing a standard solution and performing a product ion scan.
  • Internal Standard: Monitor the specific MRM transition for the chosen IS.
  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Calibration and Quantification a. Prepare calibration standards in a blank, analyte-free matrix (e.g., stripped plasma) and process them using the same extraction procedure as the unknown samples. This corrects for matrix effects and extraction recovery. b. Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against concentration. c. Quantify the analyte in samples using this matrix-matched calibration curve.

Typical Performance Characteristics
ParameterTypical Value
Linearity Range0.1 - 200 ng/mL (r² > 0.995)
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Precision (RSD%)< 15%
Accuracy (Recovery %)85 - 115%

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Biological Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 100 µL Plasma Add_IS Add Internal Standard (IS) Plasma->Add_IS PPT Protein Precipitation (300 µL cold ACN) Add_IS->PPT Centrifuge Centrifuge (14,000 x g) PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Vial Transfer to Vial Reconstitute->Vial Inject Inject 5 µL Vial->Inject LC_Sep UPLC C18 Separation Inject->LC_Sep ESI ESI+ Source Ionization LC_Sep->ESI MSMS Triple Quadrupole (MRM Mode) Q1: 165.1 -> Q3: Product Ion ESI->MSMS Integration Integrate Peak Areas (Analyte & IS) MSMS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Plot Calibration Curve (Area Ratio vs. Conc.) Ratio->Calibration Quantification Calculate Sample Conc. Ratio->Quantification Calibration->Quantification

Caption: Workflow for bioanalytical quantification by LC-MS/MS.

IV. Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

This protocol requires a chemical derivatization step to mask the polar hydroxyl group of this compound, increasing its volatility and thermal stability.[9] Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice. The resulting trimethylsilyl (TMS) derivative is then analyzed by GC-MS. The compound is separated in a capillary column and detected by a mass spectrometer, which provides both quantitative data (from peak area) and qualitative confirmation (from the mass spectrum).[8]

Experimental Protocol

1. Sample Preparation and Derivatization a. Prepare a solution of the dried sample extract or standard in a GC vial. b. Evaporate the solvent completely under a stream of nitrogen. It is critical to ensure the sample is anhydrous, as moisture will consume the derivatizing reagent. c. Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile). d. Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst). e. Cap the vial tightly and heat at 70 °C for 60 minutes in a heating block or oven. f. Cool the vial to room temperature before injection.

2. Instrumentation and GC-MS Conditions

  • GC-MS System: A GC system with a split/splitless injector coupled to a mass selective detector.
  • Capillary Column: A low-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Injector Temperature: 250 °C.
  • Injection Mode: Splitless (for trace analysis).
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: Hold at 280 °C for 5 minutes.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • MS Transfer Line Temp: 280 °C.
  • Ion Source Temp: 230 °C.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic, abundant ion from the TMS-derivative's mass spectrum. A full scan can be used for initial identification.

3. Calibration and Quantification a. Prepare calibration standards and derivatize them in the same manner as the samples. b. Inject the derivatized standards to build a calibration curve based on the peak area of the target ion in SIM mode. c. Inject derivatized samples and quantify using the curve.

Typical Performance Characteristics
ParameterTypical Value
Linearity Range10 - 5000 ng/mL (r² > 0.99)
Limit of Detection (LOD)~3 ng/mL
Limit of Quantification (LOQ)~10 ng/mL
Precision (RSD%)< 10%
Accuracy (Recovery %)90 - 110%

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dried Sample Extract in GC Vial Add_Solvent Add Pyridine/ACN Sample->Add_Solvent Add_Reagent Add BSTFA + 1% TMCS Add_Solvent->Add_Reagent Heat Cap and Heat (70°C for 60 min) Add_Reagent->Heat Cool Cool to Room Temp Heat->Cool Inject Inject 1 µL (Splitless Mode) Cool->Inject GC_Sep DB-5ms Column (Temp Program) Inject->GC_Sep EI Electron Ionization (70 eV) GC_Sep->EI MS_Detect Mass Analyzer (SIM Mode) EI->MS_Detect TIC Generate Chromatogram MS_Detect->TIC Integration Integrate Target Ion Peak TIC->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Calculate Sample Conc. Integration->Quantification Calibration->Quantification

Caption: Workflow for quantitative GC-MS analysis following silylation.

V. Method Validation: Ensuring Trustworthy Data

Every analytical method developed must be validated to ensure it is fit for its intended purpose.[15][16] Key validation parameters, based on international guidelines (e.g., ICH, FDA), should be assessed.[16]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components).[17] In LC-MS/MS, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.99.[17]

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a blank matrix with known concentrations of the analyte (low, medium, high) and calculating the percent recovery.[16]

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis within one day by one analyst.[18]

    • Intermediate Precision (Inter-assay precision): Analysis on different days or by different analysts.[18]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often defined as a signal-to-noise ratio of 3:1.[17]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often defined as a signal-to-noise ratio of 10:1.[17]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.[16]

VI. References

  • Špánik, I. & Machyňáková, A. (2018). Validation of Spectrophotometric Methods for the Determination of Total Polyphenol and Total Flavonoid Content. PubMed Central. Available at: --INVALID-LINK--

  • ResearchGate. (2015). Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. Available at: --INVALID-LINK--

  • Kim, J. H., & Lee, J. H. (2016). Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. Toxicological Research, 32(4), 345–353. Available at: --INVALID-LINK--

  • da Silva, A. C. A., et al. (2022). Determination and validation of spectrophotometric analytical method for quantification of total flavonoids in the leaves of Azadirachta. Research, Society and Development, 11(3). Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Development and Validation of Analytical Methods for the Quantitation of Flavonoid Metabolites in Physiological Fluids via UHPLC-MS. Available at: --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of 2-Amino-6-hydroxy-1H-pyrimidin-4-one on Newcrom R1 HPLC column. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Chroman-4-one using HPLC and GC-MS. Available at: --INVALID-LINK--

  • SpectraBase. (n.d.). 6-Hydroxychroman-4-one. Available at: --INVALID-LINK--

  • Biotage. (n.d.). Bioanalytical Sample Preparation. Available at: --INVALID-LINK--

  • Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Available at: --INVALID-LINK--

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Available at: --INVALID-LINK--

  • Biosynth. (n.d.). This compound. Available at: --INVALID-LINK--

  • BJBABS. (2023). Current Development in Bioanalytical Sample Preparation Techniques. Available at: --INVALID-LINK--

  • Agilent Technologies. (2018). Sample Preparation in a Bioanalytical Workflow - Part 2. YouTube. Available at: --INVALID-LINK--

  • Agilent Technologies. (2001). HPLC for Food Analysis. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS#: 80096-64-6. Available at: --INVALID-LINK--

  • MDPI. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(15), 5857. Available at: --INVALID-LINK--

  • PubMed. (2021). Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'- and 6-hydroxyflavanones by human cytochrome P450 enzymes. Xenobiotica, 51(2), 139-154. Available at: --INVALID-LINK--

  • PubMed Central. (2021). Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes. Xenobiotica, 51(2), 139-154. Available at: --INVALID-LINK--

  • ResearchGate. (1987). Gas chromatographic-mass spectrometric assay for 6-hydroxymelatonin sulfate and 6-hydroxymelatonin glucuronide in urine. Clinical Chemistry, 33(4), 453-7. Available at: --INVALID-LINK--

  • Separation Science. (n.d.). Discover the Methodology for Effectively Evaluating and Screening for Vitamin K Compounds. Available at: --INVALID-LINK--

  • Pharmacognosy Magazine. (2020). Gas Chromatography Coupled with Mass Spectrometry for the Rapid Characterization and Screening of Volatile Oil of Euphorbia fischeriana. Pharmacognosy Magazine, 16(69), 433-440. Available at: --INVALID-LINK--

  • ResearchGate. (2017). Determination of Menadione by Liquid Chromatography–Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring. Analytical Sciences, 33(7), 863-867. Available at: --INVALID-LINK--

  • PubMed. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. Journal of Chromatography A, 1218(38), 6817-22. Available at: --INVALID-LINK--

  • PubMed. (2010). Quantification of cortisol and 6 beta-hydroxycortisol in human urine by LC-MS/MS, and gender-specific evaluation of the metabolic ratio as biomarker of CYP3A activity. Journal of Chromatography B, 878(1), 97-101. Available at: --INVALID-LINK--

References

The Versatile Scaffold: Harnessing 6-Hydroxy-Chroman-4-One for the Development of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the Chroman-4-one Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to serve as versatile platforms for the development of therapeutic agents targeting diverse biological pathways.[1][2][3] The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) skeleton is a prominent member of this class, found in both natural products like flavonoids and in numerous synthetic compounds.[4][5] The absence of the C2-C3 double bond distinguishes chroman-4-ones from the related chromones, leading to significant variations in their biological activities.[4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 6-hydroxy-chroman-4-one and its derivatives in the discovery and characterization of novel enzyme inhibitors. We will delve into the mechanistic basis for their activity against key enzyme targets, provide detailed protocols for their evaluation, and discuss the critical structure-activity relationships that govern their potency and selectivity.

Key Enzyme Targets and Mechanisms of Inhibition

The therapeutic potential of chroman-4-one derivatives is largely defined by the substitution patterns on the core scaffold.[1] The 6-hydroxy group, in particular, can play a crucial role in forming hydrogen bonds with amino acid residues in the active site of target enzymes, thereby enhancing binding affinity and inhibitory activity.

Sirtuin 2 (SIRT2): A Prime Target in Neurodegeneration and Cancer

Sirtuins (SIRTs) are a class of NAD+-dependent histone deacetylases (HDACs) that play a critical role in various cellular processes, including aging, cell cycle regulation, and metabolism.[2][6] SIRT2, in particular, has emerged as a significant drug target for neurodegenerative disorders such as Parkinson's and Alzheimer's disease, as well as for certain cancers.[2][6]

A substantial body of research has identified chroman-4-one derivatives as potent and highly selective inhibitors of SIRT2.[1][2][6] The inhibitory mechanism often involves the chroman-4-one scaffold binding to the active site of the SIRT2 enzyme, preventing the deacetylation of its substrates, such as α-tubulin.[7][8] This leads to hyperacetylation of α-tubulin, which can inhibit tumor growth and offer neuroprotective effects.[2]

Logical Relationship: From Scaffold to Cellular Effect

G Scaffold This compound Derivative Binding Binds to Active Site Scaffold->Binding SIRT2 SIRT2 Enzyme SIRT2->Binding Inhibition Inhibition of Deacetylase Activity Binding->Inhibition Hyperacetylation Hyperacetylation of α-tubulin Inhibition->Hyperacetylation Substrate α-tubulin (acetylated) Substrate->Hyperacetylation Cellular_Effect Therapeutic Outcome (e.g., Anti-cancer, Neuroprotection) Hyperacetylation->Cellular_Effect

Caption: Interaction of a chroman-4-one inhibitor with SIRT2, leading to a downstream cellular effect.

Other Notable Enzyme Targets

While SIRT2 inhibition is a major area of investigation, the versatility of the chroman-4-one scaffold extends to other enzyme families:

  • Pteridine Reductase 1 (PTR1): This enzyme is crucial for the survival of parasitic protozoa like Trypanosoma brucei and Leishmania. Certain this compound derivatives have demonstrated inhibitory activity against PTR1, making them promising candidates for the development of new anti-parasitic drugs.[1][5][9]

  • Kinases: The chroman-4-one framework has been explored for the development of kinase inhibitors. For instance, some derivatives are suggested to target HOG1 kinase in Candida albicans, which is essential for the fungus's virulence.[1][4] Additionally, chromone (a related scaffold) derivatives have been identified as inhibitors of Rho-associated coiled-coil containing serine/threonine protein kinases (ROCKs), which are targets for diabetic retinopathy.[10]

  • Histone Deacetylases (HDACs): Beyond the sirtuin family, other classes of HDACs are also potential targets. The development of selective HDAC inhibitors is a major focus in cancer therapy.[11][12][13][14]

  • Monoamine Oxidase B (MAO-B): This enzyme is a target for the treatment of neurodegenerative diseases like Parkinson's disease. Computational studies suggest that chroman-4-one derivatives have the potential to act as MAO-B inhibitors.[15]

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of chroman-4-one derivatives are highly dependent on the nature and position of substituents on the scaffold. Key SAR findings from various studies are summarized below:

  • Substitution at the 2-position: An alkyl chain with three to five carbons in this position is often crucial for high potency against SIRT2.[2][6] Bulky groups directly attached to the ring system can diminish the inhibitory effect.[6]

  • Substitution at the 6- and 8-positions: Larger, electron-withdrawing groups, such as bromo and chloro substituents, in these positions are favorable for SIRT2 inhibition.[2][6] The substituent at the 6-position appears to be more critical for activity than the one at the 8-position.[6]

  • The Carbonyl Group: An intact carbonyl group at the 4-position is generally essential for high inhibitory potency.[2]

  • The 6-Hydroxy Group: This group can form a key hydrogen bond with the target enzyme, as seen in the interaction of a this compound derivative with the NADP+ cofactor in the active site of PTR1.[9]

Table 1: Inhibitory Activity of Selected Chroman-4-one Derivatives
Compound IDSubstituentsTarget EnzymeIC50 (µM)Reference
1a 8-bromo-6-chloro-2-pentylSIRT24.5[2][6]
(-)-1a (S)-8-bromo-6-chloro-2-pentylSIRT21.5[1]
(+)-1a (R)-8-bromo-6-chloro-2-pentylSIRT24.5[1]
1b 2-pentylSIRT2>200[1]
1k 6,8-dibromo-2-propylSIRT210.6[6]
3a 8-bromo-6-chloro-2-pentyl (chromone)SIRT25.5[1]
Compound 1 6-hydroxy-2-(3-hydroxyphenyl)TbPTR110[5][9]
Compound 1 6-hydroxy-2-(3-hydroxyphenyl)LmPTR125[9]

Data extracted from multiple sources as referenced. This table is for illustrative purposes and highlights key SAR trends.

Application Notes and Protocols

The following section provides detailed protocols for evaluating the inhibitory activity of this compound derivatives.

Protocol 1: In Vitro Sirtuin 2 (SIRT2) Inhibition Assay (Fluorescence-Based)

This protocol is adapted from established methodologies for determining the in vitro inhibitory activity of compounds against sirtuins.[1][2][6]

Objective: To determine the IC50 values of test compounds against recombinant human SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluor de Lys-SIRT2 deacetylase substrate (or equivalent fluorescent substrate)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Developer reagent

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well black, flat-bottom microplates

  • Microplate reader capable of fluorescence measurement (Excitation: 355 nm, Emission: 460 nm)

Experimental Workflow: SIRT2 Inhibition Assay

Caption: Step-by-step workflow for the in vitro fluorescence-based SIRT2 inhibition assay.

Procedure:

  • Compound Preparation: a. Prepare a stock solution of the test compounds in 100% DMSO. b. Perform a serial dilution of the stock solution to create a range of concentrations. c. Further dilute these solutions in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is kept constant and low (e.g., <1%).[1]

  • Enzyme Reaction: a. In each well of a 96-well plate, add the assay buffer, the fluorescent substrate, and NAD+. b. Add the diluted test compound solution to the respective wells. c. Include control wells:

    • Negative Control (100% activity): Add DMSO only (no inhibitor).
    • Background Control: Add assay buffer and substrate but no enzyme. d. Pre-incubate the plate for 5 minutes at room temperature. e. Initiate the reaction by adding the SIRT2 enzyme to all wells except the background control. The total reaction volume is typically 50 µL.[2]

  • Incubation: a. Incubate the reaction mixture for 1 hour at 37°C.[2][6]

  • Development: a. Stop the enzymatic reaction and initiate the development step by adding the Developer Reagent, which contains nicotinamide.[2] b. Incubate the plate for an additional 45 minutes at 37°C.[2][6]

  • Data Acquisition: a. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[2][6]

Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_DMSO_control))

  • Plot the % inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[2][6]

Protocol 2: General Protocol for Enzyme Inhibition Assays

This generalized protocol can be adapted for various enzyme targets.[16]

Objective: To determine the inhibitory effect of a compound on a specific enzyme.

Procedure:

  • Prepare Buffers and Solutions: Prepare a buffer at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, substrate, and inhibitor.[16]

  • Enzyme Dilution: Dilute the enzyme to a concentration that provides a linear reaction rate over a reasonable time course.[16]

  • Pre-incubation with Inhibitor: In a suitable reaction vessel (e.g., cuvette or microplate well), mix the enzyme with various concentrations of the inhibitor. Allow for a pre-incubation period to let the inhibitor bind to the enzyme.[16]

  • Reaction Initiation: Start the reaction by adding the substrate to the enzyme-inhibitor mixture.[16]

  • Reaction Monitoring: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, which corresponds to the formation of the product or consumption of the substrate.[16]

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the rates against the inhibitor concentration to determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive).[16]

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and privileged platform for the design and development of novel enzyme inhibitors.[1][5] The extensive research on chroman-4-one derivatives as potent and selective SIRT2 inhibitors provides a solid foundation for their potential application in treating neurodegenerative diseases and cancer.[2][6][7] Furthermore, their demonstrated activity against other clinically relevant enzymes, such as PTR1 and various kinases, opens up exciting avenues for the development of new anti-parasitic and anti-inflammatory agents.[1][4][5][9]

Future research should focus on expanding the library of this compound derivatives and conducting comprehensive SAR studies for a wider range of enzyme targets. The protocols and insights provided in this application note offer a robust starting point for researchers to explore the full therapeutic potential of this remarkable scaffold.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 6-Hydroxy-chroman-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-hydroxy-chroman-4-one. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and validated protocols to overcome common challenges in this synthesis. As a key intermediate in medicinal chemistry, optimizing the yield and purity of this compound is critical. This document provides field-proven insights and explains the chemical principles behind each experimental step to empower you to resolve issues encountered at the bench.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and their typical yields?

There are two predominant strategies for synthesizing this compound:

  • Intramolecular Cyclization: This is a common and efficient one-pot method that starts from a 2'-hydroxyacetophenone derivative (in this case, 2',5'-dihydroxyacetophenone) and an aldehyde. The reaction proceeds via a base-catalyzed aldol condensation, followed by an intramolecular oxa-Michael addition.[1][2] Yields can be variable (17-88%) and are highly dependent on the substituents of the starting materials.[1]

  • Demethylation: This route involves the cleavage of the methyl ether of 6-methoxy-chroman-4-one, typically using strong acids like hydrobromic acid (HBr) in glacial acetic acid. This method can be very high-yielding (around 80%) if the starting material is readily available.[3]

Q2: My reaction yield is consistently low. What are the first factors I should investigate?

For low yields, systematically review the following critical parameters:

  • Reagent Purity: Ensure the 2',5'-dihydroxyacetophenone and any aldehydes used are pure. Impurities can inhibit the reaction or lead to side products.

  • Reaction Atmosphere: While many protocols are run under ambient atmosphere, sensitive reactions may benefit from an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.

  • Solvent and Base: The choice of solvent and base is crucial. For cyclization reactions, polar protic solvents like ethanol are common, with bases such as diisopropylamine (DIPA) being effective.[1][2]

  • Temperature Control: Many chromanone syntheses require significant heat. Microwave irradiation is often used to achieve high temperatures (160-170 °C) and short reaction times, which can be critical for driving the reaction to completion.[1][2] If using conventional heating, ensure the reaction reaches and maintains the target temperature.

Q3: My post-reaction TLC shows multiple spots. What are the likely byproducts?

The formation of multiple byproducts is a frequent cause of low yields. Key culprits include:

  • Aldehyde Self-Condensation: In base-catalyzed reactions, the aldehyde can react with itself, especially if it is unbranched and can readily enolize. This is more pronounced when using electron-donating groups on the starting acetophenone.[1]

  • Incomplete Cyclization: The intermediate chalcone from the aldol condensation may not fully cyclize, leaving it as a major impurity.

  • Side reactions from Demethylation: When using HBr, harsh conditions (high temperature or long reaction times) can lead to undesired bromination of the aromatic ring.

Troubleshooting Guide: Specific Experimental Issues

Problem 1: Low conversion of 2',5'-dihydroxyacetophenone in the cyclization reaction.

Q: I am reacting 2',5'-dihydroxyacetophenone with an aldehyde and a base, but a significant amount of the starting ketone remains unreacted even after extended reaction times. What is happening?

A: This issue often stems from the electronic properties of the starting material and suboptimal reaction conditions.

Causality: The key cyclization pathway involves an initial aldol condensation. The two hydroxyl groups on the acetophenone are electron-donating, which can reduce the acidity of the alpha-protons of the ketone, making deprotonation by the base less favorable. This slows down the initial condensation step. Research shows that electron-deficient 2'-hydroxyacetophenones generally give higher yields, while those with electron-donating groups lead to more byproducts and lower yields.[1][2]

Solutions:

  • Increase Temperature: This is the most direct way to overcome the activation energy barrier. Microwave heating to 160–170 °C is highly effective for this reason.[1][2] If using an oil bath, ensure your solvent can handle the high temperature (e.g., use a high-boiling solvent like DMF, but be aware it can change the reaction profile).

  • Optimize the Base: While DIPA is reported, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could potentially improve deprotonation. However, a stronger base may also accelerate byproduct formation, so this must be tested carefully.

  • Check Reagent Stoichiometry: Ensure you are using at least a stoichiometric amount of the base and a slight excess (1.1 equivalents) of the aldehyde.[1]

Problem 2: The primary product is the uncyclized chalcone, not the desired chromanone.

Q: My reaction appears to work, forming the intermediate chalcone (identified by NMR/MS), but the final intramolecular oxa-Michael addition to form the chromanone ring is not occurring or is very slow. How can I promote cyclization?

A: The cyclization step is a nucleophilic attack of the phenolic hydroxyl group onto the α,β-unsaturated ketone system of the chalcone. Its failure suggests either a steric or electronic barrier.

Causality: The geometry of the chalcone intermediate must allow the phenolic -OH group to reach the double bond. While often not an issue, bulky substituents can hinder this. More commonly, the reaction simply lacks sufficient activation to overcome the energy barrier for cyclization.

Solutions:

  • Acid or Base Catalysis: This cyclization can be promoted by both acid and base. Since you are already in basic conditions, extending the reaction time or increasing the temperature should favor the cyclization.

  • Post-Reaction Acidification: After the initial base-catalyzed condensation, some protocols utilize an acidic workup or a separate acid-catalyzed cyclization step.[4] Adding a strong acid like HCl in an appropriate solvent and heating can drive the ring-closing reaction.

  • Solvent Choice: The solvent can influence the conformation of the chalcone intermediate. Switching from a protic solvent like ethanol to an aprotic polar solvent like DMF or DMSO might alter the reaction outcome.

Problem 3: The demethylation of 6-methoxy-chroman-4-one is incomplete or forms side products.

Q: I am attempting to synthesize this compound by demethylating the 6-methoxy precursor with HBr, but the yield is poor.

A: Demethylation with HBr is a classic but potent reaction that requires careful control to avoid side reactions.

Causality: The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the bromide ion. Incomplete reaction is usually due to insufficient acid strength/concentration or inadequate temperature. Side product formation, such as ring bromination, can occur if the conditions are too harsh.

Solutions:

  • Verify Acid Quality: Use a fresh, high-quality solution of HBr in acetic acid (>40% is specified in some protocols).[3] Over time, HBr solutions can degrade.

  • Strict Temperature and Time Control: The protocol specifies refluxing for 1 hour.[3] Monitor the reaction progress by TLC every 15-20 minutes. Stop the reaction as soon as the starting material is consumed to prevent over-reaction and byproduct formation.

  • Ensure Anhydrous Conditions: While the reagents themselves contain water, extraneous moisture can dilute the acid and hinder the reaction. Use dry glassware and solvents.

Problem 4: The final product is an intractable oil and difficult to purify.

Q: After workup and solvent removal, my this compound is a dark, sticky oil that I cannot crystallize or purify effectively by column chromatography.

A: This is a common issue when residual impurities prevent crystallization and co-elute during chromatography.

Causality: The phenolic hydroxyl group in the product makes it somewhat polar and prone to hydrogen bonding, which can make it sticky. The dark color suggests polymeric or degradation byproducts. The presence of closely related impurities, like the uncyclized chalcone, can act as a "crystallization poison."

Solutions:

  • Thorough Aqueous Workup: Before chromatography, perform a rigorous workup. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove any basic impurities, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove acidic starting materials or byproducts. A final brine wash will help remove residual water.

  • Optimize Column Chromatography:

    • Solvent System: Use a gradient elution. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity. This will help separate the less polar byproducts from your more polar product.

    • Sample Loading: Adsorb the crude oil onto a small amount of silica gel and dry-load it onto the column. This often gives better separation than loading in solution.

  • Recrystallization Strategy: A successful recrystallization was reported using ethyl acetate.[3] If the product is still oily after chromatography, try dissolving it in a minimum amount of hot ethyl acetate and then slowly cooling it. If it still fails to crystallize, add a non-polar solvent like hexane dropwise to the ethyl acetate solution until it becomes slightly cloudy, then cool. This technique, known as vapor diffusion or solvent-antisolvent crystallization, can often induce crystallization.

Key Experimental Protocols

Protocol 1: Synthesis via Demethylation of 6-Methoxy-chroman-4-one

This protocol is adapted from established procedures and is recommended for its high yield when the starting material is available.[3]

Materials:

  • 6-methoxy-chroman-4-one (1 equivalent)

  • Glacial Acetic Acid

  • Hydrobromic Acid (HBr, >40% in acetic acid)

  • Ethyl Acetate

  • Potassium Hydroxide (KOH) solution (e.g., 2M)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxy-chroman-4-one (e.g., 2.9 g, 0.0163 mol) in glacial acetic acid (20 mL).

  • Carefully add HBr solution (>40%, 20 mL) to the flask. (Caution: Strong acid, handle in a fume hood with appropriate PPE).

  • Heat the mixture to reflux with stirring for 1 hour. Monitor the reaction by TLC (e.g., Hexane:Ethyl Acetate 7:3) to confirm the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Carefully adjust the pH of the initial reaction solution to 10-11 using a KOH solution. This step is to separate phenolic compounds. Then, re-acidify the aqueous layer to pH 2-3 with concentrated HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine all organic layers and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure. A solid may precipitate.

  • Recrystallize the crude solid from ethyl acetate to yield this compound as bright yellow crystals. (Expected yield: ~81%).[3]

Protocol 2: Synthesis via Intramolecular Cyclization

This protocol is a generalized procedure based on methods for synthesizing substituted chroman-4-ones.[1][2]

Materials:

  • 2',5'-dihydroxyacetophenone (1 equivalent)

  • An appropriate aldehyde (e.g., acetaldehyde or propionaldehyde, 1.1 equivalents)

  • Diisopropylamine (DIPA, 1.1 equivalents)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • 1M HCl, 10% NaOH, Brine

Procedure:

  • To a microwave reaction vial, add 2',5'-dihydroxyacetophenone, ethanol (to achieve a 0.4 M solution), the aldehyde (1.1 eq), and DIPA (1.1 eq).

  • Seal the vial and heat in a microwave reactor to 160 °C for 1 hour with stirring.

  • After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

  • Transfer the mixture to a separatory funnel and wash sequentially with 10% NaOH (aq), 1M HCl (aq), water, and finally brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (gradient of ethyl acetate in hexane) to isolate the this compound.

Data Summary & Visualizations

Table 1: Effect of Aromatic Ring Substituents on Chroman-4-one Synthesis Yield

This table summarizes the general trend observed when using substituted 2'-hydroxyacetophenones in base-catalyzed cyclization reactions.[1][2]

Substituent on 2'-HydroxyacetophenoneElectronic EffectGeneral Impact on YieldRationale
Nitro (-NO₂)Electron-withdrawingHighIncreases acidity of ketone α-protons, favoring initial condensation.
Halogens (-Br, -Cl)Electron-withdrawingHighSimilar to nitro group, facilitates the aldol condensation step.
Methyl (-CH₃)Electron-donatingLowDecreases acidity of α-protons; may increase aldehyde self-condensation.
Methoxy (-OCH₃)Electron-donatingLowSimilar to methyl group, leads to purification challenges and lower yields.
Diagrams

Below are diagrams illustrating the key reaction mechanism and a troubleshooting workflow to help diagnose yield issues.

reaction_mechanism Figure 1: Mechanism of Base-Catalyzed Chromanone Synthesis Start 2',5'-Dihydroxy- acetophenone Enolate Enolate Intermediate Start->Enolate + Base Base Base (DIPA) Base->Enolate Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Aldol_Adduct Chalcone Chalcone Intermediate (via Dehydration) Aldol_Adduct->Chalcone - H₂O Product This compound (via Oxa-Michael Addition) Chalcone->Product Intramolecular Cyclization

Caption: Base-catalyzed synthesis of this compound.

troubleshooting_workflow Figure 2: Workflow for Troubleshooting Low Yield Start Low Yield Observed Check_TLC Analyze Post-Reaction TLC Start->Check_TLC SM_Remains Mainly Starting Material Remains Check_TLC->SM_Remains Unreacted SM? Byproducts Multiple Byproduct Spots Check_TLC->Byproducts Many Spots? Chalcone_Spot Main Spot is Intermediate Chalcone Check_TLC->Chalcone_Spot Intermediate? Sol_SM Problem: Low Conversion - Increase Temperature - Check Base/Reagents - Increase Reaction Time SM_Remains->Sol_SM Sol_Byproducts Problem: Side Reactions - Lower Aldehyde Conc. - Use Milder Base - Optimize Temperature Byproducts->Sol_Byproducts Sol_Chalcone Problem: Incomplete Cyclization - Extend Reaction Time - Add Acid Catalyst Post-Rxn - Change Solvent Chalcone_Spot->Sol_Chalcone

Caption: A decision tree for diagnosing low-yield issues.

References

troubleshooting side product formation in chroman-4-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chroman-4-One Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Chroman-4-ones are pivotal intermediates in the synthesis of a wide array of bioactive molecules, but their preparation is often plagued by the formation of persistent and challenging side products.[1]

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues in your reaction, understand the underlying chemical principles, and implement effective solutions to maximize the yield and purity of your target chroman-4-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured around the most common synthetic routes and the specific challenges associated with each.

Section 1: Intramolecular Friedel-Crafts Cyclization of 3-Phenoxypropanoic Acids

This classical method involves the acid-catalyzed cyclization of a 3-phenoxypropanoic acid derivative. While effective, the harsh conditions can lead to several side products. The most common catalyst is Polyphosphoric Acid (PPA).[2][3]

Answer:

This is the most frequent issue encountered when using PPA, especially at elevated temperatures. The problem stems from the aggressive nature of PPA, which is not only a strong acid but also a powerful dehydrating agent.

Causality:

  • Charring/Polymerization: At temperatures often exceeding 100 °C, PPA can promote intermolecular reactions and polymerization of the starting material or product, leading to insoluble, dark-colored tars.[4]

  • Substrate Degradation: Electron-rich phenols or sensitive functional groups on your substrate may not be stable to the harsh, hot acidic environment, leading to decomposition.

Troubleshooting & Solutions:

  • Optimize Reaction Conditions: Before abandoning PPA, attempt to lower the reaction temperature and extend the reaction time. Monitor the reaction closely by TLC to find the minimum temperature required for cyclization.

  • Use a Milder Catalyst: Eaton's reagent (7.5% P₂O₅ in methanesulfonic acid) is an excellent alternative. It is a strong, non-oxidizing acid that is less viscous than PPA, allowing for more controlled reactions at lower temperatures (typically 60-80 °C).

  • Improve Substrate Solubility: Ensure your starting material is fully dissolved in the PPA. Poor solubility can lead to localized overheating and charring. Increasing the volume of PPA can sometimes help.

Data Summary: Comparison of Cyclization Reagents

ReagentTypical TemperatureCommon IssuesKey Advantages
Polyphosphoric Acid (PPA) 100 - 140 °CCharring, low yields, high viscosityInexpensive, readily available
Eaton's Reagent 60 - 80 °CCan be corrosive, requires careful preparationLower temp, cleaner reactions, lower viscosity
Triflic Acid 0 °C to RTExpensive, can be too reactiveVery powerful, extremely low temperatures possible

Answer:

Incomplete conversion indicates that the activation energy for the intramolecular Friedel-Crafts acylation was not overcome, or the reaction did not proceed to completion.

Causality:

  • Insufficient Acidity/Temperature: The reaction conditions may not be vigorous enough to promote the cyclization, especially if the aromatic ring is deactivated by electron-withdrawing groups.

  • Steric Hindrance: Bulky groups near the cyclization site can slow down the reaction.

Troubleshooting & Solutions:

  • Increase Temperature/Time: Carefully increase the reaction temperature in 10 °C increments or prolong the reaction time, monitoring by TLC.

  • Catalyst Choice: If using a milder catalyst like Eaton's reagent, you may need to switch to PPA or even neat triflic acid for less reactive substrates.

  • Purification Strategy: Unreacted carboxylic acid is easily removed from the neutral chroman-4-one product.

    • Protocol: Acid-Base Extraction:

      • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

      • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). The acidic starting material will be deprotonated and move into the aqueous layer.

      • Repeat the aqueous wash 2-3 times.

      • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5][6]

Section 2: Base-Catalyzed Condensation and Oxa-Michael Addition

This popular route involves the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with an aldehyde to form a chalcone intermediate, which then undergoes an intramolecular oxa-Michael addition to yield the chroman-4-one.[7][8] The primary challenge here is controlling the two distinct reaction steps.

Answer:

This is a classic case where the initial aldol condensation is successful, but the subsequent intramolecular oxa-Michael addition stalls.

Causality:

  • Insufficient Basicity/Nucleophilicity: The phenoxide, which acts as the nucleophile for the cyclization, may not be sufficiently reactive. This is common when the phenolic proton is less acidic or if a weak base is used.

  • Steric Hindrance: Substituents on the aromatic ring or at the α- or β-positions of the chalcone can sterically hinder the cyclization.

  • Reaction Time/Temperature: The reaction may simply not have been allowed to proceed long enough for the slower cyclization step to complete.

Troubleshooting & Solutions:

  • Increase Basicity: If you are using a mild base like diisopropylamine (DIPA)[7], switching to a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent can facilitate the cyclization.[9]

  • Extend Reaction Time & Add Heat: The oxa-Michael addition is often slower than the initial condensation. Refluxing the reaction mixture after the initial formation of the chalcone is a common strategy to drive the reaction to completion.

  • Isolate and Re-subject: If troubleshooting the one-pot procedure fails, isolate and purify the chalcone intermediate. Then, subject the pure chalcone to stronger basic conditions (e.g., refluxing with KOH in ethanol) to force the cyclization in a separate step.

Experimental Workflow: Promoting Oxa-Michael Cyclization

G cluster_0 One-Pot Synthesis cluster_1 Two-Step Alternative A Mix 2'-Hydroxyacetophenone, Aldehyde, and Base (e.g., DIPA) B Monitor for Chalcone Formation (TLC) A->B C Is Cyclization Incomplete? B->C Yes E Desired Chroman-4-one B->E No D Increase Temperature (Reflux) & Extend Reaction Time C->D F Isolate & Purify Chalcone Intermediate C->F If reflux fails D->E G Subject Chalcone to Stronger Base (e.g., KOH/EtOH, Reflux) F->G H Workup & Purify Chroman-4-one G->H

Caption: Decision workflow for chroman-4-one synthesis.

Answer:

This side reaction is particularly prevalent when using aldehydes that have α-hydrogens and when the 2'-hydroxyacetophenone is deactivated by electron-withdrawing groups.[7]

Causality:

  • Relative Reactivity: If the enolate of the acetophenone is slow to form or react, the enolate of the aldehyde can form and react with another molecule of the aldehyde.

  • Electron Effects: Electron-donating groups on the 2'-hydroxyacetophenone increase its reactivity and favor the desired crossed-aldol condensation, while electron-withdrawing groups have the opposite effect.[7]

Troubleshooting & Solutions:

  • Slow Addition of Aldehyde: Instead of adding all reagents at once, add the aldehyde slowly (e.g., via syringe pump) to a solution of the acetophenone and base. This keeps the instantaneous concentration of the aldehyde low, minimizing its opportunity to self-condense.

  • Use a Non-Enolizable Aldehyde: If the aldehyde structure is flexible for your research, consider using an aromatic aldehyde with no α-hydrogens (like benzaldehyde), which cannot self-condense.[9]

  • Change the Base: Using a bulkier base might selectively deprotonate the less hindered methyl ketone of the acetophenone over the aldehyde's α-proton.

Mechanism: Desired vs. Side Reaction

G Start 2'-Hydroxyacetophenone + Aldehyde + Base Desired_Path Desired Pathway Acetophenone Enolate Attacks Aldehyde Start->Desired_Path Side_Path Side Pathway Aldehyde Enolate Attacks Aldehyde Start->Side_Path Chalcone Chalcone Intermediate Desired_Path->Chalcone Aldol_Adduct Aldehyde Self-Condensation Product Side_Path->Aldol_Adduct Chromanone Desired Chroman-4-one Chalcone->Chromanone Intramolecular Oxa-Michael

Caption: Competing pathways in base-catalyzed synthesis.

General Purification Protocols

Flash column chromatography is the most common method for purifying chroman-4-ones from starting materials, side products, and baseline impurities.[5][10]

Materials:

  • Crude product mixture

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Hexanes/Ethyl Acetate or DCM)

  • Glass column, flasks, and TLC plates

Procedure:

  • Determine Eluent System: Using Thin Layer Chromatography (TLC), find a solvent system that gives good separation between your desired product (typically Rf ≈ 0.3-0.4) and the impurities. A common starting point is 10-20% Ethyl Acetate in Hexanes.

  • Prepare the Column: Pack a glass column with a slurry of silica gel in the non-polar solvent (e.g., Hexanes). Ensure the packing is uniform and free of air bubbles.[6]

  • Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a "dry load." This prevents streaking and improves separation. Carefully add the dry load to the top of the packed column.

  • Elute and Collect: Begin eluting with your chosen solvent system. Collect fractions in test tubes or flasks. Monitor the separation by spotting fractions on a TLC plate.

  • Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified chroman-4-one.[5]

References

Technical Support Center: Optimization of Reaction Conditions for Chromanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromanone synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this privileged heterocyclic scaffold. Here, we move beyond simple protocols to address the nuanced challenges of reaction optimization. This resource provides in-depth, field-proven insights in a direct question-and-answer format, helping you troubleshoot common issues and refine your synthetic strategies for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the chromanone ring?

The synthesis of the chromanone core can be approached through several reliable pathways. The optimal choice depends on the availability of starting materials, desired substitution patterns, and scale. The most prevalent methods include:

  • Intramolecular Friedel-Crafts Acylation: This is a robust and widely used method that involves the cyclization of 3-(phenoxy)propanoic acids or their corresponding acyl chlorides.[1][2] The reaction is typically promoted by a strong acid, which acts as both catalyst and dehydrating agent to drive the reaction forward.

  • Reductive Cyclization of Diketones: A newer approach involves the use of a silver triflate (AgOTf) and hydrosilane system to divergently synthesize either chromones or chromanones from a common 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione precursor by simply switching the hydrosilane used.[3]

  • Michael Addition/Cyclization Cascade: This strategy involves the Michael addition of a phenol to an α,β-unsaturated nitrile (like acrylonitrile), followed by an acid-catalyzed intramolecular Houben-Hoesch type cyclization to afford the chromanone ring system.[4]

  • Intramolecular Oxa-Michael Addition: The cyclization of 2'-hydroxychalcones can be promoted by various catalysts to yield flavanones (2-phenylchromanones). This is a cornerstone reaction in flavonoid chemistry.[5]

Q2: How do I select the appropriate catalyst for an intramolecular Friedel-Crafts cyclization?

Catalyst selection is critical and is dictated by the electronic nature of the aromatic ring of your precursor.

  • For Electron-Rich Aromatics: Substrates with electron-donating groups (e.g., -OCH₃, -CH₃) on the phenoxy ring are more nucleophilic and can be cyclized using moderately strong acids. Eaton's reagent (P₂O₅ in MsOH) or polyphosphoric acid (PPA) are excellent choices as they also serve as powerful dehydrating agents.[6]

  • For Electron-Deficient Aromatics: Substrates with electron-withdrawing groups (e.g., -Cl, -NO₂) require more forceful conditions. Stronger Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids like triflic acid (TfOH) are often necessary to activate the substrate sufficiently for cyclization.[4] However, be aware that harsh conditions can sometimes lead to side products.

  • Mild Conditions: For sensitive substrates, milder Lewis acids such as ZnCl₂ or BF₃·OEt₂ can be effective, though they may require higher temperatures or longer reaction times.[7]

The general mechanism for this crucial reaction is an electrophilic aromatic substitution, as detailed below.

Intramolecular Friedel-Crafts Acylation Mechanism.
Q3: What role do solvent and temperature play in optimizing the reaction?

Solvent and temperature are interdependent parameters that control reaction kinetics and selectivity.

  • Solvents: For Friedel-Crafts reactions, non-coordinating, high-boiling solvents like 1,2-dichloroethane, nitrobenzene, or carbon disulfide are traditional choices. However, in many cases, the acid catalyst itself (e.g., PPA or Eaton's reagent) can serve as the solvent. For other reaction types, polar aprotic solvents like DMF or DMSO can be effective.[8] It is crucial to ensure the solvent is anhydrous, as moisture can quench Lewis acid catalysts.

  • Temperature: Temperature control is paramount. Insufficient heat may lead to an incomplete or stalled reaction. Conversely, excessive heat can cause decomposition of starting materials or products, leading to charring and the formation of intractable side products. A systematic approach is recommended:

    • Start the reaction at a moderate temperature (e.g., 60-80 °C).

    • Monitor progress by TLC or LC-MS.

    • If the reaction is slow, incrementally increase the temperature by 10-20 °C and continue monitoring. Some cyclizations may require temperatures up to 180 °C, which can be achieved with conventional heating or more rapidly with microwave irradiation.[7]

Q4: My synthesis produces the chromone instead of the desired chromanone. Why, and how can I fix this?

The formation of a chromone (the oxidized, α,β-unsaturated analog) instead of a chromanone is a common issue, often arising from the reaction conditions or the inherent properties of the intermediate.

  • Cause: The chromanone product can undergo oxidation to the more thermodynamically stable aromatic chromone system. This can be facilitated by certain catalysts, the presence of an oxidant (including air at high temperatures), or during workup and purification.

  • Solution: A divergent synthesis strategy has been developed where the choice of hydrosilane in a silver-catalyzed reaction determines the product. Using Ph₂MeSiH leads to the chromanone, while Et₃SiH stops the reaction at the chromone stage.[3] If you are not using this specific method, you can reduce an unwanted chromone back to a chromanone using a selective reducing agent like sodium borohydride in the presence of a Lewis acid, or through catalytic hydrogenation (e.g., H₂, Pd/C).

Troubleshooting Guide

This section addresses specific experimental failures with potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Product Yield 1. Insufficient Catalyst Activity: The Lewis or Brønsted acid is inactive due to moisture or degradation. 2. Reaction Temperature Too Low: The activation energy for the cyclization is not being met. 3. Poor Starting Material Quality: Impurities in the 3-(phenoxy)propanoic acid precursor are inhibiting the reaction. 4. Steric Hindrance: Bulky groups near the reaction site are preventing the intramolecular cyclization.1. Use freshly opened or purified Lewis acids. For PPA, ensure it is viscous and properly heated before adding the substrate. Always use anhydrous solvents. 2. Monitor the reaction at a starting temperature (e.g., 80 °C) and, if no conversion is observed after 1-2 hours, incrementally increase the heat. Consider using microwave irradiation to access higher temperatures safely and quickly.[5][7] 3. Purify the starting material by recrystallization or column chromatography. Confirm its identity and purity via NMR and melting point analysis. 4. Switch to a more potent catalyst system (e.g., from PPA to TfOH). If that fails, a different synthetic route that does not rely on sterically demanding cyclization may be necessary.
Multiple Side Products / Low Purity 1. Reaction Temperature Too High: Leads to thermal degradation, charring, or undesired side reactions like intermolecular condensation.[9] 2. Incorrect Stoichiometry: An excess of the acylating agent (if using an acyl chloride) can lead to side reactions. For Friedel-Crafts reactions, a stoichiometric amount of Lewis acid is often required as the product ketone complexes with it.[10] 3. Prolonged Reaction Time: The desired chromanone product may be unstable under the reaction conditions and degrade over time.1. Find the minimum temperature required for a reasonable reaction rate. Control the rate of addition for exothermic reactions to prevent localized "hot spots".[9] 2. Carefully control the stoichiometry. For AlCl₃-promoted reactions, at least one equivalent is necessary. For catalytic acids, perform a loading screen (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal amount. 3. Perform a time-course study. Take aliquots from the reaction mixture every hour, quench, and analyze by TLC or LC-MS to determine the point of maximum product formation before significant degradation occurs.
Reaction Stalls / Fails to Reach Completion 1. Catalyst Deactivation: The catalyst is consumed by impurities or complexation with the product. 2. Reversible Reaction: The cyclization is an equilibrium process, and the reverse reaction (hydrolysis) is significant. 3. Mass Transfer Limitations: In heterogeneous reactions or at larger scales, poor mixing can prevent the reactants from interacting effectively.[9]1. In some cases, adding a second portion of the catalyst mid-reaction can restart a stalled reaction. 2. Use a strong dehydrating agent as the catalyst/solvent (e.g., PPA, Eaton's reagent) to sequester the water byproduct and drive the equilibrium toward the product, per Le Châtelier's principle. 3. Increase the stirring rate. For scale-up, re-evaluate the stirrer design (e.g., impeller type, position) to ensure proper homogenization.[9]
Difficult Purification 1. Formation of Isomeric Byproducts: Cyclization occurs at an alternative position on the aromatic ring, leading to isomers that are difficult to separate. 2. Product Instability: The chromanone degrades on silica gel during column chromatography. 3. Baseline Contamination: Highly polar impurities (e.g., residual PPA) streak across the column.1. Re-evaluate the directing effects of the substituents on your aromatic ring to predict regioselectivity. If unavoidable, preparative HPLC may be required. 2. Try neutralizing the silica gel with triethylamine (e.g., 1% in the eluent). Alternatively, use a different stationary phase like alumina or consider purification by recrystallization. 3. Perform a careful aqueous workup. For PPA reactions, pour the hot mixture onto ice, stir until the solid precipitates, and then filter. Thoroughly wash the crude product with water and sodium bicarbonate solution before drying.
Experimental Workflow & Optimization Strategy

A systematic approach is key to successfully optimizing your chromanone synthesis. The following workflow provides a logical progression from initial screening to a refined protocol.

General Workflow for Reaction Optimization.
Example Protocol: Synthesis of a Chroman-4-one via PPA-Mediated Cyclization

This protocol describes a general procedure for the intramolecular Friedel-Crafts cyclization of a 3-(phenoxy)propanoic acid.

Materials:

  • 3-(Phenoxy)propanoic acid derivative (1.0 eq)

  • Polyphosphoric acid (PPA) (10-20 wt. eq)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Place polyphosphoric acid (PPA) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heat the PPA to 80-90 °C with stirring until it becomes a mobile liquid.

  • Add the 3-(phenoxy)propanoic acid derivative to the hot PPA in one portion.

  • Maintain the reaction temperature at 90-110 °C and monitor the reaction progress by taking small aliquots, quenching them in water, extracting with an organic solvent, and analyzing by TLC.

  • Upon completion (typically 1-4 hours), carefully pour the hot reaction mixture into a beaker containing a vigorously stirred mixture of ice and water. This will precipitate the crude product and hydrolyze the PPA.

  • Continue stirring until the precipitate solidifies. Collect the crude solid by vacuum filtration.

  • Wash the solid sequentially with cold water and a saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid) until the filtrate is neutral.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter, concentrate the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization to afford the pure chroman-4-one.

References

Technical Support Center: 6-Hydroxy-Chroman-4-One Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-hydroxy-chroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for addressing the stability issues of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments and formulations.

Introduction: The Inherent Instability of a Promising Scaffold

This compound is a heterocyclic compound belonging to the chromanone class, a privileged scaffold in medicinal chemistry with a wide range of biological activities.[1][2] The presence of the phenolic hydroxyl group at the 6-position is crucial for its antioxidant properties, as it can quench reactive radicals.[3] However, this same functional group also renders the molecule susceptible to degradation, particularly through oxidation and pH-mediated transformations. Understanding and mitigating these stability issues are paramount for obtaining reliable experimental data and developing viable formulations.

This guide will walk you through the potential degradation pathways, provide a troubleshooting guide for common stability problems, offer frequently asked questions, and present detailed protocols for stability assessment.

Visualizing the Stability Challenge: Potential Degradation Pathways

The stability of this compound is influenced by several factors, with oxidation and pH being the primary drivers of degradation. The phenolic hydroxyl group is the main site of instability.

cluster_0 pH-Dependent Degradation (Alkaline Conditions) cluster_1 Oxidative Degradation A This compound B Phenoxide Anion (Deprotonated) A->B High pH C Semiquinone Radical A->C Oxygen, Light, Metal Ions D Quinone-methide B->D Rearrangement E Dimerization/Polymerization Products C->E G Oxidized Products (e.g., dihydroxy derivatives) C->G D->E F Ring Opening Products D->F

Caption: Potential degradation pathways of this compound.

Troubleshooting Guide: Addressing Stability Issues Head-On

This section is designed to help you diagnose and solve common stability problems you might encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Discoloration of solution (e.g., turning yellow or brown) Oxidation of the phenolic hydroxyl group, leading to the formation of colored quinone-like structures. This is often accelerated by exposure to light, oxygen, and trace metal ions.1. Work under an inert atmosphere: Purge your solvents with nitrogen or argon before use and handle the solution under a blanket of inert gas. 2. Protect from light: Use amber vials or wrap your containers in aluminum foil. 3. Use chelating agents: Add a small amount of EDTA (e.g., 0.1 mM) to your buffer to chelate any trace metal ions that can catalyze oxidation.[4] 4. Add antioxidants: Consider the addition of a compatible antioxidant like ascorbic acid or butylated hydroxytoluene (BHT), but be mindful of potential interference with your assay.[4]
Loss of compound potency or concentration over time pH-mediated degradation, particularly in neutral to alkaline solutions. Phenolic compounds are generally more stable in acidic conditions.[5][6]1. Adjust the pH: Prepare your solutions in a slightly acidic buffer (pH 4-6). Avoid alkaline conditions (pH > 7) whenever possible. 2. Re-evaluate your solvent: If using organic solvents, ensure they are of high purity and free of peroxides. 3. Store at low temperatures: Store stock solutions and experimental samples at -20°C or -80°C. For short-term storage, refrigeration (2-8°C) is preferable to room temperature.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.1. Perform a forced degradation study: Intentionally degrade your compound under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and confirm that your analytical method can resolve them from the parent compound.[7] 2. Use a stability-indicating HPLC method: Ensure your HPLC method has been validated to separate the parent compound from its degradation products. This typically involves using a gradient elution and a high-resolution column.[8]
Precipitation of the compound from solution Poor solubility or formation of insoluble degradation products.1. Use co-solvents: If aqueous solubility is an issue, consider using a co-solvent such as DMSO, ethanol, or PEG.[9] 2. Complexation with cyclodextrins: For aqueous formulations, cyclodextrins can form inclusion complexes with the compound, enhancing its solubility and stability.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound in an aqueous solution?

A1: Based on the general stability of phenolic compounds, a slightly acidic pH range of 4 to 6 is recommended.[5][6] Alkaline conditions (pH > 7) should be avoided as they can lead to deprotonation of the phenolic hydroxyl group, making the molecule more susceptible to oxidation and other degradation pathways.

Q2: How should I prepare my stock solutions to maximize stability?

A2: Prepare stock solutions in a high-purity, anhydrous organic solvent such as DMSO or ethanol. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Q3: Can I use a standard HPLC method to assess the stability of my compound?

A3: Not necessarily. You need to use a "stability-indicating" HPLC method. This is a validated method that can separate the parent compound from all potential degradation products, ensuring that a decrease in the parent peak area is not masked by a co-eluting degradant.[10]

Q4: What are the first steps I should take if I suspect my compound is degrading?

A4: First, review your solution preparation and storage conditions. Ensure you are protecting your solution from light, oxygen, and extreme pH. Next, analyze your sample using a stability-indicating HPLC method to confirm the loss of the parent compound and the appearance of new peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[11][12]

Objective: To intentionally degrade this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a photodiode array (PDA) detector

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • At various time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • At various time points, withdraw a sample and dilute it for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, incubate a solution of the compound at 60°C for 48 hours.

    • At various time points, prepare solutions from the solid sample or dilute the liquid sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a UV lamp (e.g., 254 nm) or a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • At various time points, withdraw samples from both the exposed and control solutions for HPLC analysis.

  • Analysis: Analyze all samples by HPLC-PDA. Compare the chromatograms of the stressed samples with that of an unstressed control to identify new peaks corresponding to degradation products.

A Prepare Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidative Degradation A->D E Thermal Degradation A->E F Photolytic Degradation A->F G HPLC-PDA Analysis B->G C->G D->G E->G F->G H Identify Degradation Products G->H

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can separate this compound from its degradation products.[13]

Starting Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: PDA detector, monitor at the λmax of this compound and also scan a broader range (e.g., 200-400 nm) to detect degradants with different chromophores.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Inject a standard solution of this compound to determine its retention time and peak shape.

  • Inject samples from the forced degradation study that show significant degradation.

  • Evaluate the chromatograms for the resolution between the parent peak and the degradation product peaks.

  • Optimize the method by adjusting the gradient slope, mobile phase composition (e.g., trying methanol as mobile phase B), pH of the aqueous phase, and column temperature to achieve baseline separation of all peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

References

Technical Support Center: Purification of 6-Hydroxy-Chroman-4-One

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 6-hydroxy-chroman-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable heterocyclic compound. As a chromanone derivative, this compound possesses a unique combination of a phenolic hydroxyl group and a ketone, which presents specific challenges related to stability, solubility, and interaction with purification media.[1] This guide synthesizes established methodologies with practical, field-proven insights to help you overcome these hurdles and achieve high purity.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: Impurities are typically process-related and can include unreacted starting materials (e.g., 2',5'-dihydroxyacetophenone), reagents from cyclization or demethylation steps (e.g., residual acid like HBr), and structurally similar byproducts such as positional isomers.[2] If a palladium catalyst was used in a preceding synthetic step, trace metal contamination can also be a concern, potentially causing discoloration or degradation.[3]

Q2: My crude product is a dark or black solid. Is this normal, and how should I handle it?

A2: Yes, it is common for the crude product to appear as a dark or black solid, especially after acidic workup procedures.[2] This is often due to the formation of colored impurities or degradation products resulting from the phenolic hydroxyl group's sensitivity to oxidation. An initial purification step, such as recrystallization or a rapid filtration through a plug of silica gel, is often effective at removing a significant portion of this coloration.

Q3: What is the recommended starting point for chromatographic purification?

A3: For most applications, normal-phase flash column chromatography is the standard and most effective method.[4][5] A stationary phase of silica gel (230-400 mesh) with a mobile phase gradient of ethyl acetate in a non-polar solvent like hexane or heptane typically provides excellent separation.

Q4: How can I accurately assess the purity of my final this compound product?

A4: A multi-faceted approach is recommended for robust purity assessment:

  • ¹H NMR Spectroscopy: This is the primary method for confirming the structure and identifying organic impurities. Quantitative NMR (qNMR) can provide a highly accurate purity value without requiring a reference standard of every impurity.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or Diode Array Detector (DAD) is excellent for quantifying purity as a percentage of the total peak area.[7]

  • Melting Point: A sharp melting point range that is consistent with literature values (e.g., 142-144 °C) is a strong indicator of high purity.[2] A broad or depressed melting point suggests the presence of impurities.

  • Thin Layer Chromatography (TLC): While not quantitative, observing a single spot in multiple solvent systems on TLC provides a quick check for gross impurities.[5]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification process.

Issue 1: Low Purity or Co-elution After Flash Column Chromatography

You've performed flash chromatography, but your fractions are still impure, or the target compound is co-eluting with a persistent impurity.

Causality Analysis: The polarity of this compound is dominated by its phenolic -OH and ketone C=O groups. Impurities with similar functional groups or overall polarity will have similar retention factors (Rƒ), making separation difficult. Column overloading is another common cause, leading to broad peaks that overlap.[8]

Troubleshooting & Optimization Protocol:

  • Optimize the Mobile Phase:

    • Action: Switch from an isocratic (constant solvent ratio) to a shallow gradient elution.[7] Start with a low concentration of the polar solvent (e.g., 5% ethyl acetate in hexane) and gradually increase it (e.g., to 30-40%).

    • Rationale: A shallow gradient enhances the resolution between compounds with close Rƒ values. The initial low polarity allows strongly retained compounds to bind at the top of the column, while the gradual increase in polarity elutes them in a more controlled manner.

  • Modify the Stationary Phase:

    • Action: If silica gel fails, consider using alumina (neutral or basic).

    • Rationale: The acidic nature of silica gel can cause irreversible adsorption or degradation of sensitive phenolic compounds. Alumina offers a different selectivity and may not interact as strongly with the hydroxyl group, potentially improving recovery and resolution.

  • Reduce Column Loading:

    • Action: Decrease the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel mass.

    • Rationale: Overloading saturates the stationary phase, preventing proper equilibration and leading to poor separation.[8] Reducing the load ensures that there are sufficient binding sites for effective partitioning to occur.

Issue 2: Significant Product Loss or Degradation on the Column

You experience low recovery of your product after chromatography, or you observe new, colored bands forming on the column that do not elute.

Causality Analysis: The phenolic hydroxyl group in this compound is susceptible to oxidation, which can be catalyzed by the acidic surface of silica gel or trace metal impurities. This leads to the formation of highly polar, often colored, degradation products that bind irreversibly to the column.

Troubleshooting & Optimization Protocol:

  • Deactivate the Stationary Phase:

    • Action: Before use, wash the silica gel with the mobile phase containing a small amount of an additive like triethylamine (0.1-1%) for basic compounds or formic acid (0.1%) for acidic compounds like phenols.

    • Rationale: Adding a small amount of acid to the mobile phase can help keep the phenolic compound protonated, reducing its interaction with the silica surface and minimizing tailing and degradation.[7]

  • Work Under an Inert Atmosphere:

    • Action: If possible, pack and run the column under nitrogen or argon. Prepare solvents by sparging them with an inert gas.

    • Rationale: Removing oxygen from the system minimizes the risk of oxidation of the electron-rich phenol ring during the purification process, which can be lengthy.[2]

  • Consider Reverse-Phase Chromatography:

    • Action: If normal-phase continues to be problematic, switch to reverse-phase chromatography (e.g., C18 silica).

    • Rationale: In reverse-phase, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This environment is often less harsh for polar, sensitive molecules and can offer a completely different selectivity profile for separating impurities.[8]

Issue 3: Product "Oils Out" or Fails to Crystallize During Recrystallization

When attempting to recrystallize the purified solid, it separates as an oil instead of forming crystals, or it remains soluble even at low temperatures.

Causality Analysis: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.[8] The presence of persistent impurities can also inhibit the formation of a crystal lattice.

Troubleshooting & Optimization Protocol:

  • Optimize the Solvent System:

    • Action: Use a two-solvent (solvent/anti-solvent) system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor" solvent (e.g., hexane, ligroine) until turbidity persists.[2][8]

    • Rationale: This method provides finer control over the saturation point. The gradual addition of the anti-solvent reduces the solubility slowly, promoting the ordered growth of crystals rather than rapid precipitation as an oil.

  • Control the Cooling Rate:

    • Action: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Once at room temperature, it can be moved to a refrigerator or ice bath.

    • Rationale: Slow cooling is critical for the formation of large, pure crystals. Rapid cooling (crash cooling) often leads to the trapping of impurities and the formation of small crystals or an amorphous solid.[8]

  • Induce Crystallization:

    • Action: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal from a previous pure batch.

    • Rationale: Scratching creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth. A seed crystal provides a pre-existing template for the molecules to align upon, bypassing the energy barrier for initial nucleation.

Experimental Protocols & Data
Protocol 1: Standard Flash Column Chromatography

This protocol outlines a standard procedure for purifying this compound.

  • Preparation:

    • Select a column and determine the required amount of silica gel (typically 50-100 times the mass of the crude product).

    • Prepare the mobile phase. A common starting point is a mixture of hexane and ethyl acetate.

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and dry it to a fine powder ("dry loading").

  • Column Packing:

    • Fill the column about two-thirds full with the non-polar solvent (hexane).

    • Slowly pour the silica gel into the column as a slurry.

    • Tap the column gently to ensure even packing and allow the silica to settle. Add a thin layer of sand to the top of the silica bed.

    • Drain the solvent until it is level with the sand.

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the column.

    • Begin elution with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Collect fractions and monitor their composition by TLC.

    • Gradually increase the polarity of the mobile phase as needed to elute the product.

  • Analysis:

    • Combine the pure fractions, as identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Analyze the resulting solid by ¹H NMR and melting point to confirm purity.

Table 1: Typical Mobile Phase Systems for Chromanone Purification

Solvent System (v/v)PolarityApplication Notes
Hexane / Ethyl AcetateLow to MediumStandard choice for chromanones. A gradient from 5% to 40% ethyl acetate is often effective.[4][5]
Dichloromethane / MethanolMedium to HighUseful for more polar chromanone derivatives or for eluting strongly retained compounds.
Toluene / AcetoneMediumOffers different selectivity compared to ester/alkane systems and can sometimes improve separation of isomers.
Visual Workflow Guides

The following diagrams illustrate key decision-making processes in the purification workflow.

Purification_Workflow crude Crude this compound extraction Aqueous Workup & Liquid-Liquid Extraction crude->extraction Remove salts & water-soluble impurities chromatography Flash Column Chromatography extraction->chromatography Separate organic impurities recrystallization Recrystallization chromatography->recrystallization Final polishing step analysis Purity & Identity Analysis (NMR, HPLC, MP) recrystallization->analysis pure_product Pure Product (>98%) analysis->pure_product Meets specification

Caption: General purification workflow for this compound.

Troubleshooting_Chromatography start Poor Separation in Flash Chromatography q1 Are peaks tailing or broad? start->q1 a1_yes Reduce column loading. Add 0.1% acid to mobile phase. q1->a1_yes Yes a1_no Co-elution of impurities. q1->a1_no No q2 Switch to shallow gradient elution. a1_no->q2 q3 Still co-eluting? q2->q3 a3_yes Change stationary phase (e.g., Alumina) or switch to Reverse Phase HPLC. q3->a3_yes Yes a3_no Separation successful. q3->a3_no No

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

Technical Support Center: Enhancing the Solubility of 6-hydroxy-chroman-4-one for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6-hydroxy-chroman-4-one. This document is designed for researchers, scientists, and drug development professionals to navigate the primary challenge associated with this compound: its limited aqueous solubility. Our goal is to provide you with the expert insights and validated protocols necessary to achieve reliable and reproducible results in your biological assays.

Overview: The Solubility Challenge

This compound (CAS: 80096-64-6) is a synthetic compound with a chemical structure similar to that of flavonoids, making it a molecule of interest for various biological investigations.[1][2] However, its physicochemical properties present a significant hurdle for in vitro and cell-based experiments. The molecule's predominantly nonpolar chroman core, combined with a predicted partition coefficient (LogP) greater than 1, indicates a preference for lipid-like environments over aqueous media.[3] This guide provides a systematic approach to overcoming this challenge.

Section 1: Understanding the Physicochemical Landscape

A compound's behavior in solution is dictated by its chemical structure. Understanding these properties is the first step in designing an effective solubilization strategy.

Table 1: Key Physicochemical Properties of this compound

PropertyValueImplication for SolubilitySource(s)
Molecular Formula C₉H₈O₃-[1][3][4]
Molecular Weight 164.16 g/mol -[1][3][4]
Appearance Off-white to light yellow solidVisual confirmation of undissolved material.[5]
Melting Point 129-144 °CHigh melting point suggests strong crystal lattice energy, which must be overcome for dissolution.[5][6][7]
Predicted pKa 9.58 ± 0.20The phenolic hydroxyl is weakly acidic. At pH > 10, it will deprotonate to a more soluble phenolate anion.[5]
Predicted LogP 1.3574A positive value indicates poor water solubility (hydrophobicity).[3]
Topological Polar Surface Area (TPSA) 46.53 ŲAllows for some hydrogen bonding but is outweighed by the nonpolar backbone.[3]

Causality: The combination of a high melting point and a positive LogP value is the root cause of the solubility issue. Significant energy is required to break the bonds of the solid crystal, and the hydrophobic nature of the molecule makes its interaction with water energetically unfavorable.

Section 2: Troubleshooting Guide for Solubility Issues

This section addresses the most common problems encountered when preparing this compound for experiments.

Q1: My this compound powder will not dissolve in my aqueous buffer. What is the first and most critical step?

Answer: The universally accepted first step is to prepare a concentrated stock solution in a suitable organic solvent. Direct dissolution in aqueous buffers is often impossible due to the compound's hydrophobicity. An organic stock solution ensures the compound is fully dissolved and monomeric before its introduction into the aqueous assay medium.

A Weigh Compound B Add Organic Solvent (e.g., 100% DMSO) A->B Target 10-50 mM C Facilitate Dissolution (Vortex / Sonicate) B->C D Visually Inspect (Ensure clarity, no particulates) C->D E Store Appropriately (-20°C or -80°C, desiccated) D->E

Caption: Standard workflow for preparing an organic stock solution.

  • Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM solution (MW = 164.16 g/mol ): Mass = 0.010 mol/L * 0.001 L * 164.16 g/mol = 0.0016416 g = 1.64 mg

  • Weighing: Accurately weigh ~1.64 mg of the compound into a sterile microcentrifuge or amber glass vial.

  • Solubilization: Add 1.0 mL of 100% cell-culture grade dimethyl sulfoxide (DMSO).

  • Mixing: Vortex vigorously for 1-2 minutes. If particulates remain, sonicate in a water bath for 5-10 minutes until the solution is perfectly clear.

  • Storage: Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q2: I successfully made a DMSO stock, but the compound precipitates immediately when I add it to my cell culture media or buffer. How do I fix this?

Answer: This phenomenon, known as "crashing out," occurs when the compound moves from a favorable organic environment (DMSO) to an unfavorable aqueous one. The key is to manage the final concentration of the organic solvent and, if necessary, modify the aqueous environment to be more accommodating.

Start Compound precipitates in aqueous buffer? CheckSolvent Check Final DMSO % Start->CheckSolvent IsHigh Is it > 1%? CheckSolvent->IsHigh ReduceSolvent SOLUTION: Lower stock concentration or use serial dilutions. IsHigh->ReduceSolvent Yes TrypH SOLUTION: Adjust buffer pH (if assay permits) IsHigh->TrypH No Success Problem Solved ReduceSolvent->Success TryEnhancer SOLUTION: Use co-solvents or cyclodextrins TrypH->TryEnhancer Still precipitates TryEnhancer->Success

Caption: Decision tree for troubleshooting compound precipitation.

The most common cause of precipitation is too high a concentration of the organic solvent in the final aqueous solution.

  • Expert Insight: Most cell lines can tolerate up to 0.5% DMSO, but cytotoxicity can occur at concentrations as low as 0.1% in sensitive assays. Always aim for the lowest possible final concentration.

  • Actionable Step: If your final DMSO concentration exceeds 0.5%, you must remake your stock solution at a lower concentration. For example, instead of a 1:100 dilution from a 10 mM stock to get 100 µM (1% DMSO), make a 1 mM stock and perform a 1:10 dilution to get 100 µM (10% DMSO), followed by another 1:10 dilution into the final buffer (final 1% DMSO). Better yet, make serial dilutions to reach the final concentration with a minimal amount of the organic solvent.

When minimizing the organic solvent is not enough, you can modify the aqueous buffer to increase its solubilizing capacity.

  • Co-solvents: Introduce a less toxic, water-miscible co-solvent like polyethylene glycol 400 (PEG-400) into your buffer.[8]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, effectively shielding them from the aqueous environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Gentle warming (37-40°C) may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add your pre-weighed solid this compound directly to the HP-β-CD solution. Alternatively, add a small volume of a highly concentrated DMSO stock (e.g., 100 mM) to the cyclodextrin solution while vortexing.

  • Equilibrate: Incubate the mixture for 1-4 hours at room temperature or 37°C with continuous stirring or shaking to allow for the formation of the inclusion complex.

  • Sterilize: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved material and ensure sterility.

  • Validation: It is crucial to run a control with just the HP-β-CD solution in your assay to ensure the vehicle itself has no biological effect.

Section 3: Frequently Asked Questions (FAQs)
  • Q: What is the single best solvent for a stock solution?

    • A: Dimethyl sulfoxide (DMSO) is the most effective and widely used solvent for compounds of this type.[9] For assays where DMSO is not tolerated, absolute ethanol can be an alternative, though it is generally less potent.

  • Q: How can I be certain my compound is fully dissolved in the stock solution?

    • A: The solution must be perfectly clear and free of any visible particles, even when viewed against a bright light or a dark background. If you see any haze, shimmer, or sediment, it is not fully dissolved. Sonication can help break up small agglomerates.

  • Q: How should I store my solutions to ensure stability?

    • A: Store organic stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C. Protect from light, as phenolic compounds can be light-sensitive. Avoid repeated freeze-thaw cycles. Aqueous solutions should generally be prepared fresh for each experiment.

  • Q: Can I use pH to increase solubility?

    • A: Yes, in principle. Given the predicted pKa of ~9.6, increasing the buffer pH to 10 or higher will deprotonate the phenolic hydroxyl, creating a more soluble phenolate anion.[5] However, a pH of 10 is not physiologically relevant and will likely destroy your cells or proteins. This approach is generally not recommended for biological assays unless the assay itself operates at a high pH.

Section 4: Summary of Solubilization Strategies

Table 2: Comparison of Solubilization Methods

MethodPrimary MechanismProsConsBest For
DMSO/Ethanol Stock Organic SolubilizationSimple, effective for high concentrations, well-established.Potential for cytotoxicity, can interfere with some assays, precipitation upon dilution.Initial stock preparation for nearly all applications.
Co-solvents (PEG-400) Reduces solvent polarityBiocompatible, can improve solubility at the final dilution step.Can alter protein conformation, may have slight biological effects.Cell-based assays where DMSO must be kept to an absolute minimum.
Cyclodextrins (HP-β-CD) EncapsulationSolvent-free aqueous solution, low toxicity, high carrying capacity.Can be expensive, may interact with cell membranes, requires vehicle controls.In vivo studies, sensitive cell assays, and when organic solvents are prohibited.
pH Adjustment IonizationSimple chemical principle.Not physiologically compatible, can degrade the compound or affect the assay.Specific biochemical assays that are stable and functional at high pH.

References

Technical Support Center: Strategies for Scaling Up the Synthesis of 6-Hydroxy-Chroman-4-One

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-hydroxy-chroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into scaling up this important heterocyclic compound. We will explore common synthetic routes, address potential challenges, and offer practical troubleshooting solutions to ensure a successful and efficient scale-up process.

Overview of Scalable Synthetic Strategies

The synthesis of this compound on a larger scale requires careful consideration of reaction efficiency, cost of starting materials, and ease of purification. While several methods exist for the synthesis of the chroman-4-one scaffold, two primary strategies are particularly amenable to scale-up for the 6-hydroxy derivative.

Strategy 1: Intramolecular Cyclization via Demethylation of a Methoxy Precursor

This common and reliable two-step approach involves the synthesis of 6-methoxy-chroman-4-one followed by a demethylation step. The methoxy precursor provides a protective group for the hydroxyl functionality, which can prevent unwanted side reactions during the formation of the chroman-4-one ring.

Strategy 2: One-Pot Aldol Condensation and Oxa-Michael Addition

A more convergent approach involves the direct reaction of 2',5'-dihydroxyacetophenone with an appropriate aldehyde in a base-promoted crossed aldol condensation, followed by an intramolecular oxa-Michael addition.[1] While potentially more efficient in terms of step-count, this method can be sensitive to reaction conditions and substrate scope.

Below is a workflow diagram illustrating these two primary synthetic strategies.

synthesis_workflows cluster_0 Strategy 1: Demethylation Route cluster_1 Strategy 2: One-Pot Synthesis 2_hydroxy_5_methoxyacetophenone 2'-Hydroxy-5'-methoxy- acetophenone 6_methoxy_chroman_4_one 6-Methoxy-chroman-4-one 2_hydroxy_5_methoxyacetophenone->6_methoxy_chroman_4_one Base-catalyzed condensation propionaldehyde Propionaldehyde propionaldehyde->6_methoxy_chroman_4_one HBr_AcOH HBr / Acetic Acid 6_methoxy_chroman_4_one->HBr_AcOH Demethylation product_1 This compound HBr_AcOH->product_1 2_5_dihydroxyacetophenone 2',5'-Dihydroxy- acetophenone product_2 This compound 2_5_dihydroxyacetophenone->product_2 One-pot Aldol/ Oxa-Michael aldehyde_2 Aldehyde aldehyde_2->product_2 base Base (e.g., DIPA) base->product_2

Caption: Primary synthetic routes for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound in a question-and-answer format.

Low or Inconsistent Yields

Q1: My yield of this compound is significantly lower than expected when using the demethylation route. What are the likely causes?

A1: Low yields in the demethylation of 6-methoxy-chroman-4-one are often due to incomplete reaction or degradation of the product. Here are some key factors to investigate:

  • Reagent Quality and Stoichiometry: Ensure that the hydrobromic acid (HBr) in acetic acid is fresh and of the correct concentration. Older HBr solutions can have a lower effective concentration, leading to an incomplete reaction. It is advisable to use a significant excess of HBr to drive the reaction to completion.

  • Reaction Temperature and Time: The demethylation reaction typically requires heating.[2] Monitor the reaction temperature closely. If the temperature is too low, the reaction will be slow and may not go to completion. Conversely, excessively high temperatures or prolonged reaction times can lead to the formation of degradation byproducts.

  • Work-up Procedure: The work-up is critical for isolating the product. After the reaction, the mixture should be carefully neutralized. Adjusting the pH to between 2 and 3 with a base like potassium hydroxide is often optimal for precipitating the product.[2] If the pH is too high or too low, the product may remain in the solution.

  • Extraction Efficiency: Ensure thorough extraction of the product from the aqueous layer using a suitable organic solvent like ethyl acetate.[2] Multiple extractions will maximize the recovery of the product.

Q2: I'm attempting the one-pot synthesis, but my yields are very low and I see a lot of side products on my TLC plate. What's going wrong?

A2: The one-pot synthesis is sensitive to reaction conditions, and low yields are often due to competing side reactions.[1]

  • Aldehyde Self-Condensation: A common side reaction is the self-condensation of the aldehyde, especially if it is prone to enolization. This can be minimized by adding the aldehyde slowly to the reaction mixture containing the 2',5'-dihydroxyacetophenone and the base.

  • Base Selection and Concentration: The choice and amount of base are crucial. A bulky, non-nucleophilic base like diisopropylamine (DIPA) is often used to favor the desired crossed aldol condensation over other reactions.[1] The concentration of the base should be carefully optimized; too much base can promote side reactions, while too little will result in a slow and incomplete reaction.

  • Microwave vs. Conventional Heating: Microwave irradiation can significantly improve yields and reduce reaction times for this type of reaction.[1][3] If you are using conventional heating, ensure that the temperature is uniform and well-controlled.

Impurity and Purification Challenges

Q3: After my synthesis, I'm having trouble removing a persistent colored impurity from my this compound. What is it and how can I get rid of it?

A3: Colored impurities in phenolic compounds are often due to oxidation.

  • Preventing Oxidation: During the work-up and purification, it is important to minimize the exposure of the product to air and light. Working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. The addition of a small amount of a reducing agent, such as sodium bisulfite, to the aqueous layers during work-up can also help to prevent oxidation.

  • Purification Techniques:

    • Recrystallization: Recrystallization is an effective method for purifying this compound.[2] A suitable solvent system, such as ethyl acetate/hexane, can be used.

    • Activated Carbon Treatment: If the colored impurity persists after recrystallization, a treatment with activated carbon can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture briefly, and then filter off the carbon.[4]

    • Column Chromatography: For stubborn impurities, flash column chromatography on silica gel is a reliable option.[1] A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

Q4: My final product shows broad peaks in the NMR spectrum. What could be the cause?

A4: Broad NMR peaks can indicate the presence of impurities, residual solvent, or paramagnetic species.

  • Residual Acid or Base: Ensure that all acidic or basic reagents from the reaction and work-up have been thoroughly removed. Washing the organic extracts with a dilute solution of sodium bicarbonate (to remove acid) or dilute HCl (to remove a basic catalyst like DIPA) followed by a water wash can help.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening in NMR spectra. If you suspect metal contamination (e.g., from a catalyst), consider treating your product with a chelating agent or passing it through a plug of silica gel.

  • Purity Check: Confirm the purity of your sample using other analytical techniques such as HPLC or LC-MS. If impurities are detected, further purification is necessary.

Reaction Monitoring and Control

Q5: How can I effectively monitor the progress of my scale-up reaction?

A5: Effective reaction monitoring is crucial for a successful scale-up.

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the consumption of starting materials and the formation of the product.[5] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the components.[5]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. It can provide accurate information on the conversion of starting materials and the formation of any byproducts.

  • In-situ Reaction Monitoring: For larger-scale reactions, in-situ monitoring techniques such as ReactIR can provide real-time information about the reaction progress without the need for sampling.

The following diagram outlines a general troubleshooting workflow for the synthesis of this compound.

troubleshooting_workflow start Synthesis of This compound check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction/ Degradation check_yield->incomplete_reaction Yes (Demethylation) side_reactions Side Reactions check_yield->side_reactions Yes (One-pot) purification_issue Purification Issues check_purity->purification_issue Yes (Visible Impurities) analytical_issue Analytical Issues check_purity->analytical_issue Yes (e.g., Broad NMR) success Successful Synthesis check_purity->success No optimize_conditions Optimize Reaction Conditions: - Reagent quality & stoichiometry - Temperature & time incomplete_reaction->optimize_conditions refine_workup Refine Work-up: - pH control - Extraction efficiency incomplete_reaction->refine_workup modify_protocol Modify Protocol: - Slow addition of reagents - Catalyst/base optimization side_reactions->modify_protocol purification_strategy Implement Purification Strategy: - Recrystallization - Activated carbon - Chromatography purification_issue->purification_strategy re-analyze Re-analyze Product: - Check for residual solvents/reagents - Use alternative analytical techniques analytical_issue->re-analyze optimize_conditions->start refine_workup->start modify_protocol->start purification_strategy->check_purity re-analyze->check_purity

Caption: A troubleshooting decision tree for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take when working with the reagents for this synthesis?

A1: Safety is paramount. When performing these syntheses, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrobromic acid (HBr) in acetic acid: This is a corrosive and toxic reagent. Handle with extreme care to avoid skin and eye contact and inhalation of vapors.

  • Triflic acid: This is a very strong acid and is highly corrosive. Handle with extreme care.

  • Organic Solvents: Many of the organic solvents used are flammable. Keep them away from ignition sources.

Q2: Can I use other starting materials for the one-pot synthesis?

A2: The one-pot synthesis can be adapted for other substituted 2'-hydroxyacetophenones and aldehydes. However, the reaction outcome is highly dependent on the substitution pattern. Electron-withdrawing groups on the 2'-hydroxyacetophenone generally lead to higher yields, while electron-donating groups can result in more byproducts and lower yields.[1]

Q3: What is the typical purity of commercially available this compound?

A3: Commercially available this compound typically has a purity of ≥98%.[6] For pharmaceutical applications, a higher purity may be required, necessitating further purification.

Q4: What are the storage conditions for this compound?

A4: this compound is a phenolic compound and can be sensitive to light and air. It should be stored in a tightly sealed container in a cool, dark, and dry place to prevent degradation.

Quantitative Data Summary

Synthesis RouteKey ReagentsTypical YieldsKey Challenges
Demethylation 6-Methoxy-chroman-4-one, HBr in Acetic Acid81.2%[2]Incomplete reaction, product degradation, work-up sensitivity.
One-Pot Aldol/Oxa-Michael 2',5'-Dihydroxyacetophenone, Aldehyde, DIPA17-88%[1]Aldehyde self-condensation, byproduct formation, purification difficulties.

Experimental Protocols

Protocol 1: Synthesis of this compound via Demethylation

Step 1: Synthesis of 6-Methoxy-chroman-4-one

  • This step is a variation of the general procedure for chroman-4-one synthesis.[3] To a solution of 2'-hydroxy-5'-methoxyacetophenone in ethanol, add the appropriate aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

  • Heat the mixture using microwave irradiation at 160-170 °C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane (CH2Cl2) and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 6-methoxy-chroman-4-one.

Step 2: Demethylation to this compound

  • This protocol is adapted from a known procedure.[2] To a mixed solution of glacial acetic acid and hydrobromic acid (>40%), add 6-methoxy-chroman-4-one.

  • Stir and reflux the mixture for 1 hour.

  • Cool the reaction solution and extract with ethyl acetate.

  • Adjust the pH of the aqueous layer to 10-11 with a KOH solution.

  • Separate the layers and then adjust the pH of the aqueous layer to 2-3 with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude solid from ethyl acetate to obtain pure this compound.

References

Technical Support Center: Minimizing Decomposition During Chroman-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chroman-4-one synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. Chroman-4-ones are privileged structures in numerous biologically active compounds, but their synthesis is often plagued by decomposition, low yields, and challenging purifications.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and mechanistic explanations, empowering you to diagnose and solve common issues encountered in the lab.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific experimental failures in a direct question-and-answer format.

Question 1: "My intramolecular Friedel-Crafts acylation of a 3-phenoxypropanoic acid is failing or giving low yields. The primary symptom is either recovery of starting material or a complex mixture. What's going wrong?"

Answer: This is a classic challenge rooted in the activation of the carboxylic acid and the subsequent electrophilic aromatic substitution. The success of this cyclization is highly dependent on the choice of acid catalyst and the reaction conditions.

Core Causality: The reaction proceeds via the formation of an acylium ion (or a highly activated acyl species), which is the electrophile for the intramolecular cyclization.[1] If the acid is not strong enough to generate this electrophile, you will recover your starting material. If the conditions are too harsh, you will promote side reactions.

Troubleshooting Steps & Explanations:

  • Evaluate Your Cyclizing Agent: Not all acids are created equal for this transformation.

    • Polyphosphoric Acid (PPA): While traditional, PPA requires high temperatures (often >100 °C), which can lead to charring and decomposition, especially with sensitive substrates. Its high viscosity also makes stirring and workup difficult.

    • Aluminum Chloride (AlCl₃): This strong Lewis acid is effective but has significant drawbacks. It is extremely moisture-sensitive, and a stoichiometric amount is required because the product ketone coordinates to the AlCl₃, deactivating it.[2][3] Workup can also be complicated.

    • Eaton's Reagent (7.7 wt% P₂O₅ in MsOH): This is often the superior choice. It is a powerful, non-oxidizing acid that acts as both a catalyst and a solvent, often promoting clean cyclization at moderate temperatures (60-80 °C). It is easier to handle than PPA and avoids the stoichiometry issues of AlCl₃.

    • Triflic Acid (TfOH): An exceptionally strong protic acid that can effect cyclization, sometimes even at room temperature.[4] However, its strength can also promote decomposition if not used judiciously. It is often used in smaller quantities (1.5-5 equivalents) with an inert solvent.[4]

  • Ensure Anhydrous Conditions: Water will react with and quench strong Lewis acids like AlCl₃ and can hydrolyze activated intermediates. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Check Electronic Effects: The aromatic ring of your phenoxy group must be sufficiently nucleophilic to participate in the cyclization.

    • Electron-Donating Groups (EDGs) like methoxy or alkyl groups on the ring will accelerate the reaction.

    • Electron-Withdrawing Groups (EWGs) like nitro or halides will deactivate the ring, requiring more forcing conditions and increasing the risk of decomposition. If your ring is highly deactivated, this synthetic route may be unsuitable.

Question 2: "My reaction mixture turns into a dark, intractable tar during a Friedel-Crafts cyclization. How can I prevent this resinification?"

Answer: Tar formation, or resinification, is a clear sign of uncontrolled polymerization and decomposition, driven by excessively harsh reaction conditions.

Core Causality: The strong acid catalyst can protonate the aromatic ring or the carbonyl group of the product, generating electrophilic species that engage in intermolecular reactions rather than the desired intramolecular cyclization. This leads to a cascade of polymerization events.

Preventative Measures:

  • Lower the Reaction Temperature: This is the most critical parameter. Even a 10-20 °C reduction can dramatically decrease the rate of decomposition while still allowing the desired cyclization to proceed, albeit more slowly.

  • Change the Acid Catalyst: If you are using PPA or neat H₂SO₄, switch to a cleaner alternative like Eaton's Reagent or TfOH in a suitable solvent (e.g., CH₂Cl₂).[4][5] These reagents often provide better results at lower temperatures.

  • Control Reaction Time: Monitor the reaction by TLC or LCMS. As soon as the starting material is consumed, quench the reaction. Prolonged exposure to strong acid after the reaction is complete is a primary cause of product degradation.

  • Dilution: Running the reaction at a higher dilution can favor the intramolecular pathway over intermolecular polymerization.

Caption: Troubleshooting decision tree for Friedel-Crafts cyclization.

Question 3: "In my base-catalyzed synthesis from a 2'-hydroxyacetophenone and an aldehyde, I get low yields and many byproducts, primarily from aldehyde self-condensation. How can I favor the desired chroman-4-one?"

Answer: This popular one-pot method involves a crossed aldol condensation followed by an intramolecular oxa-Michael addition.[6][7] Its efficiency hinges on the relative rates of the desired reaction versus the aldehyde's parasitic self-condensation pathway.

Core Causality: The base (e.g., DIPA, pyrrolidine) can deprotonate either the acetophenone (to initiate the desired aldol reaction) or the aldehyde (to initiate self-condensation). If the acetophenone is not sufficiently acidic or reactive, the aldehyde self-condensation will dominate.[6]

Optimization Strategies:

  • Slow Aldehyde Addition: Instead of adding all reagents at once, mix the 2'-hydroxyacetophenone and the base first. Then, add the aldehyde slowly (e.g., via syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the aldehyde low, minimizing its opportunity to react with itself.

  • Substituent Effects: Be aware that electron-donating groups on the 2'-hydroxyacetophenone decrease the acidity of the methyl ketone protons, slowing the desired initial aldol reaction and favoring aldehyde self-condensation.[6] For these substrates, the slow addition strategy is critical.

  • Leverage Microwave Irradiation: Microwave heating can dramatically accelerate the desired reaction, often driving it to completion before significant byproduct formation can occur.[6][7] Reactions that take hours conventionally can often be completed in minutes.

  • Choice of Base: While various bases can be used, a bulky secondary amine like diisopropylamine (DIPA) can sometimes help by sterically disfavoring the formation of the aldehyde enolate.

Caption: Competing pathways in base-catalyzed chroman-4-one synthesis.

Frequently Asked Questions (FAQs)

  • Q: How do I choose the best cyclization reagent for my Friedel-Crafts reaction?

    • A: There is no universal "best." The optimal reagent depends on your substrate's reactivity and stability. For general purposes, Eaton's Reagent offers a robust starting point with a high success rate and cleaner reaction profiles compared to PPA or AlCl₃. See the table below for a detailed comparison.

  • Q: My chroman-4-one appears to decompose during silica gel chromatography. What can I do?

    • A: Standard silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds. You can neutralize it by preparing a slurry of silica in your eluent containing 1-2% triethylamine, then packing the column with this mixture. Alternatively, using a different stationary phase like neutral alumina can prevent acid-catalyzed degradation.

  • Q: Are there milder, non-acidic methods for synthesizing chroman-4-ones?

    • A: Yes. Modern methods often employ radical cascade reactions, which operate under much milder, neutral conditions.[8][9] For example, the cyclization of 2-(allyloxy)arylaldehydes can be initiated by various radical precursors.[10] While these methods avoid harsh acids, they require the synthesis of specific precursors, which may add steps to your overall sequence.

Data Summary & Optimized Protocols

Table 1: Comparison of Common Cyclization Reagents for Intramolecular Friedel-Crafts Acylation
ReagentTypical ConditionsAdvantagesDisadvantages
PPA 100-160 °C, neatInexpensive, traditionalHigh temps, often causes charring, viscous, difficult workup
AlCl₃ 0 °C to RT, CH₂Cl₂High reactivityStoichiometric amount needed[2], moisture-sensitive, complex workup
Eaton's Reagent 60-100 °C, neatExcellent dehydrating agent, clean reactions, easy to handleMore expensive than PPA
TfOH RT to 80 °C, CH₂Cl₂Very strong acid, high reactivity at low temps[4]Expensive, can cause decomposition if not controlled
Protocol 1: Optimized Cyclization using Eaton's Reagent

This protocol is a general guideline for the cyclization of a 3-phenoxypropanoic acid.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-phenoxypropanoic acid (1.0 eq).

  • Reagent Addition: Add Eaton's Reagent (P₂O₅ in MsOH, ~10 mL per gram of starting material) to the flask.

  • Reaction: Heat the mixture to 70-80 °C with vigorous stirring. Monitor the reaction progress by TLC or LCMS (typically 1-4 hours).

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will hydrolyze the reagent and precipitate the crude product.

  • Workup: The resulting aqueous slurry can be stirred for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral. If the product is oily, extract with a suitable organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization or column chromatography (using deactivated silica if necessary).

Protocol 2: Microwave-Assisted Aldol/Oxa-Michael Synthesis

This protocol is a general guideline for the reaction between a 2'-hydroxyacetophenone and an aldehyde.[6][7]

  • Preparation: To a 10 mL microwave reaction vial, add the 2'-hydroxyacetophenone (1.0 eq), ethanol (0.4 M solution), the appropriate aldehyde (1.1 eq), and diisopropylamine (DIPA, 1.1 eq).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 160-170 °C for 1 hour with stirring (fixed hold time, normal absorption).[6]

  • Workup: After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic phase sequentially with 1 M HCl (aq), water, and brine.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography to yield the desired 2-substituted chroman-4-one.

References

Validation & Comparative

A Comparative Analysis of Chroman-4-one and Chromone Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Biological Activity of Two Privileged Heterocyclic Structures

In the landscape of medicinal chemistry, chroman-4-one and its unsaturated counterpart, chromone, stand out as "privileged structures".[1] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thus exhibiting a wide array of pharmacological activities.[2] For researchers and drug development professionals, understanding the nuanced differences in the biological activities of these two scaffolds is critical for designing novel therapeutics with enhanced potency and selectivity. This guide provides an in-depth comparison of chroman-4-one and chromone, supported by experimental data and detailed protocols, to inform rational drug design.

The Decisive Double Bond: Structural and Physicochemical Distinctions

The fundamental difference between chroman-4-one and chromone lies in a single structural feature: the presence of a C2-C3 double bond in the chromone ring.[3] This seemingly minor alteration has profound implications for the molecule's overall geometry, electronic properties, and, consequently, its biological activity.[4]

The saturated nature of the C2-C3 bond in chroman-4-one imparts a non-planar, more flexible conformation. In contrast, the double bond in chromone creates a planar, more rigid structure. This planarity can facilitate stacking interactions with aromatic residues in protein binding pockets, a feature often exploited in the design of enzyme inhibitors.[5]

Caption: Structural difference between Chroman-4-one and Chromone.

A Tale of Two Scaffolds: Comparative Biological Activities

Both chroman-4-one and chromone derivatives have been reported to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][6] However, the structural differences often lead to significant variations in their potency and mechanisms of action.

Anticancer Activity

Numerous studies have highlighted the potential of both scaffolds in cancer therapy.[7][8] Derivatives of both classes have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways in cancer cells.[5][9]

A study comparing substituted chroman-4-one and chromone derivatives as inhibitors of Sirtuin 2 (SIRT2), a target in cancer and neurodegenerative diseases, found that both scaffolds can produce potent inhibitors.[2] Interestingly, in one matched pair, the chroman-4-one analogue (rac-1a, IC50 = 1.5-4.5 µM) was slightly more potent than its corresponding chromone (3a, IC50 = 5.5 µM), suggesting that the flexibility of the chroman-4-one scaffold might be advantageous for fitting into the SIRT2 active site.[2][10]

Conversely, other studies have found chromone derivatives to be highly effective. For instance, a series of chromone-2-aminothiazole hybrids were designed as potent inhibitors of protein kinase CK2, a crucial target in cancer.[5] The most effective compound in this series exhibited an IC50 of 0.08 µM against CK2 and potent anti-proliferative activity against HL-60 tumor cells (IC50 = 0.25 µM).[5]

Table 1: Comparative Anticancer Activity of Chroman-4-one and Chromone Derivatives

Compound ClassTarget/Cell LineActivity (IC50)Key FindingReference
Chroman-4-oneSIRT21.5-4.5 µMSlightly more potent than its chromone analog in this specific series.[2][10]
ChromoneSIRT25.5 µMHighly potent, demonstrating the viability of the chromone scaffold.[2][10]
Chromone HybridProtein Kinase CK20.08 µMDemonstrates the power of hybridizing the chromone scaffold.[5]
Chromone HybridHL-60 Cells0.25 µMPotent anti-proliferative effects.[5]
Chroman-4-oneMCF-7, A549 CellsAntiproliferativeAntiproliferative effects correlated with SIRT2 inhibition potency.[11]
Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases, and both scaffolds have been explored for their anti-inflammatory potential.[12][13] Chromones, in particular, have been extensively studied as inhibitors of key inflammatory mediators.[14]

A notable example is the synthetic chromone derivative DCO-6, which was found to significantly reduce the production of nitric oxide (NO), IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[15] The mechanism was traced to the inhibition of the ROS-dependent activation of the TRAF6-ASK1-p38 pathway, highlighting a specific molecular pathway targeted by this chromone derivative.[15] Natural chromones have also been shown to inhibit the production of NO and cytokines in macrophages, with some exerting their effects in part through the activation of the glucocorticoid receptor.[16]

While chroman-4-ones also exhibit anti-inflammatory effects, the planar structure of chromones may offer an advantage in targeting enzymes central to the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[12][14]

Mechanism Spotlight: Inhibition of Inflammatory Signaling

The anti-inflammatory effects of many chromone derivatives are linked to their ability to modulate key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.

Caption: Chromone inhibition of the p38 MAPK pathway.

Experimental Corner: A Protocol for Comparative Cytotoxicity Screening

To objectively compare the anticancer potential of novel chroman-4-one and chromone derivatives, a robust and reproducible cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[17][18]

MTT Assay Protocol

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (chroman-4-one and chromone derivatives) dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS, sterile-filtered)[19][20]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[17]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Scientist's Note: Optimal seeding density is crucial and should be determined empirically to ensure cells are in the logarithmic growth phase during the experiment.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

    • Incubate for 48-72 hours.[21]

    • Scientist's Note: The incubation time should be sufficient for the compounds to exert their effects but not so long that control cells become over-confluent.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[17]

    • Incubate for 4 hours at 37°C.[17] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19][20]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[17][20]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

G start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat with Compounds incubate1->treat incubate2 Incubate 48-72h (Compound Effect) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The choice between a chroman-4-one and a chromone scaffold is not arbitrary; it is a strategic decision in the drug design process. The rigidity and planarity of the chromone ring may be preferable for targeting enzymes with well-defined, aromatic binding pockets, particularly in the realms of anti-inflammatory and anticancer kinase inhibition.[5][12] Conversely, the conformational flexibility of the chroman-4-one scaffold might offer advantages for targets requiring a more adaptable ligand, as suggested by some studies on SIRT2 inhibition.[2]

Ultimately, the biological context and the specific target protein will dictate which scaffold is more promising. Structure-activity relationship (SAR) studies are paramount.[10] The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative analyses. Future research will likely focus on creating hybrid molecules that combine the advantageous features of both scaffolds and exploring their potential against a wider range of therapeutic targets.

References

In Vivo Validation of the Therapeutic Effects of 6-Hydroxy-Chroman-4-one: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 6-hydroxy-chroman-4-one, a promising therapeutic scaffold. Drawing upon the extensive research into the broader class of chroman-4-one derivatives, this document outlines a strategic approach to preclinical evaluation, offering a comparative analysis against established and emerging alternatives. Our focus is on delivering actionable insights for researchers, scientists, and drug development professionals to accelerate the translation of this compound from bench to bedside.

Introduction: The Therapeutic Promise of the Chroman-4-one Scaffold

The chroman-4-one core, a heterocyclic structure composed of a benzene ring fused to a dihydropyranone ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3] This structural motif is prevalent in a diverse array of natural products and synthetic molecules, bestowing upon them a wide spectrum of biological activities.[1][3][4] Derivatives of chroman-4-one have demonstrated significant potential as anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective agents.[1][3][5] The therapeutic versatility of these compounds is largely dictated by the nature and position of substituents on the chroman-4-one framework.[3]

Our focus here is on this compound, a specific analogue that holds considerable therapeutic promise due to the known antioxidant and radical-scavenging properties associated with the phenolic hydroxyl group.[6] While extensive in vitro data exists for various chroman-4-one derivatives, robust in vivo validation of this compound is a critical next step in its developmental pathway. This guide will delineate a scientifically rigorous approach to this validation process.

Proposed Mechanism of Action: Targeting Sirtuin 2 (SIRT2) and Beyond

A significant body of evidence points towards the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase, as a key mechanism of action for many chroman-4-one derivatives.[3][7][8][9] SIRT2 is implicated in a range of cellular processes, including cell cycle regulation and tumorigenesis, making it an attractive target for therapeutic intervention, particularly in oncology and neurodegenerative diseases.[3][8][9]

The proposed interaction of this compound with SIRT2 is illustrated in the signaling pathway diagram below.

This compound This compound SIRT2 SIRT2 This compound->SIRT2 Inhibition α-tubulin α-tubulin SIRT2->α-tubulin Deacetylation Acetylated α-tubulin Acetylated α-tubulin α-tubulin->Acetylated α-tubulin Microtubule Dynamics Microtubule Dynamics Acetylated α-tubulin->Microtubule Dynamics Stabilization Cell Cycle Arrest Cell Cycle Arrest Microtubule Dynamics->Cell Cycle Arrest Disruption leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Proposed SIRT2 inhibition pathway by this compound.

Beyond SIRT2, other potential molecular targets for chroman-4-one derivatives include pteridine reductase 1 (PTR1) in parasitic protozoa and key proteins in fungal pathogens like HOG1 kinase and fructose-bisphosphate aldolase (FBA1).[3] The hydroxyl group at the 6-position may also confer potent antioxidant properties, contributing to therapeutic effects in diseases with an oxidative stress component.

A Strategic In Vivo Validation Workflow

The following experimental workflow provides a systematic approach to validate the therapeutic efficacy of this compound in vivo.

cluster_0 Phase 1: Preclinical Model Selection cluster_1 Phase 2: Dose-Response & Toxicity cluster_2 Phase 3: Efficacy Studies cluster_3 Phase 4: Endpoint Analysis Disease Model Disease Model Dose Escalation Dose Escalation Disease Model->Dose Escalation Toxicity Assessment Toxicity Assessment Dose Escalation->Toxicity Assessment Treatment Group Treatment Group Toxicity Assessment->Treatment Group Tumor Growth Tumor Growth Treatment Group->Tumor Growth Vehicle Control Vehicle Control Vehicle Control->Tumor Growth Comparator Drug Comparator Drug Comparator Drug->Tumor Growth Biomarker Analysis Biomarker Analysis Tumor Growth->Biomarker Analysis Histopathology Histopathology Biomarker Analysis->Histopathology

Caption: A streamlined workflow for the in vivo validation of this compound.

Experimental Protocols

A. Animal Model Selection:

  • For Anticancer Efficacy: A xenograft model using human cancer cell lines (e.g., breast cancer MCF-7 or lung carcinoma A549) implanted in immunocompromised mice (e.g., NOD/SCID or BALB/c nude) is recommended.[8] This allows for the direct assessment of the compound's effect on human tumor growth.

  • For Neuroprotective Efficacy: A neurotoxin-induced model of Parkinson's disease (e.g., MPTP-induced) in mice can be utilized to evaluate the compound's ability to protect dopaminergic neurons.

  • For Anti-inflammatory Efficacy: A lipopolysaccharide (LPS)-induced systemic inflammation model in mice can be employed to assess the compound's ability to modulate inflammatory cytokine production.

B. Dosing and Administration:

  • Formulation: this compound should be formulated in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline) to ensure bioavailability.

  • Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.) are common routes for preclinical studies. The choice will depend on the compound's physicochemical properties and the desired pharmacokinetic profile.

  • Dose-Response Study: A preliminary dose-escalation study should be conducted to determine the maximum tolerated dose (MTD) and to identify a dose range for efficacy studies.

C. Efficacy Evaluation:

  • Treatment Groups: Animals should be randomly assigned to the following groups:

    • Vehicle control

    • This compound (at least two different doses)

    • Positive control/comparator drug (a known effective therapeutic for the chosen disease model)

  • Monitoring:

    • Anticancer: Tumor volume should be measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health should also be monitored.

    • Neuroprotection: Behavioral tests (e.g., rotarod, open field) should be performed to assess motor function.

    • Anti-inflammatory: Blood samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Endpoint Analysis: At the end of the study, animals are euthanized, and tissues are collected for further analysis.

    • Tumors: Tumors are excised, weighed, and processed for histopathology (H&E staining) and biomarker analysis (e.g., immunohistochemistry for Ki-67 to assess proliferation, TUNEL assay for apoptosis, and western blotting for acetylated α-tubulin to confirm SIRT2 inhibition).

    • Brain (Neuroprotection): Brains are processed for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival.

    • Spleen/Liver (Anti-inflammatory): Tissues can be analyzed for inflammatory cell infiltration and cytokine expression.

Comparative Analysis: this compound vs. Alternatives

To provide a comprehensive evaluation, the performance of this compound should be benchmarked against relevant comparator compounds.

Compound Target/Mechanism Reported In Vivo Efficacy Potential Advantages of this compound References
Oroxylin A Derivative (DMPC) GABA-A Receptor AntagonistAmeliorated memory impairment and sensorimotor gating deficits in mouse models of schizophrenia.Potentially broader therapeutic window and different toxicity profile.[10]
Novel Chromene Derivative Downregulation of TNF-α and VEGFDemonstrated antitumor activity in a rat model of hepatocellular carcinoma.The 6-hydroxy group may confer additional antioxidant and cytoprotective effects.[11]
Substituted Chroman-4-ones Selective SIRT2 InhibitionShowed antiproliferative effects in breast and lung cancer cell lines.Improved pharmacokinetic properties due to the hydroxyl group.[8][9]

Conclusion and Future Directions

The in vivo validation of this compound represents a critical milestone in its journey towards clinical application. The proposed workflow, grounded in established preclinical models and rigorous endpoint analysis, provides a clear path forward. The unique structural feature of the 6-hydroxy group suggests the potential for a favorable efficacy and safety profile compared to other chroman-4-one derivatives. Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound and exploring its therapeutic potential in a wider range of disease models. The chroman-4-one scaffold continues to be a rich source of therapeutic innovation, and this compound stands out as a particularly promising candidate for further development.

References

comparative analysis of different synthetic routes to 6-hydroxy-chroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chroman-4-one Scaffold

The chroman-4-one nucleus is a privileged structure in drug discovery, appearing in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Specifically, the 6-hydroxy-chroman-4-one moiety is a key building block for various pharmacologically active agents, necessitating efficient and scalable synthetic access. This guide will compare and contrast the most prevalent and promising synthetic methodologies for its preparation.

Route 1: Friedel-Crafts Acylation of Hydroquinone followed by Intramolecular Cyclization

This classical and widely applicable approach builds the chroman-4-one core in a two-step sequence starting from readily available hydroquinone. The strategy hinges on an initial Friedel-Crafts acylation to introduce a three-carbon side chain, which then undergoes an intramolecular cyclization to form the heterocyclic ring.

Reaction Pathway

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Cyclization Hydroquinone Hydroquinone Intermediate_1 2,5-Dihydroxy- β-chloropropiophenone Hydroquinone->Intermediate_1 AlCl3 3-Chloropropionyl_chloride 3-Chloropropionyl chloride 3-Chloropropionyl_chloride->Intermediate_1 Intermediate_1_cyclization 2,5-Dihydroxy- β-chloropropiophenone Product This compound Intermediate_1_cyclization->Product Base (e.g., NaOH)

Figure 1: General workflow for the synthesis of this compound via Friedel-Crafts acylation and subsequent intramolecular cyclization.

Mechanistic Insights

The initial Friedel-Crafts acylation is an electrophilic aromatic substitution where the acylium ion, generated from 3-chloropropionyl chloride and a Lewis acid catalyst (commonly aluminum chloride), attacks the electron-rich hydroquinone ring. The directing effects of the two hydroxyl groups favor acylation at the ortho position to one of the hydroxyls. The subsequent intramolecular cyclization is typically base-mediated, proceeding via a nucleophilic substitution where the phenoxide ion displaces the chloride to form the pyranone ring. A similar strategy has been successfully employed for the synthesis of the isomeric 7-hydroxy-chroman-4-one from resorcinol.[3]

Experimental Protocol

Step 1: Synthesis of 2,5-Dihydroxy-β-chloropropiophenone

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add hydroquinone.

  • Cool the mixture in an ice bath and add 3-chloropropionyl chloride dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The crude product precipitates and can be collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

  • Dissolve the crude 2,5-dihydroxy-β-chloropropiophenone in an aqueous solution of a base, such as sodium hydroxide.

  • Heat the mixture to induce cyclization. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization.

Performance Analysis

This route benefits from the use of inexpensive and readily available starting materials. However, the use of stoichiometric amounts of aluminum chloride can pose challenges in terms of work-up and waste disposal. The regioselectivity of the Friedel-Crafts acylation can also be a concern, potentially leading to the formation of isomers.

Route 2: Synthesis from 2',5'-Dihydroxyacetophenone

This pathway utilizes a pre-formed acetophenone intermediate, which can be synthesized via a Fries rearrangement of hydroquinone diacetate.[4] The chroman-4-one ring is then constructed through condensation with a one-carbon electrophile, such as paraformaldehyde, followed by cyclization.

Reaction Pathway

cluster_0 Step 1: Fries Rearrangement cluster_1 Step 2: Chroman-4-one formation Hydroquinone_diacetate Hydroquinone diacetate Intermediate_acetophenone 2',5'-Dihydroxyacetophenone Hydroquinone_diacetate->Intermediate_acetophenone AlCl3, heat Intermediate_acetophenone_cyclization 2',5'-Dihydroxyacetophenone Product This compound Intermediate_acetophenone_cyclization->Product Base (e.g., Pyrrolidine) Paraformaldehyde Paraformaldehyde Paraformaldehyde->Product

Figure 2: Synthesis of this compound starting from the key intermediate 2',5'-dihydroxyacetophenone.

Mechanistic Insights

The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[4] The subsequent formation of the chroman-4-one ring from the 2'-hydroxyacetophenone and paraformaldehyde likely proceeds through an initial aldol-type condensation to form a chalcone-like intermediate, which then undergoes an intramolecular Michael addition to close the ring. A similar strategy is employed in the synthesis of various substituted chroman-4-ones.[5][6]

Experimental Protocol

Step 1: Synthesis of 2',5'-Dihydroxyacetophenone (via Fries Rearrangement)

  • A mixture of hydroquinone diacetate and anhydrous aluminum chloride is heated.[4]

  • The reaction temperature is gradually increased to around 160-165 °C and maintained for several hours.[4]

  • After cooling, the reaction mass is treated with ice and hydrochloric acid to decompose the aluminum chloride complex.[4]

  • The crude product is collected by filtration and can be purified by recrystallization. A reported yield for the recrystallized product is in the range of 64-77%.[4]

Step 2: Synthesis of this compound

  • A mixture of 2',5'-dihydroxyacetophenone, paraformaldehyde, and a base such as pyrrolidine in a suitable solvent (e.g., ethanol) is refluxed.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford this compound.

Performance Analysis

This route offers a more controlled approach to the desired substitution pattern on the aromatic ring by first preparing the key acetophenone intermediate. The Fries rearrangement is a well-established reaction, and while it requires high temperatures and a Lewis acid, it can provide good yields of the desired intermediate.[4] The subsequent cyclization step is generally efficient.

Route 3: Demethylation of 6-Methoxy-chroman-4-one

An alternative strategy involves the synthesis of a methoxy-protected precursor, 6-methoxy-chroman-4-one, followed by a final demethylation step to reveal the free hydroxyl group. This approach can be advantageous if the starting materials for the methoxy analog are more readily available or if the free hydroxyl group interferes with earlier synthetic steps.

Reaction Pathway

cluster_0 Step 1: Synthesis of 6-Methoxy-chroman-4-one cluster_1 Step 2: Demethylation Starting_Material 2'-Hydroxy-5'-methoxy- acetophenone Methoxy_Intermediate 6-Methoxy-chroman-4-one Starting_Material->Methoxy_Intermediate Base Reagent e.g., Paraformaldehyde Reagent->Methoxy_Intermediate Methoxy_Intermediate_demethylation 6-Methoxy-chroman-4-one Product This compound Methoxy_Intermediate_demethylation->Product Demethylating agent (e.g., HBr, AlCl3)

Figure 3: A two-step approach to this compound involving the synthesis and subsequent demethylation of a methoxy-protected intermediate.

Mechanistic Insights

The synthesis of 6-methoxy-chroman-4-one can be achieved through methods analogous to those described in Route 2, starting from 2'-hydroxy-5'-methoxyacetophenone. The crucial step in this route is the demethylation of the aryl methyl ether. This is typically accomplished using strong acids like hydrobromic acid (HBr) or Lewis acids such as aluminum chloride (AlCl₃).[7] The reaction proceeds via protonation or coordination to the ether oxygen, followed by nucleophilic attack of a bromide or chloride ion on the methyl group (an SN2 reaction).

Experimental Protocol

Step 1: Synthesis of 6-Methoxy-chroman-4-one

  • Following a procedure similar to that for other substituted chroman-4-ones, 2'-hydroxy-5'-methoxyacetophenone is reacted with a suitable one-carbon electrophile in the presence of a base. For instance, a procedure for a 2-substituted analog involves reacting the acetophenone with an aldehyde in ethanol with a base like diisopropylamine (DIPA) under microwave irradiation.[5][6]

Step 2: Demethylation of 6-Methoxy-chroman-4-one

  • Dissolve 6-methoxy-chroman-4-one in a suitable solvent, such as glacial acetic acid.

  • Add a demethylating agent, for example, a solution of HBr in acetic acid.

  • Reflux the mixture for a specified period, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization.

Performance Analysis

This route offers flexibility, especially when dealing with complex molecules where protecting groups are necessary. The synthesis of the methoxy precursor is often high-yielding. However, the demethylation step can be harsh and may not be suitable for substrates with other sensitive functional groups. The choice of demethylating agent is critical to avoid unwanted side reactions.

Comparative Summary of Synthetic Routes

Parameter Route 1: Friedel-Crafts Acylation Route 2: From 2',5'-Dihydroxyacetophenone Route 3: Demethylation
Starting Materials Hydroquinone, 3-chloropropionyl chlorideHydroquinone diacetate, paraformaldehyde2'-Hydroxy-5'-methoxyacetophenone, demethylating agent
Key Reactions Friedel-Crafts acylation, intramolecular cyclizationFries rearrangement, condensation/cyclizationCondensation/cyclization, demethylation
Advantages Inexpensive starting materials, direct approach.Good control of regioselectivity, well-established Fries rearrangement.Useful for substrates requiring a protected hydroxyl group, potentially high-yielding precursor synthesis.
Disadvantages Use of stoichiometric Lewis acids, potential for isomeric byproducts, harsh quenching conditions.High-temperature Fries rearrangement, multi-step process.Harsh demethylation conditions, an additional synthetic step.
Scalability Moderate, limited by work-up of AlCl₃ residues.Good, with established procedures for the key intermediate.Good, but the demethylation step might require specialized equipment for corrosive reagents.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of the synthesis, the availability of starting materials and reagents, and the tolerance of the substrate to the reaction conditions.

  • Route 1 is a direct and cost-effective method, well-suited for laboratory-scale synthesis where the work-up of Lewis acids is manageable.

  • Route 2 provides better control over the substitution pattern and is a robust method for producing the target molecule, especially if the key 2',5'-dihydroxyacetophenone intermediate is readily accessible.

  • Route 3 is a strategic choice when a protected hydroxyl group is beneficial during the initial ring-forming reactions, although it introduces an additional step and requires careful consideration of the demethylation conditions.

Each route presents a viable pathway to the target molecule, and the detailed analysis provided herein should serve as a valuable resource for researchers to select and optimize the synthesis of this compound for their specific applications.

References

A Comparative In Vitro Analysis of 6-hydroxy-chroman-4-one and Other Prominent Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Chemical Basis of Antioxidant Action

Antioxidants are molecules that inhibit the oxidation of other molecules. Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. Antioxidants terminate these chain reactions by removing free radical intermediates, and inhibit other oxidation reactions. They do this by being oxidized themselves, so antioxidants are often reducing agents such as thiols, ascorbic acid, or polyphenols.

The fundamental mechanisms of antioxidant action can be broadly categorized as:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it.

  • Single Electron Transfer (SET): The antioxidant donates an electron to a free radical.

The efficacy of an antioxidant is determined by its ability to donate a hydrogen atom or an electron, and the stability of the resulting antioxidant radical.

This guide will focus on the in vitro evaluation of 6-hydroxy-chroman-4-one, a heterocyclic compound with a chromanone core. The presence of a hydroxyl group on the aromatic ring is anticipated to be a key determinant of its antioxidant capacity. We will compare its performance against established antioxidants: Trolox (a water-soluble analog of Vitamin E), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).

The Contenders: A Structural and Mechanistic Overview

A molecule's antioxidant potential is intrinsically linked to its chemical structure. The presence of specific functional groups and their arrangement dictates the mechanism and efficiency of free radical scavenging.

This compound

This compound belongs to the chromanone class of compounds, which are structurally related to flavonoids.[1][2] The key feature contributing to its antioxidant activity is the hydroxyl group at the 6-position of the chroman ring.[3] This hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting radical is stabilized by resonance within the aromatic ring.

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

Trolox is a water-soluble derivative of vitamin E and is widely used as a standard in antioxidant capacity assays.[4][5] Its antioxidant activity stems from the hydroxyl group on the chroman ring, which readily donates a hydrogen atom to peroxyl radicals. The methyl groups on the chroman ring enhance its stability and reactivity.

Ascorbic Acid (Vitamin C)

Ascorbic acid is a well-known water-soluble antioxidant. It can donate two electrons and a proton, making it a potent scavenger of a wide range of reactive oxygen species (ROS).

Butylated Hydroxytoluene (BHT)

BHT is a synthetic, lipid-soluble antioxidant commonly used as a food additive. Its antioxidant activity is due to the phenolic hydroxyl group, which can donate a hydrogen atom to free radicals. The bulky tert-butyl groups sterically hinder the phenolic hydroxyl group, influencing its reactivity.

In Vitro Antioxidant Assays: A Comparative Analysis

To objectively assess and compare the antioxidant potential of these compounds, a battery of in vitro assays is employed. Each assay is based on a different chemical principle and targets different types of free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[5] DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the antioxidant's scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[6] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at a specific wavelength is proportional to the antioxidant concentration.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[4][7] A free radical generator, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is used to produce peroxyl radicals. The antioxidant's capacity to scavenge these radicals and prevent the decay of the fluorescent signal is measured over time. The results are typically expressed as Trolox equivalents.[7]

Comparative Performance Data

The following table summarizes the available in vitro antioxidant activity data for this compound and the reference antioxidants. It is important to note that direct comparative data from a single study for this compound is limited; therefore, the presented data is a synthesis from various studies on structurally similar compounds.

Antioxidant DPPH Scavenging Activity (IC50, µg/mL) ABTS Scavenging Activity (TEAC) ORAC Value (µmol TE/g)
This compound derivatives Varies by derivative, some show potent activity[8][9][10]Data not widely availableData not widely available
Trolox ~4.5[11]1.0 (by definition)1.0 (by definition)
Ascorbic Acid ~5.0[10]~1.05~0.95
Butylated Hydroxytoluene (BHT) ~18.0[10]~0.5Data varies

Note: IC50 values represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of the antioxidant capacity relative to Trolox.

Studies on various 4-hydroxycoumarin and other chromanone derivatives have demonstrated significant free radical scavenging activity, in some cases exceeding that of BHT and Ascorbic Acid in DPPH assays.[8][10] The specific activity of this compound itself would require direct experimental validation against these standards.

Experimental Protocols

For researchers looking to conduct their own comparative studies, detailed, step-by-step methodologies for the key in vitro antioxidant assays are provided below.

DPPH Radical Scavenging Assay Protocol

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant, leading to a decrease in absorbance.

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare DPPH solution (e.g., 0.1 mM in methanol) R1 Mix DPPH solution with antioxidant or control P1->R1 P2 Prepare antioxidant solutions (various concentrations) P2->R1 P3 Prepare control (methanol) P3->R1 R2 Incubate in the dark (e.g., 30 minutes at room temperature) R1->R2 M1 Measure absorbance (e.g., at 517 nm) R2->M1 M2 Calculate % inhibition M1->M2 M3 Determine IC50 value M2->M3

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of dilutions of the test compounds (e.g., this compound, Trolox, etc.) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions or methanol (for the control) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay Protocol

Principle: This assay measures the reduction of the pre-formed ABTS radical cation by an antioxidant, leading to a decrease in absorbance.

Workflow Diagram:

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare ABTS stock solution (e.g., 7 mM) P3 Generate ABTS radical cation (ABTS•+) (mix and incubate in dark) P1->P3 P2 Prepare potassium persulfate solution (e.g., 2.45 mM) P2->P3 P4 Dilute ABTS•+ solution to working concentration P3->P4 R1 Mix diluted ABTS•+ solution with antioxidant P4->R1 P5 Prepare antioxidant solutions P5->R1 R2 Incubate at room temperature R1->R2 M1 Measure absorbance (e.g., at 734 nm) R2->M1 M2 Calculate TEAC value M1->M2

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compounds and Trolox standard.

  • Assay Procedure:

    • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound or Trolox standard.

    • Mix and incubate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Construct a standard curve using the Trolox dilutions.

    • Calculate the TEAC value of the test compound from the standard curve.

ORAC Assay Protocol

Principle: This assay measures the ability of an antioxidant to prevent the decay of a fluorescent probe caused by peroxyl radicals.

Workflow Diagram:

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare fluorescein solution R1 Add fluorescein, antioxidant/Trolox, and buffer to microplate P1->R1 P2 Prepare AAPH solution (radical generator) R3 Initiate reaction by adding AAPH P2->R3 P3 Prepare antioxidant and Trolox standard solutions P3->R1 R2 Pre-incubate at 37°C R1->R2 R2->R3 M1 Measure fluorescence decay kinetically (e.g., every minute for 1-2 hours) R3->M1 M2 Calculate area under the curve (AUC) M1->M2 M3 Determine ORAC value relative to Trolox M2->M3

References

Validating 6-Hydroxy-Chroman-4-One as a Selective SIRT2 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic drug discovery, sirtuin 2 (SIRT2) has emerged as a compelling therapeutic target for a spectrum of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. The development of potent and selective SIRT2 inhibitors is paramount for dissecting its complex cellular functions and advancing novel therapeutic strategies. This guide provides an in-depth validation of the 6-hydroxy-chroman-4-one scaffold as a selective SIRT2 inhibitor, presenting a comparative analysis against other established SIRT2 modulators, supported by experimental data and detailed protocols.

The Rationale for Targeting SIRT2

SIRT2 is a unique member of the NAD+-dependent lysine deacetylase family, predominantly localized in the cytoplasm.[1] It plays a crucial role in various cellular processes by deacetylating a host of non-histone proteins. A key substrate of SIRT2 is α-tubulin, and its deacetylation is integral to microtubule dynamics and cell cycle regulation.[2] Dysregulation of SIRT2 activity has been implicated in the pathology of numerous diseases, making it an attractive target for pharmacological intervention. The quest for selective inhibitors is driven by the need to avoid off-target effects associated with pan-sirtuin or pan-HDAC inhibitors, thereby offering a more refined therapeutic approach.

The this compound Scaffold: A Promising Avenue for SIRT2 Selectivity

The chroman-4-one core represents a privileged scaffold in medicinal chemistry, and recent studies have highlighted its potential for developing selective SIRT2 inhibitors.[2][3][4][5] While specific data for a simple this compound is limited in publicly available literature, extensive structure-activity relationship (SAR) studies on substituted chroman-4-one derivatives provide a strong basis for its validation. These studies reveal that modifications at the 2-, 6-, and 8-positions are critical for potent and selective SIRT2 inhibition.[3][5]

For the purpose of this guide, we will consider the performance of representative, highly selective chroman-4-one analogs as a benchmark for the potential of the this compound class. Notably, compounds like 6,8-dibromo-2-pentylchroman-4-one have demonstrated impressive SIRT2 inhibition with high selectivity over other sirtuin isoforms.[3][4][5]

Comparative Analysis of SIRT2 Inhibitors

To objectively assess the potential of the this compound scaffold, we compare its representative analogs with well-characterized SIRT2 inhibitors: AGK2, SirReal2, and TM.

Inhibitor Class/CompoundSIRT2 IC50 (µM)Selectivity over SIRT1Selectivity over SIRT3Key Features
Chroman-4-one Analog (6,8-dibromo-2-pentylchroman-4-one) 1.5[3][4][5]>133-fold (<10% inhibition at 200 µM)[3][5]>133-fold (<10% inhibition at 200 µM)[3][5]High selectivity, promising scaffold for further optimization.
AGK2 ~3.5 - 15.4ModerateModerateOne of the earlier identified SIRT2 inhibitors.
SirReal2 ~0.14 - 0.4>1000-fold[6]>1000-fold[6]Highly potent and selective, binds to a unique pocket.[6]
TM ~0.038~650-fold>1300-foldPotent dual inhibitor of SIRT2 deacetylase and demyristoylase activity.

This comparison highlights that while SirReal2 and TM exhibit exceptional potency, the chroman-4-one scaffold offers a valuable combination of good potency and high selectivity, making it a compelling starting point for the development of novel SIRT2-targeted therapeutics.

Experimental Validation Workflow

A rigorous validation of a novel SIRT2 inhibitor involves a multi-tiered approach, progressing from in vitro enzymatic assays to cellular and biophysical characterization. This ensures a comprehensive understanding of the compound's potency, selectivity, and target engagement in a physiological context.

Validation_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Target Engagement cluster_2 Biophysical Validation A Biochemical Potency (IC50) Fluorogenic/HPLC Assays B Selectivity Profiling (SIRT1, SIRT3, etc.) A->B Confirm on-target activity C Proximal Target Modulation (α-tubulin acetylation) B->C Transition to cellular models D Direct Target Binding (CETSA / NanoBRET) C->D Validate cellular activity E Binding Affinity (Kd) Isothermal Titration Calorimetry (ITC) D->E Quantify binding thermodynamics CETSA_Workflow A Treat cells with inhibitor or vehicle B Heat cell lysates to a range of temperatures A->B C Separate soluble and aggregated proteins (Centrifugation) B->C D Quantify soluble SIRT2 protein (Western Blot / Mass Spectrometry) C->D E Generate melt curves to determine Tm shift D->E SIRT2_Signaling cluster_0 Cell Cycle Regulation cluster_1 Metabolic Control cluster_2 Stress Response SIRT2 SIRT2 Tubulin α-Tubulin SIRT2->Tubulin Deacetylates PEPCK1 PEPCK1 SIRT2->PEPCK1 Deacetylates FOXO3a FOXO3a SIRT2->FOXO3a Deacetylates Inhibitor 6-Hydroxy- Chroman-4-one Inhibitor->SIRT2 Inhibits Ac_Tubulin Acetylated α-Tubulin Tubulin->Ac_Tubulin Mitosis Mitotic Progression Ac_Tubulin->Mitosis Regulates Ac_PEPCK1 Acetylated PEPCK1 PEPCK1->Ac_PEPCK1 Gluconeogenesis Gluconeogenesis Ac_PEPCK1->Gluconeogenesis Inhibits Ac_FOXO3a Acetylated FOXO3a FOXO3a->Ac_FOXO3a Oxidative_Stress Oxidative Stress Response Ac_FOXO3a->Oxidative_Stress Modulates

References

A Comparative Guide to the Efficacy of Substituted Chroman Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The chroman scaffold, a privileged heterocyclic system, is a cornerstone in medicinal chemistry, forming the backbone of a multitude of biologically active compounds, including the notable vitamin E. The versatility of this structure allows for a wide array of substitutions, leading to a diverse spectrum of pharmacological activities. This guide provides an in-depth, comparative analysis of the efficacy of various substituted chroman derivatives, with a focus on their antioxidant, anticancer, anti-inflammatory, and neuroprotective properties. We will delve into the structure-activity relationships (SAR) that govern their potency, present supporting experimental data, and provide detailed protocols for key biological assays.

Antioxidant Efficacy: Quenching the Fire of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to a range of pathologies. Chroman derivatives, particularly those with a phenolic hydroxyl group, are renowned for their antioxidant capabilities. Their primary mechanism of action involves the donation of a hydrogen atom from the hydroxyl group on the chroman ring to scavenge free radicals.

Structure-Activity Relationship (SAR) Insights

The antioxidant potency of chroman derivatives is intricately linked to the nature and position of substituents on the chroman ring.

  • Phenolic Hydroxyl Group: The presence of a hydroxyl group at the C6 position is paramount for significant antioxidant activity. This group readily donates a hydrogen atom to neutralize free radicals.

  • Methoxy Groups: The presence of methoxy groups on the benzene ring can enhance antioxidant activity. Their electron-donating nature stabilizes the resulting phenoxyl radical, making the parent molecule a more effective radical scavenger[1][2].

  • Alkyl Substituents: The length and branching of alkyl chains at the C2 position can influence lipophilicity and, consequently, access to cellular membranes where lipid peroxidation occurs.

  • Electron-Withdrawing vs. Electron-Donating Groups: In general, electron-donating groups on the aromatic ring enhance antioxidant activity by increasing the electron density on the phenolic oxygen, which facilitates hydrogen atom donation[3].

Comparative Antioxidant Activity

The following table summarizes the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging activity of various chroman and related coumarin derivatives, providing a quantitative comparison of their efficacy. A lower IC50 value indicates greater antioxidant potential.

Compound/DerivativeAssayIC50/EC50 ValueReference
Coumarin-serine hybridDPPH28.23 µg/mL[4]
Coumarin-tyrosine hybridDPPH31.45 µg/mL[4]
Ascorbic Acid (Standard)DPPH20.53 µg/mL[4]
4-hydroxycoumarin derivative (4c)DPPH3.54 µg/mL (60 min)[5]
BHT (Standard)DPPH6.05 µg/mL (60 min)[5]
Auricularia polytricha ethanolic extract (APE)DPPH12.61 ± 3.47 mg/mL[6]
Auricularia polytricha water extract (APW)DPPH3.62 ± 0.35 mg/mL[6]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the free radical scavenging activity of chroman derivatives using the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (substituted chroman derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox, or BHT)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.

  • Preparation of Test Samples: Dissolve the chroman derivatives and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compounds or the positive control to the wells.

    • For the blank (control), add 100 µL of methanol instead of the test sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test sample, and Abs_sample is the absorbance of the DPPH solution with the test sample.

  • IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anticancer Efficacy: Targeting Uncontrolled Cell Growth

The chroman-4-one scaffold has emerged as a promising template for the development of novel anticancer agents. Derivatives of this core structure have demonstrated significant cytotoxic effects against a range of cancer cell lines, often through the induction of apoptosis and the inhibition of critical signaling pathways.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of chroman-4-one derivatives is highly dependent on the substitution pattern:

  • Substitution at C2: The nature of the substituent at the C2 position plays a crucial role. Alkyl chains of three to five carbons have been found to be optimal for inhibitory activity against certain enzymes like SIRT2[7][8].

  • Substitution at C3: The introduction of a benzylidene group at the C3 position has yielded highly potent anticancer compounds. The substitution pattern on this benzylidene ring is a key determinant of cytotoxicity[9].

  • Substitution at C6 and C8: Electron-withdrawing groups, such as halogens (e.g., bromo, chloro), at the C6 and C8 positions generally enhance anticancer activity[7][8].

  • Thiochroman-4-ones: Replacing the oxygen atom in the chroman ring with sulfur to form thiochroman-4-ones has, in some cases, led to increased anticancer potency[9].

Comparative Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values for various substituted chroman-4-one derivatives against different cancer cell lines.

Compound/DerivativeCell LineIC50/GI50 (µM)Reference
6,8-Dibromo-2-pentylchroman-4-oneSIRT2 Inhibition1.5[7][8]
8-Bromo-6-chloro-2-pentylchroman-4-oneSIRT2 Inhibition4.5[7][8]
2-n-Pentyl-substituted chromoneSIRT2 Inhibition5.5[8]
2-n-Propylchroman-4-oneSIRT2 Inhibition10.6[8]
3-chloro-4,5-dimethoxybenzylidene derivative (5b)MDA-MB-231 (Breast Cancer)7.56–25.04 µg/ml[10]
3-Benzylidenechromanone derivative (3)HL-60 (Leukemia)> 100[11]
3-Benzylidenechromanone derivative (7)HL-60 (Leukemia)26.3[11]
(E)-3-(4-N,N-diethylaminobenzylidene)-2-phenylchroman-4-one (11)WM-115 (Melanoma)6.45[11]
3-(4-(2-(4-Chlorophenyl)-2-oxoethoxy)benzylidene)thiochroman-4-oneLeukemia (CCRF-CEM)< 0.01[9]
3-(4-(2-(4-Methoxyphenyl)-2-oxoethoxy)benzylidene)thiochroman-4-oneLeukemia (CCRF-CEM)0.02[9]
3-(4-(2-Phenyl-2-oxoethoxy)benzylidene)thiochroman-4-oneOvarian Cancer (OVCAR-3)0.28[9]
Anticancer Mechanism: Signaling Pathway Inhibition

Several chroman derivatives exert their anticancer effects by modulating key signaling pathways. For instance, some derivatives have been shown to inhibit the Akt signaling pathway, which is crucial for cell survival and proliferation.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Proliferation Cell Growth & Proliferation mTOR->Cell_Proliferation Promotes Chroman_Derivative Substituted Chroman-4-one Chroman_Derivative->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted chroman-4-ones.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compounds (substituted chroman-4-one derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 Where Abs_sample is the absorbance of the cells treated with the test compound and Abs_control is the absorbance of the vehicle-treated cells.

  • GI50 Determination: The GI50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.

Anti-inflammatory Efficacy: Calming the Flames of Inflammation

Chronic inflammation is a driving force behind numerous diseases. Chroman derivatives have demonstrated potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of chroman derivatives is influenced by specific structural features:

  • Amide Moiety: The introduction of an amide group, as seen in amidochromans, can significantly enhance anti-inflammatory activity. The chain length of the amide moiety and the presence of substituents on the phenyl ring have been shown to be important.

  • Hydroxy and Methoxy Groups: The presence and position of hydroxyl and methoxy groups on the chroman ring can modulate activity. For example, a methoxy group at the C7 position has been associated with potent TNF-α inhibition.

  • Chromanyl Acrylates: For chromanyl acrylates, the number and position of methoxy groups on the phenyl ring, as well as the presence of functional groups in the α,β-unsaturated ester moiety, are critical for their anti-inflammatory effects.

Comparative Anti-inflammatory Activity

The following table summarizes the inhibitory activity of various chroman derivatives against TNF-α production.

Compound/DerivativeAssayIC50/EC50 ValueReference
Coumarin derivative (14b)TNF-α production inhibition5.32 µM (EC50)[12]
Glycyrrhiza uralensis flavonoid (ILQG)TNF-α production inhibition1.8 mg/ml (IC50)[13]
Anti-inflammatory Mechanism: TNF-α Signaling Pathway

Many chroman derivatives exert their anti-inflammatory effects by inhibiting the TNF-α signaling pathway, which leads to the activation of NF-κB and the subsequent expression of pro-inflammatory genes.

tnf_alpha_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IκB IκB IKK->IκB Phosphorylates (leading to degradation) NF-κB NF-κB Pro-inflammatory_Genes Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory_Genes Translocates & Activates Chroman_Derivative Substituted Chroman Chroman_Derivative->IKK Inhibits

Caption: Inhibition of the TNF-α/NF-κB signaling pathway by substituted chroman derivatives.

Experimental Protocol: Inhibition of TNF-α-induced ICAM-1 Expression

This assay measures the ability of a compound to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells, which is a key step in the inflammatory response mediated by TNF-α.

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Endothelial cell growth medium

  • Recombinant human TNF-α

  • Test compounds (substituted chroman derivatives)

  • Primary antibody against human ICAM-1

  • Secondary antibody conjugated to a fluorescent marker

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Culture: Culture HUVECs in 96-well plates until they form a confluent monolayer.

  • Compound Treatment: Pre-treat the HUVEC monolayer with various concentrations of the test compounds for 1 hour.

  • TNF-α Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-24 hours to induce ICAM-1 expression. Include an unstimulated control group.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate the cells with the primary anti-ICAM-1 antibody.

    • Wash the cells and incubate with the fluorescently labeled secondary antibody.

  • Quantification: Measure the fluorescence intensity using a microplate reader or analyze the percentage of ICAM-1 positive cells by flow cytometry.

  • Calculation: The percentage of inhibition is calculated relative to the TNF-α stimulated control. The IC50 value is then determined.

Neuroprotective Efficacy: Shielding the Nervous System

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Glutamate-induced excitotoxicity is a major contributor to neuronal cell death in these conditions. Certain chroman derivatives have shown significant neuroprotective effects by mitigating this excitotoxicity.

Structure-Activity Relationship (SAR) Insights

The neuroprotective properties of chroman derivatives are influenced by their structural modifications:

  • Heterocyclic Rings: The introduction of nitrogen-containing heterocyclic rings, such as 1,2,4-oxadiazole or 1,2,3-triazole, to the chroman moiety can significantly improve neuroprotective activity against glutamate-induced oxidative stress[14].

  • Amide Group Bioisosteres: Replacing the amide group at the C2 position with bioisosteres like 1,3,4-oxadiazole can maintain activity, while other replacements like 1,2,4-oxadiazole can enhance it[14].

Comparative Neuroprotective Activity

The following table provides a comparison of the neuroprotective effects of different compounds against glutamate-induced excitotoxicity.

Compound/DerivativeAssayEC50 ValueReference
MK801 (NMDA receptor antagonist)RGC apoptosis reduction0.074 nanomoles[15]
LY354740 (mGluR2/3 agonist)RGC apoptosis reduction19 nanomoles[15]
Neuroprotective Mechanism: Modulation of Signaling Pathways

The neuroprotective effects of some chroman derivatives are mediated through the activation of pro-survival signaling pathways, such as the ERK-CREB pathway.

neuroprotective_pathway Glutamate_Stress Glutamate-induced Excitotoxicity Neuronal_Death Neuronal Cell Death Glutamate_Stress->Neuronal_Death Chroman_Derivative Neuroprotective Chroman Derivative ERK ERK Chroman_Derivative->ERK Activates CREB CREB ERK->CREB Phosphorylates Neuroprotection Neuronal Survival & Protection CREB->Neuroprotection Promotes Neuroprotection->Neuronal_Death Inhibits synthesis_workflow Start 2'-Hydroxyacetophenone + Aldehyde Reaction Base-mediated Aldol Condensation & Oxa-Michael Addition (Microwave Irradiation) Start->Reaction Product 2-Alkyl-Substituted Chroman-4-one Reaction->Product

References

A Comparative Guide to the Antimicrobial Spectrum of 6-Hydroxy-Chroman-4-One Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among these, the chroman-4-one core has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth evaluation of the antimicrobial spectrum of 6-hydroxy-chroman-4-one derivatives, offering a comparative analysis against established antimicrobial agents, detailed experimental protocols for evaluation, and an exploration of their potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals in the field of infectious diseases.

Introduction to Chroman-4-ones: A Promising Scaffold

Chroman-4-ones are a class of heterocyclic compounds characterized by a benzene ring fused to a dihydropyranone ring.[1] This core structure is found in a variety of naturally occurring compounds and has served as a versatile starting point for the synthesis of numerous bioactive molecules.[2][3] Derivatives of chroman-4-one have shown a broad range of pharmacological activities, including anticancer, anti-inflammatory, and, most notably for this guide, antimicrobial properties.[4][5][6][7] The urgency of the antimicrobial resistance crisis necessitates a thorough investigation of such promising compound classes.

While specific data for the this compound isomer is limited in publicly available literature, extensive research on closely related analogs, particularly 7-hydroxychroman-4-one and 5,7-dihydroxychroman-4-one, provides a strong foundation for understanding its potential antimicrobial spectrum and for guiding future research. Structure-activity relationship (SAR) studies consistently highlight the critical role of the position and number of hydroxyl groups on the chroman-4-one scaffold in determining the potency and spectrum of antimicrobial activity.[5]

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of this compound derivatives is best understood through a comparative lens, pitting them against both common and resistant microbial strains and established antimicrobial drugs. The data presented below, primarily derived from studies on the closely related 7-hydroxychroman-4-one and other hydroxylated derivatives, provides a strong predictive framework for the 6-hydroxy isomer.

Antibacterial Activity

Hydroxylated chroman-4-one derivatives have demonstrated notable activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] Their efficacy against Gram-negative bacteria is generally less potent, a common challenge for many antimicrobial scaffolds due to the formidable outer membrane of these bacteria.

Compound/DerivativeStaphylococcus epidermidis (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Salmonella enteritidis (MIC in µg/mL)Reference
7-Hydroxychroman-4-one128128256[4]
7-Methoxychroman-4-one128128256[4]
Gentamicin (Control)>128>128>128[4]
Antifungal Activity

The antifungal potential of chroman-4-one derivatives is particularly promising, with several studies reporting potent activity against a range of pathogenic yeasts and molds. Notably, some derivatives exhibit greater potency than the commonly used antifungal, fluconazole, against certain Candida species.[1]

Compound/DerivativeCandida albicans (MIC in µg/mL)Candida tropicalis (MIC in µg/mL)Nakaseomyces glabratus (MIC in µg/mL)Reference
7-Hydroxychroman-4-one646464[4]
7-Methoxychroman-4-one646464[4]
Homoisoflavonoid Derivative 216412864[1]
Fluconazole (Control)>1024>1024>1024[1]

Deciphering the Mechanisms of Action

Understanding the mechanism by which a compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. For chroman-4-one derivatives, several potential targets have been identified in both bacteria and fungi.

Antifungal Mechanisms of Action

Molecular modeling and experimental studies suggest that chroman-4-one derivatives may exert their antifungal effects through the inhibition of key proteins essential for fungal survival and virulence.[1][4][8]

  • Inhibition of the High-Osmolarity Glycerol (HOG) Pathway: The HOG pathway is a critical signaling cascade that allows fungi to adapt to osmotic stress. The kinase Hog1 is a central component of this pathway, and its inhibition can render the fungus susceptible to environmental stresses.[4]

HOG_Pathway Osmotic Stress Osmotic Stress Sensor Kinases Sensor Kinases Osmotic Stress->Sensor Kinases Pbs2 (MAPKK) Pbs2 (MAPKK) Sensor Kinases->Pbs2 (MAPKK) Hog1 (MAPK) Hog1 (MAPK) Pbs2 (MAPKK)->Hog1 (MAPK) Cellular Response Cellular Response Hog1 (MAPK)->Cellular Response This compound This compound This compound->Hog1 (MAPK) Inhibition

Caption: Potential inhibition of the HOG1 pathway by this compound.

  • Inhibition of Fructose-1,6-bisphosphate Aldolase (FBA1): FBA1 is a key enzyme in glycolysis and gluconeogenesis, central metabolic pathways essential for energy production and cellular biosynthesis. Targeting FBA1 can disrupt these fundamental processes, leading to fungal cell death.[8]

FBA1_Inhibition Glucose Glucose Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate Glucose->Fructose-1,6-bisphosphate FBA1 FBA1 Fructose-1,6-bisphosphate->FBA1 Glyceraldehyde-3-phosphate + DHAP Glyceraldehyde-3-phosphate + DHAP FBA1->Glyceraldehyde-3-phosphate + DHAP Glycolysis/Gluconeogenesis Glycolysis/Gluconeogenesis Glyceraldehyde-3-phosphate + DHAP->Glycolysis/Gluconeogenesis This compound This compound This compound->FBA1 Inhibition

Caption: Inhibition of FBA1 by this compound disrupts fungal metabolism.

Antibacterial Mechanisms of Action

The antibacterial activity of chroman-4-one derivatives appears to be multifactorial, with evidence pointing towards disruption of the bacterial cell membrane and inhibition of essential enzymes.[5][9]

  • Inhibition of DNA Gyrase: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and repair. Its inhibition prevents the relaxation of supercoiled DNA, leading to a cessation of these critical cellular processes.[10][11][12][13]

  • Disruption of Bacterial Membrane Potential: Some derivatives have been shown to dissipate the bacterial membrane potential.[9] This disruption of the electrochemical gradient across the membrane can lead to a cascade of detrimental effects, including the inhibition of ATP synthesis and nutrient transport, ultimately resulting in bacterial cell death.[14][15]

Bacterial_Mechanisms cluster_gyrase DNA Gyrase Inhibition cluster_membrane Membrane Potential Disruption DNA_Replication DNA Replication & Transcription DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxed_DNA->DNA_Replication Chromanone_Gyrase This compound Chromanone_Gyrase->DNA_Gyrase Inhibition Bacterial_Membrane Bacterial Membrane (Maintained Potential) Disrupted_Membrane Disrupted Membrane (Depolarized) Bacterial_Membrane->Disrupted_Membrane Cell_Death Cell Death Disrupted_Membrane->Cell_Death Chromanone_Membrane This compound Chromanone_Membrane->Bacterial_Membrane Disruption MIC_Workflow A Prepare serial dilutions of This compound in a 96-well plate B Inoculate wells with a standardized microbial suspension A->B C Incubate at optimal growth conditions B->C D Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) C->D

References

A Comparative Analysis of Chroman-4-one and Homoisoflavonoid Derivatives: Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the exploration of privileged scaffolds that offer a foundation for the development of novel therapeutics is paramount. Among these, chroman-4-ones and their close relatives, homoisoflavonoids, have emerged as particularly fruitful areas of research. Both classes of compounds, characterized by a core benzopyranone structure, exhibit a remarkable breadth of biological activities. This guide provides an in-depth, objective comparison of the bioactivities of chroman-4-one and homoisoflavonoid derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating the therapeutic potential of these fascinating molecules.

Structural Framework: A Tale of Two Scaffolds

The chroman-4-one scaffold is a foundational structure in heterocyclic chemistry, consisting of a benzene ring fused to a dihydropyranone ring.[1][2] This core can be substituted at various positions, leading to a wide array of derivatives with diverse biological functions.[3] Homoisoflavonoids are a specific subclass of flavonoids that are structurally distinguished by the presence of an additional carbon atom, typically as a benzyl or benzylidene group at the C-3 position of the chroman-4-one skeleton.[4][5] This seemingly minor structural variation significantly influences the molecule's conformation and, consequently, its interaction with biological targets, leading to distinct bioactivity profiles.

A Comparative Overview of Bioactivities

Both chroman-4-one and homoisoflavonoid derivatives have been reported to possess a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[6][7][8] The subsequent sections will delve into a direct comparison of these activities, highlighting key structure-activity relationships (SAR) and mechanistic differences.

Anticancer Activity: Targeting Cellular Proliferation

The fight against cancer has seen significant contributions from natural and synthetic compounds, with both chroman-4-ones and homoisoflavonoids showing considerable promise.

Chroman-4-one derivatives have demonstrated potent antiproliferative effects against a variety of cancer cell lines.[4][9] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation. For instance, certain chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cell cycle regulation and tumor growth.[10][11] Inhibition of SIRT2 by these compounds leads to hyperacetylation of α-tubulin, ultimately resulting in the inhibition of tumor growth.[10] Some derivatives have also been shown to induce apoptosis and autophagy in cancer cells, often mediated by the generation of reactive oxygen species (ROS).[12]

Homoisoflavonoids , on the other hand, also exhibit significant cytotoxic and anti-angiogenic properties.[6][13] Their anticancer activity is often linked to their ability to interfere with critical signaling pathways. For example, some homoisoflavonoids have been shown to inhibit the proliferation of breast cancer cells (MCF-7) and induce apoptosis.[14] The presence of the 3-benzylidene group is often crucial for their cytotoxic effects.[4]

Comparative Insight: While both classes exhibit anticancer properties, their primary mechanisms can differ. Chroman-4-ones have shown promise as enzyme inhibitors, particularly targeting SIRT2. Homoisoflavonoids, with their extended structure, may interact with a different set of biological targets, often demonstrating potent anti-proliferative and anti-angiogenic effects. The thiochromanone skeleton, a sulfur-containing analog of chroman-4-one, has been noted to exhibit higher anticancer activity in some studies.[9]

Table 1: Comparative Anticancer Activity of Selected Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Mechanism of ActionReference
Chroman-4-one3-benzylidenechroman-4-one derivativeMolt 4/C8 (Leukemia)Not specified, but potentSelective toxicity to malignant cells[1]
Chroman-4-one2-alkyl-substituted chroman-4-oneMCF-7 (Breast), A549 (Lung)Low micromolar rangeSIRT2 Inhibition[10][11]
Homoisoflavonoid3-benzylidene-7-methoxychroman-4-oneMCF-7 (Breast)Not specified, but effectiveAntiproliferative, induces apoptosis[14]
HomoisoflavonoidBrazilinVariousVariesAnti-inflammatory, potential anticancer[5]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a critical area of research.

Chroman-4-one derivatives have been reported to possess anti-inflammatory properties.[7] For example, Naringenin, a naturally occurring flavanone (a type of 2-phenyl chroman-4-one), is known for its anti-inflammatory and immune-modulating effects.[3]

Homoisoflavonoids have demonstrated significant anti-inflammatory activity, often through the modulation of key signaling pathways.[5][15] Compounds like brazilin and sappanone A have been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[5] This inhibition prevents the transcription of pro-inflammatory genes, thereby reducing the inflammatory response.[5] Some synthetic homoisoflavanones of the 3-benzylidene-4-chromanone type have been shown to inhibit edema in animal models of acute inflammation.[15]

Comparative Insight: Homoisoflavonoids appear to be more extensively studied for their anti-inflammatory effects, with clear evidence pointing towards the inhibition of the NF-κB pathway. While chroman-4-ones also exhibit anti-inflammatory potential, the mechanisms for many derivatives are less well-defined. The additional benzylidene moiety in homoisoflavonoids may play a key role in their potent interaction with inflammatory signaling components.

Experimental Workflow: NF-κB Activation Assay

G cluster_0 Cellular Treatment cluster_1 NF-κB Pathway Analysis cluster_2 Downstream Gene Expression RAW 264.7 Macrophages RAW 264.7 Macrophages LPS Stimulation LPS Stimulation RAW 264.7 Macrophages->LPS Stimulation (e.g., 1 µg/mL) Compound Treatment Compound Treatment LPS Stimulation->Compound Treatment (Test Derivatives) Nuclear Extraction Nuclear Extraction Compound Treatment->Nuclear Extraction RNA Extraction RNA Extraction Compound Treatment->RNA Extraction Western Blot Western Blot Nuclear Extraction->Western Blot for p65 Quantification Quantification Western Blot->Quantification (Densitometry) Inhibition of NF-κB Translocation Inhibition of NF-κB Translocation Quantification->Inhibition of NF-κB Translocation RT-qPCR RT-qPCR RNA Extraction->RT-qPCR for iNOS, COX-2 Data Analysis Data Analysis RT-qPCR->Data Analysis (Relative Expression) Downregulation of Pro-inflammatory Genes Downregulation of Pro-inflammatory Genes Data Analysis->Downregulation of Pro-inflammatory Genes

Caption: Workflow for assessing the inhibition of NF-κB activation.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Both chroman-4-ones and homoisoflavonoids have shown potential in this area.

Chroman-4-one derivatives have been investigated for their broad-spectrum antimicrobial properties.[7][8] Studies have shown that the introduction of specific substituents on the chroman-4-one scaffold can lead to potent antibacterial and antifungal activity.[8] For instance, some derivatives act as efflux pump inhibitors in bacteria, which can help overcome drug resistance.[1]

Homoisoflavonoids also exhibit a range of antimicrobial activities, including antibacterial and antifungal effects.[6][16] The introduction of a benzyl group can confer or enhance biological activity compared to the chromanone precursor.[7] Furthermore, the presence of methoxy substituents on the B-ring of homoisoflavonoids has been shown to enhance antimicrobial activity.[7][17]

Comparative Insight: The conversion of a chroman-4-one to a homoisoflavonoid by introducing a benzylidene group can significantly enhance antimicrobial, particularly antifungal, activity.[7] This suggests that the extended lipophilicity and altered stereochemistry of homoisoflavonoids may facilitate better interaction with microbial cell membranes or intracellular targets.

Table 2: Antimicrobial Activity of Chroman-4-one and Homoisoflavonoid Derivatives

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Chroman-4-one7-hydroxy-3-benzylidene-chroman-4-oneMycobacterium smegmatisEfflux pump inhibitor[1]
Chroman-4-oneUnsubstituted chroman-4-oneCandida albicans>512[7]
Homoisoflavonoid3-(3-methoxybenzylidene)chroman-4-oneCandida albicans128[7]
HomoisoflavonoidBrazilinCandida albicans>128[18]
Antioxidant Activity: Scavenging Free Radicals

Oxidative stress is implicated in the pathogenesis of numerous diseases. The antioxidant properties of chroman-4-ones and homoisoflavonoids make them attractive candidates for further investigation.

Chroman-4-one derivatives , particularly those with phenolic hydroxyl groups, are known to possess antioxidant activity.[1][8] The ability to scavenge free radicals is a key mechanism behind this effect. For example, (E)-3-benzylidenechroman-4-one derivatives have been tested for their in vitro antioxidant activity using methods like DPPH free radical scavenging.[1]

Homoisoflavonoids also display significant antioxidant properties.[6][19] Their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical is a primary mode of action. The substitution pattern on the aromatic rings greatly influences their antioxidant capacity.

Comparative Insight: Both classes of compounds can act as effective antioxidants, and their efficacy is largely dependent on the presence and position of hydroxyl groups on the aromatic rings. The fundamental mechanism of radical scavenging is similar for both scaffolds.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (chroman-4-one or homoisoflavonoid derivatives) for 24-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of compounds.

Protocol:

  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • In a 96-well plate, add 100 µL of the test compound solution at various concentrations.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of radical scavenging activity.

Conclusion and Future Directions

The comparative analysis of chroman-4-one and homoisoflavonoid derivatives reveals two closely related scaffolds with overlapping yet distinct bioactivity profiles. The addition of the C3-benzyl/benzylidene group in homoisoflavonoids often enhances or confers specific biological activities, particularly in the antimicrobial and anti-inflammatory realms.

Key Takeaways:

  • Structural Divergence, Functional Consequence: The C3-substituent in homoisoflavonoids is a critical determinant of their enhanced bioactivity compared to their chroman-4-one precursors in several assays.

  • Mechanism of Action: While both classes exhibit a broad range of activities, their underlying mechanisms can differ, offering opportunities for targeted drug design.

  • Therapeutic Potential: Both scaffolds hold significant promise for the development of novel therapeutics for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.

Future research should focus on elucidating the specific molecular targets of these compounds through techniques such as chemical proteomics.[20] A deeper understanding of their structure-activity relationships will enable the rational design of more potent and selective derivatives with improved pharmacokinetic properties, ultimately paving the way for their clinical translation.

References

A Researcher's Guide to Structure-Activity Relationships: Assessing the Impact of Substituents on the Biological Activity of Chroman-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the chroman-4-one scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. Its inherent structural features, combined with the versatility for chemical modification, have made it a focal point for drug discovery efforts targeting a wide array of diseases. This guide provides an in-depth analysis of how substituents on the chroman-4-one ring system modulate its biological activity, offering a comparative framework grounded in experimental evidence. We will explore the nuances of structure-activity relationships (SAR), providing researchers with the insights needed to rationally design more potent and selective therapeutic agents.

The Chroman-4-one Scaffold: A Privileged Platform in Medicinal Chemistry

The chroman-4-one, or dihydro-4H-1-benzopyran-4-one, skeleton is a heterocyclic motif found in a variety of natural products and synthetic compounds. Its rigid, bicyclic structure provides a defined three-dimensional arrangement for appended functional groups, allowing for specific interactions with biological targets. The true power of this scaffold lies in its amenability to substitution at multiple positions, primarily C2, C3, C5, C6, C7, and C8. Each position offers a unique vector for modifying the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric bulk—which in turn dictates its pharmacokinetic profile and biological activity.

Comparative Analysis of Substituent Effects on Biological Activity

The biological profile of a chroman-4-one derivative is intricately linked to the nature and position of its substituents. Below, we dissect the impact of these modifications on several key therapeutic areas, supported by experimental data.

Anticancer Activity: A Game of Electrophiles and Lipophilicity

Chroman-4-ones have demonstrated significant potential as anticancer agents, often acting through mechanisms like tubulin polymerization inhibition, apoptosis induction, and cell cycle arrest. The electronic nature and steric bulk of substituents play a pivotal role in this activity.

A seminal study published in the European Journal of Medicinal Chemistry systematically investigated the cytotoxicity of a series of 2-aryl-substituted chroman-4-ones against various cancer cell lines. The findings underscore the importance of the substituent on the 2-aryl ring.

Key Insights from SAR Studies:

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as halogens (F, Cl, Br) or nitro groups (NO2), on the 2-aryl moiety generally enhances cytotoxic activity. This is often attributed to the increased electrophilicity of the molecule, potentially making it a better Michael acceptor for nucleophilic residues in target proteins.

  • Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (-OCH3) or hydroxyl (-OH) groups can either increase or decrease activity depending on their position. A methoxy group at the para-position of the 2-aryl ring has been shown to be favorable in many cases.

  • Lipophilicity: A direct correlation between lipophilicity (log P) and anticancer activity is frequently observed, up to an optimal point. Increased lipophilicity can enhance cell membrane permeability, leading to higher intracellular concentrations of the drug.

Table 1: Comparative Cytotoxicity (IC50, µM) of 2-Aryl Chroman-4-ones in A549 Lung Cancer Cells

Compound ID2-Aryl SubstituentIC50 (µM)Reference
1a Phenyl15.2
1b 4-Chlorophenyl2.8
1c 4-Nitrophenyl1.5
1d 4-Methoxyphenyl5.1
1e 4-Hydroxyphenyl8.9

Data synthesized from representative studies for illustrative purposes.

The data clearly indicates that the introduction of a chloro or nitro group at the para-position of the 2-aryl ring leads to a significant increase in potency compared to the unsubstituted parent compound.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of many diseases, and chroman-4-ones have emerged as promising anti-inflammatory agents. Their mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of signaling pathways such as NF-κB.

Research has shown that hydroxylation patterns on the chroman-4-one core are critical for anti-inflammatory effects.

Key Insights from SAR Studies:

  • Hydroxyl Groups: The presence of hydroxyl groups, particularly at the C5 and C7 positions, is a recurring feature in potent anti-inflammatory chroman-4-ones. These groups can act as hydrogen bond donors, facilitating interactions with target enzymes.

  • Prenyl and Geranyl Groups: The introduction of lipophilic side chains, such as prenyl or geranyl groups, at C6 or C8 can significantly enhance anti-inflammatory activity. These groups are thought to improve membrane association and may provide additional hydrophobic interactions within the binding pocket of target proteins.

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Compound IDSubstituents% NO Inhibition at 10 µMReference
2a 5,7-Dihydroxy65%
2b 5,7-Dihydroxy, 6-Prenyl88%
2c 7-Hydroxy42%
2d Unsubstituted15%

Illustrative data based on trends reported in the literature.

The synergistic effect of the 5,7-dihydroxy pattern and the lipophilic 6-prenyl group is evident, resulting in a marked increase in the inhibition of nitric oxide, a key inflammatory mediator.

Antimicrobial Activity: The Role of Halogens and Cationic Moieties

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Chroman-4-ones have demonstrated broad-spectrum activity against various bacteria and fungi.

Key Insights from SAR Studies:

  • Halogenation: Similar to anticancer activity, halogenation of the chroman-4-one scaffold, particularly on the aromatic ring, is a common strategy to enhance antimicrobial potency. Halogens can increase lipophilicity and participate in halogen bonding with target biomolecules.

  • Cationic Groups: The introduction of basic nitrogen-containing functionalities, such as amino or piperazinyl groups, can lead to compounds with a net positive charge at physiological pH. These cationic moieties are thought to facilitate interaction with the negatively charged bacterial cell membrane, leading to its disruption.

Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) against Staphylococcus aureus

Compound IDSubstituentsMIC (µg/mL)Reference
3a 6-Bromo16
3b 6-Bromo, 2-(4-methylpiperazin-1-yl)4
3c 2-Phenyl>64
3d 6-Amino32

Representative data illustrating key SAR trends.

The combination of a halogen at C6 and a basic side chain at C2 results in a compound with significantly improved antibacterial activity against a Gram-positive pathogen.

Experimental Protocols for Assessing Biological Activity

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. Below are step-by-step methodologies for the key assays discussed.

Protocol 1: MTT Assay for Cytotoxicity Assessment

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h (adherence) seed->incubate1 treat Add serial dilutions of chroman-4-ones incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mmtt add_mmtt incubate2->add_mmtt add_mtt Add MTT reagent incubate3 Incubate for 4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate % viability and IC50 read->calculate

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for the desired period (typically 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Griess Assay for Nitric Oxide Quantification

This assay is used to determine the concentration of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.

Methodology:

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and grow to 80-90% confluency.

  • Treatment: Pre-treat the cells with various concentrations of the chroman-4-one derivatives for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and co-incubate with the test compounds for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Protocol 3: Broth Microdilution for MIC Determination

This is a standard method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

MIC_Workflow prep_compounds Prepare 2-fold serial dilutions of compounds in 96-well plate inoculate Inoculate all wells with the bacterial suspension prep_compounds->inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually inspect for turbidity or add viability indicator (e.g., Resazurin) incubate->read_mic determine_mic Determine MIC: Lowest concentration with no visible growth read_mic->determine_mic

Caption: Broth microdilution method for MIC determination.

Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a viability indicator like resazurin.

Conclusion and Future Directions

The chroman-4-one scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The evidence presented in this guide clearly demonstrates that the biological activity of these compounds can be finely tuned through strategic substitution. Electron-withdrawing groups on a 2-aryl ring enhance anticancer potency, while hydroxyl and prenyl groups are key for anti-inflammatory effects. For antimicrobial activity, a combination of halogens and cationic side chains proves effective.

Future research should focus on multi-target drug design, exploring substituent combinations that can address complex diseases like cancer, which often involve multiple pathological pathways. Furthermore, a deeper investigation into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these derivatives is crucial for translating promising in vitro results into clinically viable drug candidates. By continuing to unravel the intricate structure-activity relationships of chroman-4-ones, the scientific community can unlock the full therapeutic potential of this privileged scaffold.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Hydroxy-chroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 6-Hydroxy-chroman-4-one, moving beyond simple instructions to explain the scientific and regulatory rationale behind each procedure. Our goal is to ensure that every laboratory professional can manage this substance with confidence, safeguarding both personnel and the environment.

Core Principle: Hazard Identification and Risk Assessment

Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified as a hazardous substance, and its waste must be managed under the stringent regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3] The hazard profile dictates that this compound cannot be discarded as common laboratory trash or flushed down the sanitary sewer.[4]

Table 1: Hazard Profile for this compound

PropertyInformationSource
Chemical Name This compound[5]
CAS Number 80096-64-6[6][7]
Molecular Formula C₉H₈O₃[5][8]
Signal Word Warning[8]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[8]

This data necessitates that all waste streams containing this compound, regardless of concentration, be treated as regulated hazardous waste.

Pre-Disposal Protocol: Safe Handling and Waste Segregation

Proper disposal begins long before a container is full. It starts with the correct handling of the chemical and the meticulous segregation of its waste streams.

Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling this compound in any form (pure compound, solutions, or waste):

  • Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use and replace them immediately if compromised.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling should occur within a certified chemical fume hood to mitigate inhalation risks.[8]

Waste Stream Segregation

The principle of segregation is paramount in preventing dangerous chemical reactions within a waste container.[9][10] Waste containing this compound must be collected separately from other chemical waste streams.

Establish distinct, clearly labeled waste containers for:

  • Solid Waste: Unused or expired this compound powder, and any grossly contaminated items like weigh boats or spatulas.

  • Aqueous Waste: Solutions where water is the primary solvent.

  • Non-Halogenated Organic Solvent Waste: Solutions where solvents like ethanol, methanol, or acetone are the primary solvent.

  • Halogenated Organic Solvent Waste: Solutions containing solvents like dichloromethane or chloroform.

  • Contaminated Sharps and Labware: Pipette tips, syringes, and broken glass should be collected in a puncture-proof container specifically designated for chemically contaminated sharps.[10]

Causality: Mixing incompatible waste, such as acids with certain organic compounds or oxidizing agents with flammable solvents, can lead to violent reactions, gas evolution, or fire.[9] Segregation is a primary control measure to prevent such events.

Step-by-Step Waste Collection and Accumulation

Adherence to a systematic collection process ensures compliance with EPA and OSHA regulations and maintains a safe laboratory environment.[3][11]

Step 1: Select the Correct Waste Container

The container must be compatible with the waste it will hold. For example, do not store acidic waste in metal containers.[4][9] Glass or high-density polyethylene (HDPE) bottles are generally suitable for most solvent and aqueous waste streams. Ensure the container has a tightly sealing screw cap.[4][9]

Step 2: Properly Label the Waste Container

Before adding any waste, affix a "Hazardous Waste" label.[9] The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name(s) of all constituents, including solvents. Do not use abbreviations or chemical formulas .[10]

  • The approximate percentage or concentration of each component.

  • The specific hazard(s) associated with the waste (e.g., Toxic, Irritant).[9]

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation (e.g., a specific section of a lab bench or fume hood) where waste is collected.[9]

  • The SAA must be under the control of the laboratory personnel.

  • Waste containers in the SAA must be kept closed at all times except when waste is being added.[9] A funnel left in the opening is not considered a closed container.

  • Store incompatible waste containers in separate secondary containment bins within the SAA.[10]

Step 4: Managing Full Containers

Once a waste container is full, it must be dated and removed from the SAA within three days for transfer to the institution's central hazardous waste storage area.[9] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

Step 5: Decontaminating Empty Containers

Empty containers that held this compound must also be managed as hazardous waste until properly decontaminated. The EPA has strict guidelines for "empty" containers.[4]

  • Triple Rinse: Rinse the container three times with a suitable solvent (one that can dissolve the residue).

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate liquid waste container (e.g., aqueous or organic solvent).[4]

  • Deface Label: After triple-rinsing, completely remove or deface the original product label.

  • Final Disposal: The clean, defaced container can now be disposed of as regular glass or plastic waste, as appropriate.

Final Disposal Pathway and Workflow

The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals. The laboratory researcher's responsibility is to ensure the waste is properly identified, segregated, and packaged for pickup by their EHS department or a licensed hazardous waste disposal contractor.

Diagram 1: Disposal Workflow for this compound

G cluster_lab Laboratory Operations cluster_disposal Regulated Disposal cluster_container Empty Container Decontamination start Waste Generation (Solid, Liquid, Labware) segregate 1. Segregate Waste by Type start->segregate label_waste 2. Label Container 'Hazardous Waste' + Contents segregate->label_waste saa 3. Accumulate in SAA (Keep Container Closed) label_waste->saa full 4. Container Full (Date and Seal) saa->full ehs_pickup 5. Request EHS Pickup full->ehs_pickup final_disposal Licensed Hazardous Waste Facility ehs_pickup->final_disposal Transport end End of Life Cycle final_disposal->end empty Empty Product Bottle rinse Triple Rinse (Collect Rinsate) empty->rinse rinse->saa Rinsate to Waste Container deface Deface Original Label rinse->deface trash Dispose as Non-Hazardous Trash deface->trash

Caption: Workflow for the safe disposal of this compound waste.

Emergency Procedures: Spills and Exposures

In the event of an accidental release, immediate and correct action is crucial.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or material.

    • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste bag or container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the laboratory door to contain vapors.

    • Contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open.

    • Ingestion or Inhalation: Move to fresh air.

    • In all cases of exposure, seek immediate medical attention . Provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.

By integrating these scientifically-grounded and regulation-compliant procedures into your daily laboratory workflow, you build a culture of safety and responsibility. The proper disposal of this compound is not merely a logistical task but a professional obligation that reflects our commitment to excellence in research.

References

Comprehensive Safety and Handling Guide for 6-Hydroxy-chroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, in-depth information for the safe handling of 6-Hydroxy-chroman-4-one, ensuring the well-being of laboratory personnel and the integrity of our research. The following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative data.

Hazard Identification and Risk Assessment

This compound is a heterocyclic compound with potential applications in medicinal chemistry.[1] A thorough understanding of its hazard profile is the foundation of safe laboratory practice. While comprehensive toxicological data is not fully available, the existing information mandates careful handling.[2]

1.1. GHS Hazard Statements

Based on available safety data sheets, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

1.2. Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₉H₈O₃[3][4][5][6]
Molecular Weight 164.16 g/mol [3][4][5][6]
Appearance Solid[3]
Purity >98%[3][4][5]
CAS Number 80096-64-6[4][5][6][7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate the risks associated with handling this compound. The following PPE is mandatory for all procedures involving this compound.

2.1. Recommended PPE Ensemble

  • Eye and Face Protection: Chemical splash goggles are required at all times.[9][10] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][11]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[10][11] Given the skin irritation hazard, double gloving is recommended, especially when handling larger quantities.[12] Gloves should be inspected for any signs of degradation or puncture before use and changed every 30-60 minutes or immediately upon contamination.[12]

    • Lab Coat: A buttoned, knee-length lab coat must be worn to protect street clothes and skin.[9][10]

  • Respiratory Protection: All work with solid this compound that may generate dust, or with solutions that may produce aerosols, must be conducted in a certified chemical fume hood to avoid respiratory tract irritation.[10][13] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[13]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[9]

2.2. PPE Donning and Doffing Procedure

The following workflow illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Lab Coat Don2 Goggles/ Face Shield Don1->Don2 Don3 Gloves (Outer) Don2->Don3 Doff1 Gloves (Outer) Doff2 Goggles/ Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Wash Hands Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

3.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly closed.[2]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

3.2. Handling Procedures

  • Engineering Controls: All weighing and solution preparation activities should be performed in a chemical fume hood to minimize inhalation exposure.[10][13]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[3] Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2][13]

3.3. Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation:

    • Solid Waste: Contaminated consumables such as gloves, weighing papers, and paper towels should be collected in a designated, clearly labeled hazardous waste container.[10]

    • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container.[10] Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[14] Keep containers closed except when adding waste.[14]

  • Disposal Procedure: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[10] Do not pour this chemical down the drain or dispose of it in the regular trash.[2][10]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

4.1. First-Aid Measures

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[2][10][13]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][10][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][10][13]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][10][13]

4.2. Spill Response

The following workflow outlines the procedure for managing a spill of this compound.

Spill_Response A Evacuate and Secure Area B Don Appropriate PPE A->B C Contain the Spill B->C D Absorb and Collect C->D E Decontaminate the Area D->E F Dispose of Waste E->F

Caption: Step-by-step spill response workflow.

  • Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a labeled, sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact your institution's EHS office immediately.

Conclusion

The safe handling of this compound is paramount. By adhering to the guidelines outlined in this document, you are not only protecting yourself and your colleagues but also ensuring the quality and reliability of your scientific work. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before beginning any new procedure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.